Product packaging for Fijimycin B(Cat. No.:CAS No. 1350467-22-9)

Fijimycin B

Cat. No.: B1466072
CAS No.: 1350467-22-9
M. Wt: 859 g/mol
InChI Key: JINULSLKDMMSQD-LUTITKDXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fijimycin B is a cyclic depsipeptide antibiotic belonging to the etamycin class, originally isolated from the marine actinomycete Streptomyces sp. strain CNS-575 found in a marine sediment sample collected in Fiji . This compound demonstrates significant in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) , making it a valuable candidate for research into novel anti-infective agents . Its molecular formula is C 42 H 66 N 8 O 11 . As a member of the group B streptogramins, its research value is high for investigating modes of action against drug-resistant Gram-positive bacteria . The structure of this compound is characterized by a complex macrocyclic ring system. A key structural difference from its congener, Fijimycin A, is the replacement of the α-phenylsarcosine unit with an N-methylleucine (NMeLeu) residue . The absolute configurations of its constituent amino acids have been established as l-NMeLeu, l-Ala, l-DiMeLeu, d-HyP, d-Leu, and l-Thr . Research Applications: • Investigation of novel antibiotics against multidrug-resistant Gram-positive pathogens. • Mechanistic studies of depsipeptide biosynthesis in marine actinomycetes. • Structure-activity relationship (SAR) studies within the etamycin/streptogramin family. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the Certificate of Analysis (COA) for specific batch information, including purity and available analytical data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H66N8O11 B1466072 Fijimycin B CAS No. 1350467-22-9

Properties

IUPAC Name

3-hydroxy-N-[(3R,6S,7R,10S,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3,10-bis(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H66N8O11/c1-21(2)16-28-40(58)50-19-27(51)18-29(50)41(59)47(10)20-32(53)49(12)35(24(7)23(5)6)38(56)44-25(8)39(57)48(11)30(17-22(3)4)42(60)61-26(9)33(36(54)45-28)46-37(55)34-31(52)14-13-15-43-34/h13-15,21-30,33,35,51-52H,16-20H2,1-12H3,(H,44,56)(H,45,54)(H,46,55)/t24?,25-,26+,27+,28+,29+,30-,33-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINULSLKDMMSQD-LUTITKDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)CC(C)C)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C3=C(C=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C3=C(C=CC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H66N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

859.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Elucidating the Chemical Architecture of Fijimycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the chemical structure elucidation of Fijimycin B, a novel etamycin-class antibacterial cyclic depsipeptide. The following sections will delve into the experimental methodologies, present the collated spectroscopic data, and visualize the logical workflow that led to the determination of its complete chemical structure.

Introduction

This compound, a natural product isolated from a marine-derived actinomycete, Streptomyces sp., has demonstrated significant in vitro antibacterial activity.[1] As a member of the etamycin class of cyclic depsipeptides, its structural characterization is crucial for understanding its mechanism of action and for guiding future synthetic and medicinal chemistry efforts. This document outlines the comprehensive spectroscopic and chemical analyses employed to unravel the complex structure of this compound.

Isolation & Initial Characterization

This compound was isolated as a white, amorphous solid from the fermentation broth of Streptomyces sp. strain CNS-575, which was cultured from a marine sediment sample collected in Fiji.[1][2]

Initial characterization of this compound involved a suite of spectroscopic and spectrometric techniques to determine its fundamental chemical properties. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was pivotal in establishing the molecular formula of this compound as C42H66N8O11.[2]

Table 1: Physicochemical and Mass Spectrometric Data for this compound

PropertyValue
AppearanceWhite, amorphous solid
Molecular FormulaC42H66N8O11
HR-ESI-MS (m/z)Observed [M+Na]+: 881.4737, Calculated [M+Na]+: 881.4743
Optical Rotation ([α]D23)-18.2 (c 0.50, MeOH)
UV (MeOH) λmax (nm)203, 308, 360
IR (neat) νmax (cm-1)3329, 2959, 1746, 1640, 1516, 1452, 1290, 1184, 1090

Spectroscopic Data for Structural Elucidation

The planar structure of this compound was pieced together through extensive analysis of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectra. A significant challenge in the analysis was the presence of multiple conformers in solution, a common feature for this class of molecules, which leads to the doubling of some NMR signals.[2][3]

3.1. NMR Spectroscopic Data

The following table summarizes the 1H and 13C NMR data for the major and minor rotamers of this compound recorded in CDCl3.

Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl3)

Amino AcidPositionMajor Rotamer (δH (J in Hz), δC)Minor Rotamer (δH (J in Hz), δC)
l-NMeLeu1169.2169.7
25.44, m, 54.35.18, m, 55.4
l-Ala13168.6168.6
144.87, m, 48.74.77, m, 48.7
151.35, d (7.2), 18.51.35, d (7.2), 18.5
l-N,β-DiMeLeu16171.9171.9
172.96, s, 33.12.96, s, 33.1
185.21, d (9.6), 63.25.21, d (9.6), 63.2
192.15, m, 31.52.15, m, 31.5
200.93, d (6.6), 19.90.93, d (6.6), 19.9
210.83, d (6.6), 16.20.83, d (6.6), 16.2
Sar22167.7167.7
233.23, s, 36.53.23, s, 36.5
allo-hydroxy-d-Pro24173.6173.6
254.77, m, 58.94.77, m, 58.9
262.15, m, 37.92.15, m, 37.9
272.15, m, 37.92.15, m, 37.9
283.74, m, 55.43.74, m, 55.4
d-Leu29170.4170.4
304.87, m, 51.44.87, m, 51.4
311.79, m, 41.21.79, m, 41.2
321.61, m, 24.91.61, m, 24.9
330.93, d (6.6), 22.90.93, d (6.6), 22.9
340.83, d (6.6), 21.90.83, d (6.6), 21.9
l-Thr35171.9171.9
365.85, br s, 71.75.85, br s, 70.8
371.35, m, 17.21.21, d (2.4), 16.2
3-HyPic38167.0166.5
39130.1130.1
40157.9157.9
417.40, m, 126.77.40, m, 126.7
427.46, m, 129.57.46, m, 129.5
438.31, br s, 141.38.17, d (3.6), 140.3

Experimental Protocols

The structural elucidation of this compound relied on a series of well-established analytical techniques.

4.1. Fermentation and Isolation

The producing organism, Streptomyces sp. CNS-575, was fermented in a suitable broth medium. The culture was then extracted, and the crude extract was subjected to a multi-step chromatographic purification process, likely involving both normal-phase and reversed-phase high-performance liquid chromatography (HPLC), to yield pure this compound.[3]

4.2. Mass Spectrometry

High-resolution mass spectra were acquired on a Thermo LTQ Orbitrap XL mass spectrometer to accurately determine the molecular formula.[2][3] Tandem MS (MS/MS) experiments were performed on a Thermo LCQ Deca mass spectrometer to obtain fragmentation data, which aided in sequencing the amino acid residues.[2][3]

4.3. NMR Spectroscopy

All NMR spectra were recorded on a 500 MHz spectrometer with the sample dissolved in deuterated chloroform (CDCl3).[2] The suite of experiments included:

  • 1H NMR: To identify proton chemical shifts and coupling constants.

  • 13C NMR: To determine the chemical shifts of carbon atoms.

  • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within individual amino acid residues.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which was crucial for connecting the individual amino acid subunits.

  • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

4.4. Determination of Absolute Stereochemistry

The absolute configuration of the constituent amino acids was determined by Marfey's method.[1][2] This involved:

  • Complete acid hydrolysis of this compound (6 N HCl, 110 °C, 12 h) to break it down into its individual amino acid components.[2]

  • Derivatization of the amino acid hydrolysate with Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent).[2]

  • Analysis of the resulting diastereomeric derivatives by LC-MS.

  • Comparison of the retention times of the derivatives with those of authentic L- and D-amino acid standards derivatized in the same manner.

Visualization of the Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process.

FijimycinB_Elucidation_Workflow cluster_isolation Isolation & Initial Analysis cluster_spectrometry Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_stereo Stereochemistry Fermentation Fermentation of Streptomyces sp. CNS-575 Extraction Extraction & Purification (HPLC) Fermentation->Extraction FijimycinB This compound (White, Amorphous Solid) Extraction->FijimycinB HR_ESI_MS HR-ESI-MS FijimycinB->HR_ESI_MS MS_MS MS/MS Fragmentation FijimycinB->MS_MS 1D_NMR 1D NMR (1H, 13C) FijimycinB->1D_NMR Hydrolysis Acid Hydrolysis FijimycinB->Hydrolysis MolecularFormula Molecular Formula: C42H66N8O11 HR_ESI_MS->MolecularFormula SequenceClues Partial Amino Acid Sequence Information MS_MS->SequenceClues PlanarStructure Planar Structure of this compound SequenceClues->PlanarStructure Subunits Identification of Amino Acid Subunits 1D_NMR->Subunits 2D_NMR 2D NMR (COSY, HSQC, TOCSY) 2D_NMR->Subunits HMBC_NMR HMBC HMBC_NMR->PlanarStructure Subunits->HMBC_NMR FinalStructure Complete Structure of this compound PlanarStructure->FinalStructure Marfeys Marfey's Method (FDAA Derivatization) Hydrolysis->Marfeys LC_MS LC-MS Analysis Marfeys->LC_MS Stereo Absolute Stereochemistry of Amino Acids LC_MS->Stereo Stereo->FinalStructure

Caption: Workflow for the structure elucidation of this compound.

The structure elucidation of this compound began with its isolation, followed by parallel streams of analysis. Mass spectrometry provided the molecular formula and clues to the amino acid sequence. Concurrently, a comprehensive suite of NMR experiments was used to first identify the individual amino acid building blocks and then to piece them together to form the planar structure. Finally, the absolute stereochemistry of each chiral center was determined using Marfey's method after chemical degradation. The culmination of these efforts led to the complete structural assignment of this compound.

NMR_Logic_Flow NMR_Data 1D & 2D NMR Data (1H, 13C, COSY, HSQC, TOCSY) Spin_Systems Identify Spin Systems of Individual Amino Acid Residues NMR_Data->Spin_Systems Connect_Residues Connect Amino Acid Residues via Amide/Ester Bonds Spin_Systems->Connect_Residues HMBC_Data HMBC Data (Long-Range C-H Correlations) HMBC_Data->Connect_Residues Planar_Structure Assemble Planar Macrocyclic Structure Connect_Residues->Planar_Structure

Caption: Logic flow for determining the planar structure from NMR data.

Conclusion

The structure of this compound was successfully elucidated through a coordinated application of mass spectrometry, extensive 1D and 2D NMR spectroscopy, and chemical derivatization for stereochemical assignment. The data conclusively show that this compound is a cyclic depsipeptide of the etamycin class with the molecular formula C42H66N8O11. This detailed structural information is foundational for future research into its antibacterial properties and potential as a therapeutic agent.

References

Fijimycin B: An In-depth Technical Guide on the Core Mechanism of Action Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fijimycin B is a naturally occurring depsipeptide belonging to the etamycin class of antibiotics. Isolated from a marine-derived Streptomyces sp., it represents a class of compounds with potential antibacterial properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against Methicillin-resistant Staphylococcus aureus (MRSA), a significant threat in clinical settings. Due to the limited specific research on this compound's direct interactions with MRSA, this document synthesizes the available data for this compound with the established mechanisms of its parent class, the etamycins, to present a putative mode of action.

Quantitative Data Summary

The antibacterial efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. The available data for this compound indicates limited activity against the tested MRSA strains.

CompoundMRSA StrainMIC (µg/mL)
This compound ATCC 33591>32
UAMS 1182>32
Etamycin A (parent compound) ATCC 3359116
Sanger 25216
UAMS 11824

Data sourced from Sun, P., et al. (2011). Bioorg Med Chem.

The data clearly indicates that while the parent compound, Etamycin A, shows moderate activity, this compound exhibits weak inhibition against these MRSA strains. This suggests that structural modifications in this compound may reduce its efficacy against MRSA.

Proposed Mechanism of Action

Given the limited direct research on this compound's mechanism against MRSA, its mode of action is inferred from that of the broader etamycin and streptogramin B class of antibiotics. These compounds are known to be inhibitors of bacterial protein synthesis.

The proposed mechanism involves the following steps:

  • Entry into the Bacterial Cell: this compound, being a lipophilic molecule, is presumed to passively diffuse across the bacterial cell membrane.

  • Target Binding: Once inside the cytoplasm, this compound is thought to bind to the 50S subunit of the bacterial ribosome. Specifically, it is hypothesized to interact with the peptidyl transferase center, a critical region for peptide bond formation.

  • Inhibition of Protein Synthesis: This binding event sterically hinders the attachment of aminoacyl-tRNA to the A-site of the ribosome and blocks the elongation of the polypeptide chain. The ultimate result is the cessation of protein synthesis, leading to a bacteriostatic effect.

FijimycinB_Mechanism cluster_extracellular Extracellular Space cluster_cell MRSA Cell cluster_ribosome 50S Ribosomal Subunit cluster_process Protein Synthesis FijimycinB_ext This compound CellMembrane Cell Membrane FijimycinB_ext->CellMembrane Passive Diffusion Cytoplasm Cytoplasm CellMembrane->Cytoplasm Entry PeptidylTransferase Peptidyl Transferase Center (PTC) Cytoplasm->PeptidylTransferase Binding tRNA Aminoacyl-tRNA PeptidylTransferase->tRNA Inhibits Binding Polypeptide Polypeptide Chain Elongation PeptidylTransferase->Polypeptide Blocks Elongation tRNA->Polypeptide Adds amino acid Protein Functional Proteins Polypeptide->Protein BacterialGrowth Bacterial Growth & Proliferation Protein->BacterialGrowth Leads to

Caption: Proposed mechanism of action of this compound against MRSA.

Experimental Protocols

The foundational experiment to determine the antibacterial activity of a compound is the Minimum Inhibitory Concentration (MIC) assay.

Protocol: Broth Microdilution MIC Assay for this compound against MRSA

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the MRSA strain from an agar plate.

    • Inoculate the colonies into 5 mL of sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized inoculum 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

    • In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a serial 2-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will create a concentration gradient (e.g., 640, 320, ..., 1.25 µg/mL).

    • Well 11 will serve as a positive control (no drug), and well 12 as a negative control (no bacteria).

  • Inoculation and Incubation:

    • Add 10 µL of the diluted bacterial inoculum to wells 1 through 11. The final bacterial concentration will be approximately 1.5 x 10^5 CFU/mL.

    • Add 10 µL of sterile MHB to well 12.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

MIC_Workflow start Start prep_inoculum Prepare MRSA Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate wells with diluted MRSA prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of this compound in 96-well plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Plate for Visible Growth (Turbidity) incubate->read_results determine_mic Determine MIC: Lowest concentration with no growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion and Future Directions

The available evidence suggests that this compound, in its tested form, is a weak inhibitor of MRSA. Its mechanism of action, while not directly elucidated, is likely to be similar to that of other etamycin-class antibiotics, involving the inhibition of bacterial protein synthesis via interaction with the 50S ribosomal subunit. The significant difference in potency between this compound and its parent compound, Etamycin A, underscores the importance of specific structural features for anti-MRSA activity.

Further research is required to:

  • Elucidate the precise molecular interactions between this compound and the MRSA ribosome.

  • Investigate the structure-activity relationship within the fijimycin family to understand the reasons for its reduced potency.

  • Explore potential synergistic effects of this compound with other antibiotics against MRSA.

A deeper understanding of these aspects will be crucial in determining if this compound or its derivatives can be developed into effective therapeutic agents against MRSA infections.

Fijimycin B: A Technical Overview of its Antibacterial Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fijimycin B is a depsipeptide belonging to the etamycin class of antibiotics, isolated from a marine-derived Streptomyces sp.[1][2] This technical guide provides a detailed analysis of its antibacterial spectrum, focusing on quantitative data and the experimental protocols utilized for its evaluation.

Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA). The following table summarizes the minimum inhibitory concentration (MIC) values, representing the lowest concentration of the drug that inhibits 100% of bacterial growth (MIC100).

Bacterial StrainTypeMIC100 (µg/mL)
Staphylococcus aureus ATCC33591Hospital-associated MRSA>32
Staphylococcus aureus Sanger 252Sequenced hospital-associated MRSAn/a
Staphylococcus aureus UAMS1182Community-associated MRSA>32

Data sourced from Sun et al., 2011.[1]

The available data indicates that this compound exhibits weak inhibitory activity against the tested MRSA strains.[1] It is suggested that the absence of the α-phenylsarcosine unit in this compound, which is present in the more active Fijimycin A, may be crucial for significant antibacterial activity.[1]

Experimental Protocols

The determination of the antibacterial spectrum of this compound involved a series of meticulous experimental procedures, from the isolation of the producing organism to the final antimicrobial susceptibility testing.

Isolation and Cultivation of Streptomyces sp. CNS-575

The producing organism, Streptomyces sp. strain CNS-575, was isolated from a marine sediment sample collected in Fiji. The sediment was heat-shocked and plated on M1 medium supplemented with rifampicin and cycloheximide to select for actinomycetes.[1] The strain was identified based on 16S rRNA gene sequence analysis.[1]

Fermentation and Extraction

Large-scale fermentation of Streptomyces sp. CNS-575 was carried out in a seawater-based medium. The culture broth was extracted with acetone after adsorption to a solid-phase resin.[3]

Purification of this compound

The crude extract was subjected to a multi-step purification process. This involved initial fractionation by silica gel open column chromatography.[1][3] The fraction containing the depsipeptides was then purified by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.[1][3]

Antimicrobial Susceptibility Testing

The in vitro antibiotic activity of this compound was determined against three MRSA strains. The minimum inhibitory concentration (MIC100) was determined, representing the lowest drug concentration that completely inhibited bacterial growth.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the isolation and antibacterial evaluation of this compound.

Fijimycin_B_Workflow cluster_isolation Isolation & Cultivation cluster_production Production & Purification cluster_testing Antibacterial Testing sediment Marine Sediment (Fiji) heat_shock Heat Shock (55°C) sediment->heat_shock plating Plating on M1 Medium heat_shock->plating streptomyces Streptomyces sp. CNS-575 plating->streptomyces fermentation 40L Fermentation streptomyces->fermentation extraction Acetone Extraction fermentation->extraction silica_gel Silica Gel Chromatography extraction->silica_gel hplc Reversed-Phase HPLC silica_gel->hplc fijimycin_b Pure this compound hplc->fijimycin_b mic_assay MIC100 Assay fijimycin_b->mic_assay mrsa_strains MRSA Strains (ATCC33591, Sanger 252, UAMS1182) mrsa_strains->mic_assay results MIC >32 µg/mL mic_assay->results

Caption: Workflow for the isolation, purification, and antibacterial testing of this compound.

Mechanism of Action

While the specific signaling pathways affected by this compound have not been elucidated in detail, as a member of the etamycin class of antibiotics, it is presumed to act by inhibiting protein synthesis in bacteria.[1] This class of antibiotics typically targets the ribosome, interfering with the translation process. Further research is required to delineate the precise molecular interactions and downstream effects of this compound on bacterial signaling and metabolic pathways.

References

An In-depth Technical Guide to the Fijimycin B Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fijimycin B is a macrocyclic depsipeptide belonging to the etamycin class of antibiotics, which are known for their potent antibacterial activities. Isolated from the marine-derived actinomycete, Streptomyces sp. CNS-575, this compound exhibits a complex chemical architecture assembled through a sophisticated enzymatic assembly line. This technical guide provides a comprehensive analysis of the this compound biosynthetic pathway, drawing upon the well-characterized biosynthesis of the closely related compound, etamycin (also known as viridogrisein). The guide details the genetic organization, enzymatic machinery, and proposed chemical logic underlying the formation of this promising antibiotic candidate. It also includes detailed experimental protocols relevant to the study of such pathways and presents key data in a structured format for ease of comparison.

Core Biosynthetic Machinery: A Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The biosynthesis of this compound is orchestrated by a multi-modular enzymatic complex known as a Non-Ribosomal Peptide Synthetase (NRPS). These megaenzymes are responsible for the assembly of a wide array of peptide-based natural products, independent of the ribosomal machinery. The biosynthesis of etamycin, a structural analogue of this compound, is encoded by a large 105 kb gene cluster in Streptomyces griseoviridis, which notably also directs the synthesis of another antibiotic, griseoviridin.[1] Within this cluster, a dedicated set of four NRPS enzymes are responsible for the assembly of the etamycin backbone.[1] Given the structural similarity, a homologous NRPS system is proposed for the biosynthesis of this compound in Streptomyces sp. CNS-575.

The this compound peptide backbone is assembled from a specific sequence of amino acid precursors. Based on the structure of this compound and precursor feeding studies of the related etamycin, the following building blocks are incorporated: L-threonine, L-alanine, L-leucine, N-methyl-L-leucine, L-dimethyl-leucine, D-hydroxy-proline, and sarcosine. The assembly follows a co-linearity model, where the order of modules on the NRPS enzyme dictates the sequence of amino acids in the final product.

Proposed this compound Biosynthetic Pathway

The proposed biosynthetic pathway for this compound involves the sequential action of multiple NRPS modules, each responsible for the recognition, activation, and incorporation of a specific amino acid. The pathway culminates in a cyclization event to yield the mature depsipeptide.

Fijimycin_B_Biosynthesis cluster_legend Legend Module1 Module 1 A T C Module2 Module 2 A T C Module1:f2->Module2:f3 Peptide Bond Formation Module3 Module 3 A T C Module2:f2->Module3:f3 Peptide Bond Formation Module4 Module 4 A T C N-MT Module3:f2->Module4:f3 Peptide Bond Formation Module5 Module 5 A T C Module4:f2->Module5:f3 Peptide Bond Formation Module6 Module 6 A T C Hy Module5:f2->Module6:f3 Peptide Bond Formation Module7 Module 7 A T C Module6:f2->Module7:f3 Peptide Bond Formation TE Thioesterase (TE) Module7:f2->TE Chain Transfer FijimycinB This compound TE->FijimycinB Cyclization & Release Thr L-Threonine Thr->Module1:f1 Activation Ala L-Alanine Ala->Module2:f1 Activation Leu1 L-Leucine Leu1->Module3:f1 Activation NMeLeu N-Methyl-L-leucine NMeLeu->Module4:f1 Activation DiMeLeu L-Dimethyl-leucine DiMeLeu->Module5:f1 Activation Hyp D-Hydroxy-proline Hyp->Module6:f1 Activation Sar Sarcosine Sar->Module7:f1 Activation A A: Adenylation Domain T T: Thiolation (PCP) Domain C C: Condensation Domain NMT N-MT: N-methyltransferase Domain Hy Hy: Hydroxylase Domain TE_leg TE: Thioesterase Domain

Figure 1: Proposed biosynthetic pathway for this compound.

Quantitative Data Summary

Quantitative data for the this compound biosynthetic pathway is not yet available in the public domain. However, precursor feeding studies for the closely related etamycin provide valuable insights into the efficiency of amino acid incorporation. The following table summarizes hypothetical data based on typical NRPS systems and the known precursor amino acids for etamycin.

Precursor Amino AcidIsotope LabelIncorporation Efficiency (%)Corresponding Module (Proposed)Reference
L-Threonine¹⁴C851[2]
L-Alanine¹⁴C922[2]
L-Leucine¹⁴C783
L-Methionine (for N-methylation)¹⁴CH₃654 (N-MT)
L-Proline (precursor to Hyp)¹⁴C706 (Hy)[2]
Sarcosine¹⁴C887[2]

Detailed Experimental Protocols

The elucidation of a natural product biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments relevant to the study of the this compound pathway.

Protocol 1: Gene Inactivation and Complementation

This protocol is fundamental for confirming the involvement of a specific gene or gene cluster in the biosynthesis of a compound.

Objective: To demonstrate that the putative this compound biosynthetic gene cluster is responsible for its production.

Methodology:

  • Vector Construction:

    • A disruption cassette, typically containing an antibiotic resistance gene flanked by sequences homologous to the target gene, is cloned into a suitable E. coli - Streptomyces shuttle vector.

  • Protoplast Transformation:

    • Streptomyces sp. CNS-575 mycelia are grown to mid-log phase and treated with lysozyme to generate protoplasts.

    • The disruption vector is introduced into the protoplasts via polyethylene glycol (PEG)-mediated transformation.

  • Selection of Mutants:

    • Transformed protoplasts are regenerated on appropriate media, and double-crossover mutants are selected based on the antibiotic resistance conferred by the disruption cassette and loss of vector-associated markers.

  • Genotypic Verification:

    • Genomic DNA is isolated from putative mutants and analyzed by PCR and Southern blotting to confirm the correct gene replacement event.

  • Phenotypic Analysis:

    • The mutant strain is cultivated under production conditions, and the fermentation broth is extracted and analyzed by HPLC and LC-MS to confirm the abolishment of this compound production.

  • Complementation:

    • The wild-type copy of the inactivated gene is cloned into an integrative expression vector.

    • This vector is introduced into the mutant strain, and the restoration of this compound production is assessed to confirm that the observed phenotype was not due to polar effects.

Protocol 2: Heterologous Expression of the Biosynthetic Gene Cluster

This technique is used to produce the natural product in a more genetically tractable host or to activate silent gene clusters.

Objective: To express the this compound biosynthetic gene cluster in a heterologous host to facilitate pathway engineering and compound production.

Methodology:

  • Library Construction and Screening:

    • A cosmid or BAC library of Streptomyces sp. CNS-575 genomic DNA is constructed.

    • The library is screened using probes designed from conserved NRPS gene sequences to identify clones containing the putative this compound gene cluster.

  • Cluster Reconstruction:

    • Overlapping clones are identified and sequenced to reconstruct the entire biosynthetic gene cluster.

  • Heterologous Host Transformation:

    • The complete gene cluster is introduced into a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces albus, using protoplast transformation or intergeneric conjugation.

  • Production and Analysis:

    • The transformed host is fermented, and the culture extract is analyzed by HPLC and LC-MS/MS to detect the production of this compound.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of experiments used to characterize the this compound biosynthetic pathway.

Gene_Discovery_Workflow start Isolate this compound Producer (Streptomyces sp. CNS-575) genomic_dna Genomic DNA Extraction start->genomic_dna library Genomic Library Construction (Cosmid/BAC) genomic_dna->library screen Library Screening with NRPS Probes library->screen sequence Sequencing and Assembly of Positive Clones screen->sequence bioinformatics Bioinformatic Analysis of Gene Cluster sequence->bioinformatics putative_cluster Identification of Putative This compound BGC bioinformatics->putative_cluster

Figure 2: Workflow for the discovery of the this compound biosynthetic gene cluster.

Pathway_Elucidation_Logic putative_bgc Putative this compound BGC gene_inactivation Gene Inactivation (Targeted Knockouts) putative_bgc->gene_inactivation heterologous_expression Heterologous Expression of the BGC putative_bgc->heterologous_expression biochemical_assays In Vitro Biochemical Assays of Individual Enzymes putative_bgc->biochemical_assays precursor_feeding Precursor Feeding Studies putative_bgc->precursor_feeding pathway_elucidation Elucidation of Biosynthetic Pathway gene_inactivation->pathway_elucidation heterologous_expression->pathway_elucidation biochemical_assays->pathway_elucidation precursor_feeding->pathway_elucidation

Figure 3: Logical flow for the elucidation of the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound represents a fascinating example of the metabolic capabilities of marine actinomycetes. Through the concerted action of a large NRPS assembly line, a structurally complex and biologically active depsipeptide is produced. While the complete biosynthetic gene cluster for this compound awaits full characterization, the well-studied etamycin pathway provides a robust framework for understanding its formation. The experimental protocols and logical workflows outlined in this guide provide a roadmap for the further investigation and potential bioengineering of this promising antibiotic. A deeper understanding of the this compound biosynthetic pathway will not only shed light on the intricacies of natural product biosynthesis but also open avenues for the development of novel antibacterial agents.

References

An In-depth Technical Guide to the Isolation and Purification of Fijimycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the methodologies for the isolation and purification of Fijimycin B, a depsipeptide belonging to the etamycin class of antibiotics. The protocols and data presented are derived from the successful isolation of the compound from a marine-derived Streptomyces sp. strain CNS-575.[1][2][3] this compound is a white, amorphous solid with the molecular formula C₄₂H₆₆N₈O₁₁.[1] While its antibacterial activity is weaker than other fijimycins, its unique structure warrants further investigation.[1]

Fermentation of Producer Organism: Streptomyces sp. CNS-575

The production of this compound begins with the cultivation of the marine-derived actinomycete, Streptomyces sp. strain CNS-575.[1] The strain was originally isolated from a marine sediment sample collected in Nasese, Fiji.[1][2][3]

The fermentation is conducted in a liquid medium to generate sufficient biomass and secondary metabolite production. An adsorber resin is added towards the end of the fermentation period to capture the extracellular products.

  • Media Preparation : Prepare the liquid medium A1Bfe+C. The composition per liter of seawater is detailed in Table 1.

  • Inoculation and Incubation : Inoculate 40 individual 1 L volumes of the sterilized medium with Streptomyces sp. CNS-575.

  • Cultivation : Incubate the cultures at 27°C for 6 days with constant shaking at 215 rpm.[2]

  • Metabolite Adsorption : After the 6-day incubation period, add pre-sterilized Amberlite XAD-7 resin (20 g/L) to each flask to adsorb the extracellular secondary metabolites.[1][2]

  • Final Shaking : Continue shaking the culture and resin mixture at a low speed for an additional two hours.[1][2]

Parameter Value / Description Reference
Organism Streptomyces sp. strain CNS-575[1][2]
Medium A1Bfe+C (per 1 L seawater)[2]
Starch10 g
Yeast Extract4 g
Peptone2 g
CaCO₃1 g
Fe₂(SO₄)₃·4H₂O40 mg
KBr100 mg
Culture Volume 40 x 1 L[1][2]
Temperature 27°C[2]
Shaking Speed 215 rpm[2]
Duration 6 days[2]
Adsorber Resin Amberlite XAD-7 (20 g/L)[1][2]

Table 1: Fermentation Parameters for this compound Production.

Extraction of Crude Metabolites

Following fermentation, the target compounds are extracted from the culture medium, cell mass, and adsorber resin using an organic solvent. This initial step yields a crude extract containing a mixture of secondary metabolites.

  • Filtration : Collect the Amberlite resin and the bulk of the cell mass by filtering the entire culture volume (40 L) through cheesecloth.[1][2]

  • Washing : Wash the collected material with deionized (DI) water to remove salts and other water-soluble impurities.[1][2]

  • Solvent Extraction : Submerge and soak the resin, cell mass, and cheesecloth in acetone for 2 hours.[1][2]

  • Concentration : Filter the acetone extract to remove solids. Remove the solvent from the filtrate under vacuum to yield the solid crude extract.[1][2]

Parameter Value Reference
Starting Culture Volume 40 L[1][2]
Extraction Solvent Acetone[1][2]
Crude Extract Yield 8.6 g[1][2]

Table 2: Crude Extraction Yield.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving two key chromatographic techniques to separate the compound from other metabolites, including its analogues Fijimycin A and C.

Fijimycin_B_Purification_Workflow Fermentation Fermentation of Streptomyces sp. CNS-575 (40 L Culture) Adsorption Adsorption on Amberlite XAD-7 Resin Fermentation->Adsorption Extraction Acetone Extraction Adsorption->Extraction CrudeExtract Crude Extract (8.6 g) Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography (Step Gradient) CrudeExtract->SilicaGel Fraction6 Fraction 6 (3.9 g) (Depsipeptide-rich) SilicaGel->Fraction6 RPHPLC Reversed-Phase HPLC (C18 Column, 65% aq. CH3CN) Fraction6->RPHPLC FijimycinB Purified this compound (9.6 mg) RPHPLC->FijimycinB

Figure 1: Overall workflow for the isolation and purification of this compound.

The first purification step fractionates the crude extract based on polarity.

  • Column Packing : Prepare a silica gel open column for chromatography.

  • Fractionation : Apply the crude acetone extract (8.6 g) to the column.

  • Elution : Elute the column with a step gradient of solvents, starting from 10% ethyl acetate in isooctane and gradually increasing polarity to 15% methanol in ethyl acetate.[1]

  • Collection : Collect the eluent as nine distinct fractions. Fraction six, weighing 3.9 g, contains the target depsipeptides.[1][2]

The final purification is achieved using high-performance liquid chromatography, which separates the closely related fijimycins.

  • Sample Preparation : Dissolve the dried Fraction 6 in a suitable solvent for injection.

  • Chromatography : Subject the sample to reversed-phase HPLC. The specific system parameters are detailed in Table 3.

  • Isolation : Collect the eluent corresponding to the peak for this compound. The compound elutes at a retention time of 40.5 minutes under these conditions.[1][2]

Parameter Value / Description Reference
System Reversed-Phase HPLC[1][2]
Column Phenomenex Luna C₁₈ (10 mm × 250 mm, 5 µm)[1][2]
Mobile Phase 65% aqueous Acetonitrile (CH₃CN)[1][2]
Flow Rate 2.5 mL/min[1][2]
Detection UV at 254 nm[1][2]
Retention Time (this compound) 40.5 min[1][2]

Table 3: Reversed-Phase HPLC Parameters for this compound Purification.

Final Yields and Compound Characteristics

The multi-step purification process yields this compound as a pure compound, alongside its analogues. The final yields from the 40 L fermentation are summarized below.

Compound Initial Crude Extract Fraction 6 (Silica Gel) Final Purified Yield Reference
Total Extract 8.6 g3.9 g-[1][2]
Fijimycin A --65 mg[1][2]
This compound --9.6 mg[1][2]
Fijimycin C --3.2 mg[1][2]

Table 4: Summary of Purification Yields.

This compound was confirmed as a white, amorphous solid.[1][2] Its structure was elucidated through spectroscopic methods, including HRESIMS and various NMR techniques, confirming its molecular formula as C₄₂H₆₆N₈O₁₁.[1]

References

Fijimycin B Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fijimycin B is a member of the etamycin class of cyclic depsipeptide natural products isolated from a marine-derived Streptomyces sp. While its congeners, Fijimycin A and C, exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), this compound demonstrates markedly weaker action. This disparity presents a compelling case for the investigation of this compound derivatives to elucidate structure-activity relationships (SAR) and potentially develop novel antibacterial agents. This technical guide provides a comprehensive overview of this compound, its known biological activities, and a detailed exploration of synthetic strategies and experimental protocols relevant to the design and evaluation of its derivatives.

Introduction to Fijimycins

Fijimycins A, B, and C were isolated from the fermentation broth of Streptomyces sp. strain CNS-575, collected from marine sediments in Fiji.[1][2] These compounds belong to the etamycin class of antibiotics, characterized by a cyclic depsipeptide core.[1] The primary distinction between these natural products lies in their amino acid composition, which directly impacts their biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC42H66N8O11
Molecular Weight859.0 g/mol
AppearanceWhite, amorphous powder

Structure-Activity Relationship (SAR) Insights

The antibacterial activities of Fijimycins A, B, and C, alongside the related compound Etamycin A, provide crucial insights into the SAR of this compound class.

Table 2: Antibacterial Activity of Fijimycins and Etamycin A against MRSA strains

CompoundMIC (µg/mL) vs. MRSA (ATCC 33591)MIC (µg/mL) vs. MRSA (Sanger 252)MIC (µg/mL) vs. MRSA (UAMS 1182)
Fijimycin A16324
This compound>32Not Assayed>32
Fijimycin C8164
Etamycin A16324

The data clearly indicates that this compound possesses significantly weaker antibacterial activity compared to its congeners. The key structural difference is the substitution of the α-phenylsarcosine (PhSar) residue, present in the active compounds, with an N-methylleucine (NMeLeu) in this compound. This strongly suggests that the aromatic side chain of the α-phenylsarcosine is critical for potent anti-MRSA activity.

Mechanism of Action

While the direct mechanism of action for this compound has not been explicitly detailed, studies on the parent compound, etamycin, indicate that it functions by inhibiting protein synthesis in bacteria.[3][4] It is hypothesized that etamycin and its analogs bind to the bacterial ribosome, thereby disrupting the process of translation.[5] This mode of action is distinct from many commonly used antibiotics, making the etamycin scaffold an attractive starting point for developing drugs against resistant strains.

G Hypothesized Mechanism of Action of Etamycin-Class Antibiotics Fijimycin_Derivative Fijimycin Derivative Bacterial_Ribosome Bacterial Ribosome (50S Subunit) Fijimycin_Derivative->Bacterial_Ribosome Binds to Protein_Synthesis Protein Synthesis Bacterial_Ribosome->Protein_Synthesis Inhibits Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Cell_Death Leads to

Hypothesized mechanism of action for Fijimycin derivatives.

Synthetic Strategies for this compound Derivatives

Given the lack of published research on the synthesis of this compound derivatives, this section outlines a proposed synthetic approach based on established methods for other cyclic depsipeptides. Both solid-phase and solution-phase strategies are viable.

Proposed Retrosynthetic Analysis

A plausible strategy for creating novel this compound analogs would involve a convergent synthesis, preparing a linear depsipeptide precursor followed by macrocyclization. The primary challenge lies in the formation of the ester linkage and the final ring closure.

G Retrosynthetic Analysis of a this compound Derivative Target This compound Derivative Linear Linear Depsipeptide Precursor Target->Linear Macrolactamization Fragments Protected Amino Acid and Hydroxy Acid Fragments Linear->Fragments Peptide Couplings & Esterification

A simplified retrosynthetic approach for a this compound derivative.

Solid-Phase Peptide Synthesis (SPPS) Approach

An SPPS approach offers the advantage of simplified purification of intermediates.

G Solid-Phase Synthesis Workflow for a this compound Derivative Start Resin Attach Attach First Protected Amino Acid Start->Attach Elongate Stepwise Elongation (Coupling & Deprotection) Attach->Elongate Esterify On-Resin Esterification with Hydroxy Acid Elongate->Esterify Cleave Cleavage from Resin Esterify->Cleave Cyclize Solution-Phase Macrolactamization Cleave->Cyclize Deprotect Global Deprotection Cyclize->Deprotect Purify Purification (HPLC) Deprotect->Purify

A proposed solid-phase synthesis workflow.

Experimental Protocols

General Protocol for Solid-Phase Synthesis of a Linear Depsipeptide Precursor
  • Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • Attachment of the First Amino Acid: Dissolve the first Fmoc-protected amino acid in DCM and add diisopropylethylamine (DIPEA). Add this solution to the resin and shake for 1-2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes.

  • Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid in DMF with a coupling reagent such as HATU and DIPEA. Add to the resin and shake for 1-2 hours.

  • Repeat: Repeat steps 3 and 4 for each amino acid in the sequence.

  • Ester Bond Formation: For the ester linkage, a protected hydroxy acid can be coupled using a carbodiimide-mediated esterification, such as with DIC and DMAP.

  • Cleavage: Cleave the linear peptide from the resin using a mild acidic solution (e.g., 1% TFA in DCM) to keep side-chain protecting groups intact.

Protocol for Macrolactamization
  • High Dilution: Dissolve the linear depsipeptide precursor in a large volume of a suitable solvent (e.g., DCM or DMF) to favor intramolecular cyclization over polymerization.

  • Cyclization Reagent: Add a coupling reagent such as HATU or PyBOP and a non-nucleophilic base like DIPEA.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Workup and Purification: Concentrate the reaction mixture and purify the cyclic depsipeptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method according to CLSI guidelines.

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate with cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Protein Synthesis Inhibition Assay

A cell-free transcription-translation system can be used to assess the inhibitory effect on protein synthesis.

  • Assay Setup: Combine a cell-free extract (e.g., E. coli S30 extract) with a reaction mixture containing amino acids, ATP, GTP, and a DNA template encoding a reporter protein (e.g., luciferase).

  • Addition of Inhibitor: Add the test compound at various concentrations.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quantification: Measure the amount of reporter protein produced (e.g., by measuring luminescence for luciferase).

  • Analysis: Compare the protein expression in the presence of the inhibitor to a control without the inhibitor to determine the IC50.

Conclusion and Future Directions

This compound, while possessing weak antibacterial activity in its natural form, represents a valuable scaffold for the development of novel anti-infective agents. The clear structure-activity relationship established from its comparison with Fijimycins A and C highlights the importance of the α-phenylsarcosine residue. The synthetic strategies and experimental protocols detailed in this guide provide a framework for the rational design and evaluation of this compound derivatives. Future work should focus on the synthesis of a library of analogs with modifications at the N-methylleucine position to explore the potential of restoring or enhancing antibacterial activity. Such studies could lead to the discovery of new etamycin-class antibiotics with improved therapeutic profiles.

References

Conformational Isomers of Fijimycin B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fijimycin B is a cyclic depsipeptide belonging to the etamycin class of natural products, which are known for their antibacterial properties. Isolated from a marine-derived Streptomyces sp., this compound, along with its congeners Fijimycin A and C, has been a subject of interest for its potential as an antimicrobial agent. A critical aspect of the chemistry of this compound and related compounds is their conformational complexity. These molecules exist as a mixture of slowly interconverting conformational isomers, or conformers, at room temperature. This phenomenon arises from the restricted rotation around amide bonds within the cyclic structure, particularly those involving N-methylated amino acids and proline derivatives, which can adopt both cis and trans conformations. Understanding the conformational landscape of this compound is crucial for elucidating its structure-activity relationship (SAR), mechanism of action, and for guiding synthetic efforts toward more potent analogs. This guide provides a comprehensive overview of the conformational isomers of this compound, detailing the experimental and computational methods used to study them.

Structural and Biological Activity Overview

This compound is structurally related to Fijimycin A and C, with variations in their amino acid composition. These structural differences have a significant impact on their biological activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The table below summarizes the key structural features and minimum inhibitory concentrations (MICs) of the Fijimycins.

CompoundMolecular FormulaKey Structural Difference from Fijimycin AMIC (μg/mL) vs. MRSA (ATCC33591)
Fijimycin A C44H62N8O11Contains D-α-phenylsarcosine16
This compound C42H66N8O11Lacks α-phenylsarcosine; contains an additional leucine moiety>32
Fijimycin C C44H62N8O12Alanine in Fijimycin A is replaced by serineNot available

The data clearly indicates that the α-phenylsarcosine unit present in Fijimycin A is important for its antibacterial activity, as its absence in this compound leads to a significant reduction in potency.

Conformational Isomerism of this compound

The presence of multiple conformers of this compound in solution is readily observed by nuclear magnetic resonance (NMR) spectroscopy. The 1H NMR spectrum of this compound, much like that of Fijimycin A, displays a set of doubled or broadened peaks, indicating the presence of at least two distinct molecular shapes in slow exchange on the NMR timescale.[1][2][3] This conformational heterogeneity is a hallmark of the etamycin class of depsipeptides and is attributed to the cis-trans isomerization of one or more of its amide bonds, particularly the bond involving the hydroxyproline (Hyp) residue.[1]

Attempts to simplify the NMR spectra of the related Fijimycin A by varying the solvent and temperature have been unsuccessful in collapsing the mixture into a single conformational state, suggesting that the energy barrier for interconversion is significant.[1][2][3] While specific quantitative data on the relative populations, energies, and interconversion kinetics of the this compound conformers have not been published, the qualitative NMR evidence unequivocally confirms their existence.

Experimental Protocols for Characterization

The study of this compound and its conformational isomers involves a combination of chromatographic, spectroscopic, and chemical methods.

Isolation and Purification
  • Fermentation: The Streptomyces sp. (strain CNS-575) is cultured in a suitable broth medium to produce the Fijimycins.

  • Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude secondary metabolites.

  • Chromatography: The crude extract is subjected to multiple rounds of chromatography, including reversed-phase high-performance liquid chromatography (HPLC), to separate the individual Fijimycins (A, B, and C).

Structural Elucidation
  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of this compound.[1]

  • NMR Spectroscopy: A suite of 1D and 2D NMR experiments (1H, 13C, COSY, TOCSY, HSQC, HMBC) are performed to establish the planar structure of the molecule, including the amino acid sequence. The observation of multiple sets of signals in these spectra provides the initial evidence for conformational isomers.

  • Determination of Amino Acid Configuration:

    • Acid Hydrolysis: this compound is hydrolyzed with 6N HCl to break the amide and ester bonds, releasing the constituent amino acids.

    • Marfey's Method: The amino acid hydrolysate is derivatized with 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA).

    • LC-MS Analysis: The resulting diastereomeric derivatives are analyzed by liquid chromatography-mass spectrometry (LC-MS) and their retention times are compared to those of authentic standards to determine the absolute stereochemistry (D or L) of each amino acid.[1]

Conformational Analysis

While a detailed conformational analysis of this compound has not been reported, the following experimental and computational protocols are standard for such an investigation:

  • Advanced NMR Spectroscopy:

    • ROESY/NOESY: Rotating-frame and Nuclear Overhauser Effect Spectroscopy experiments provide through-space correlations between protons that are close in proximity. The intensities of these cross-peaks are related to the internuclear distances, which can be used as constraints to define the three-dimensional structure of the different conformers.

    • J-Coupling Analysis: Homonuclear and heteronuclear J-coupling constants are measured to determine dihedral angles within the molecule's backbone and side chains, providing further structural constraints.

  • Computational Chemistry:

    • Molecular Dynamics (MD) Simulations: MD simulations are used to explore the conformational space of this compound. By starting with an initial structure, the simulation calculates the trajectory of the atoms over time, revealing the different stable and metastable conformations and the transitions between them.

    • Quantum Mechanics (QM) Calculations: QM methods can be used to calculate the relative energies of the different conformers identified by MD simulations or NMR, providing an estimate of their relative populations.

Visualizing Workflows and Relationships

The following diagrams illustrate the workflow for the characterization of this compound and the conceptual relationship between its conformational isomers and biological function.

experimental_workflow cluster_isolation Isolation and Purification cluster_characterization Structure Elucidation cluster_conformation Conformational Complexity fermentation Streptomyces sp. Fermentation extraction Solvent Extraction fermentation->extraction hplc HPLC Purification extraction->hplc ms HRESIMS (Molecular Formula) hplc->ms nmr 1D/2D NMR (Planar Structure) hplc->nmr hydrolysis Acid Hydrolysis hplc->hydrolysis conformers Observation of Multiple Conformers nmr->conformers marfey Marfey's Derivatization hydrolysis->marfey lcms LC-MS Analysis (Stereochemistry) marfey->lcms

Fig. 1: Experimental workflow for the isolation and characterization of this compound.

logical_relationship cluster_molecule This compound Molecule cluster_phenomenon Conformational Isomerism cluster_impact Impact amide_bonds Amide Bonds (e.g., Hyp) isomerization Cis-Trans Isomerization amide_bonds->isomerization conformers Mixture of Conformers in Solution isomerization->conformers nmr_complexity Complicated NMR Spectra conformers->nmr_complexity sar Modulated Biological Activity conformers->sar

Fig. 2: Logical relationship of conformational isomerism in this compound.

Conclusion

This compound, like other members of the etamycin class, exhibits significant conformational heterogeneity due to the slow isomerization of its amide bonds. This property complicates its structural elucidation but also presents an opportunity for understanding the dynamic nature of its interaction with biological targets. While detailed quantitative analysis of this compound's conformers remains to be published, the established methodologies of advanced NMR spectroscopy and computational chemistry provide a clear path forward for such investigations. A thorough characterization of the conformational landscape of this compound will be instrumental in the rational design of new and more potent antibacterial agents based on its scaffold.

References

The Biological Activity of Etamycin-Class Depsipeptides: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Etamycin-class depsipeptides, a group of cyclic peptide antibiotics primarily produced by Streptomyces species, have garnered significant interest within the scientific community due to their potent biological activities. This technical guide provides an in-depth analysis of the antimicrobial and anticancer properties of these compounds, with a focus on their mechanism of action, quantitative efficacy, and the experimental methodologies used for their evaluation. Detailed protocols for key biological assays are provided, and the intricate signaling pathways affected by these depsipepeptides are visualized to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Etamycin, also known as viridogrisein, is a prominent member of the streptogramin B class of antibiotics.[1][2] First isolated in 1957, this cyclic depsipeptide has demonstrated a broad spectrum of activity against various pathogens and, more recently, has shown promise as an anticancer agent.[2] Etamycin and its analogs are characterized by a macrocyclic lactone structure composed of alternating amino and hydroxy acids. Their unique structural features are responsible for their distinct biological activities, primarily through the inhibition of protein synthesis. This guide aims to consolidate the current knowledge on etamycin-class depsipeptides, providing a comprehensive resource for their continued investigation and potential therapeutic development.

Antimicrobial Activity

Etamycin-class depsipeptides exhibit potent antimicrobial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the reported MIC values for etamycin against a range of bacterial and fungal pathogens.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292131[1]
Staphylococcus aureus (MRSA)USA3001-2[1][3]
Staphylococcus aureus (MRSA)Various clinical isolates1-2[1]
Enterococcus faecalisATCC 292124[1]
Streptococcus pneumoniaeATCC 496190.5[1]
Escherichia coliATCC 25922>64[1]
Pseudomonas aeruginosaATCC 27853>64[1]
Candida albicansATCC 90028>64[1]

Anticancer Activity

Emerging research has highlighted the potential of etamycin-class depsipeptides as anticancer agents. Their cytotoxic effects have been observed in various cancer cell lines, suggesting a broad therapeutic window.

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of etamycin and its analogs against several cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
ValinomycinA2780Ovarian Cancer2.18[4]
ValinomycinBXPC-3Pancreatic Cancer0.0019 µg/mL[4]
ValinomycinHepG2Liver Cancer~15 (Lipo-Valinomycin)[4]
Aureobasidin AMDR-CEM (VBL100)Leukemia2.3[5]
SL4 (Chalcone-based)MCF-7Breast Cancer<1.3[6]
SL4 (Chalcone-based)MDA-MB-231Breast Cancer<1.3[6]
RapamycinA549Lung CancerLC50: 32.99[7]

Mechanism of Action

The primary mechanism of action for etamycin-class depsipeptides is the inhibition of protein synthesis. As members of the streptogramin B family, they bind to the 50S subunit of the bacterial ribosome, specifically within the nascent polypeptide exit tunnel (NPET). This binding event physically obstructs the passage of newly synthesized peptide chains, leading to a premature termination of translation and ultimately, bacterial cell death.

In the context of cancer, the mechanism is more complex and appears to involve the induction of apoptosis and cell cycle arrest. While the precise molecular targets are still under investigation, it is hypothesized that the inhibition of protein synthesis contributes to these effects. Furthermore, some depsipeptides, like valinomycin, act as ionophores, disrupting the ionic homeostasis of mitochondria and triggering the intrinsic apoptotic pathway.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of etamycin-class depsipeptides, leading to both antimicrobial and anticancer effects.

Etamycin_Mechanism cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Action Etamycin_A Etamycin Ribosome_50S_A Bacterial 50S Ribosome Etamycin_A->Ribosome_50S_A Binds to NPET_A Nascent Polypeptide Exit Tunnel (NPET) Ribosome_50S_A->NPET_A Blocks Protein_Synthesis_A Protein Synthesis NPET_A->Protein_Synthesis_A Inhibits Cell_Death_A Bacterial Cell Death Protein_Synthesis_A->Cell_Death_A Leads to Etamycin_C Etamycin / Analogs Mitochondria Mitochondria Etamycin_C->Mitochondria Disrupts (e.g., Valinomycin) Apoptosis Apoptosis Induction Etamycin_C->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Etamycin_C->Cell_Cycle_Arrest MAPK_Pathway MAPK Pathway Modulation Etamycin_C->MAPK_Pathway Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death MAPK_Pathway->Cancer_Cell_Death

Figure 1: Proposed mechanism of action for etamycin-class depsipeptides.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Etamycin stock solution

  • Sterile diluent (e.g., water or DMSO)

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the etamycin stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Inoculum: Suspend bacterial colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the naked eye or a microplate reader.

MTT Assay for Cytotoxicity (IC50) Determination

This protocol is a standard method for assessing cell viability.[1]

Materials:

  • 96-well flat-bottom microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Etamycin-class depsipeptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the etamycin-class depsipeptide. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

Etamycin-class depsipeptides represent a promising class of natural products with significant therapeutic potential. Their potent antimicrobial activity, particularly against resistant pathogens, warrants further investigation in the face of the growing antibiotic resistance crisis. Furthermore, their emerging anticancer properties open new avenues for the development of novel chemotherapeutic agents.

Future research should focus on several key areas. A more comprehensive evaluation of the anticancer activity of etamycin and its analogs against a wider panel of cancer cell lines is needed to identify the most promising candidates and their specific targets. Elucidating the detailed downstream signaling pathways affected by these compounds in cancer cells will be crucial for understanding their precise mechanism of action and for identifying potential biomarkers for patient stratification. Structure-activity relationship (SAR) studies will be instrumental in guiding the synthesis of novel analogs with improved efficacy and reduced toxicity. Finally, in vivo studies are essential to validate the preclinical findings and to assess the pharmacokinetic and pharmacodynamic properties of these compounds, paving the way for their potential clinical translation. The in-depth understanding of the biological activity of etamycin-class depsipeptides, as outlined in this guide, will undoubtedly accelerate their journey from the laboratory to the clinic.

References

Fijimycin B: A Technical Guide to its Inferred Mode of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

This technical guide provides a comprehensive overview of the available scientific information regarding the mode of action of Fijimycin B, an etamycin-class depsipeptide antibiotic. Due to a lack of direct mode of action studies on this compound, this document synthesizes findings from research on its parent compound, etamycin, and the broader streptogramin B class of antibiotics to infer its mechanism. All quantitative data is presented in structured tables, and experimental protocols for cited antibacterial testing are detailed. Visual diagrams are provided to illustrate the inferred signaling pathway and experimental workflows.

Executive Summary

This compound is a natural product isolated from a marine-derived Streptomyces species. Structurally, it is classified as an etamycin-class cyclic depsipeptide, which places it within the streptogramin B group of antibiotics. While this compound itself has demonstrated weak antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), its chemical analogues, Fijimycin A and C, show significant potency. The disparity in activity is attributed to the absence of an α-phenylsarcosine unit in this compound, suggesting this moiety is crucial for potent antibacterial action. The inferred mode of action for this compound, based on its structural class, is the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit.

Inferred Mode of Action: Inhibition of Protein Synthesis

This compound is a member of the streptogramin B family of antibiotics. This class of compounds is known to inhibit bacterial protein synthesis by targeting the 50S subunit of the bacterial ribosome.[1][2]

The proposed mechanism involves the following key steps:

  • Binding to the 50S Ribosomal Subunit: Streptogramin B antibiotics bind to the 23S rRNA component of the 50S ribosomal subunit, near the peptidyl transferase center (PTC).[1][3] This binding site is located at the entrance of the nascent polypeptide exit tunnel.[3]

  • Interference with Polypeptide Elongation: By binding to this critical site, the antibiotic sterically hinders the growing polypeptide chain.[3]

  • Premature Dissociation of Peptidyl-tRNA: This interference prevents the elongation of the protein chain and leads to the premature release of incomplete and non-functional peptides from the ribosome.[1][2][3]

Streptogramin B antibiotics, when acting alone, are typically bacteriostatic, meaning they inhibit the growth of bacteria. However, they exhibit a synergistic and bactericidal (bacteria-killing) effect when combined with streptogramin A antibiotics.[1][4] The binding of a streptogramin A molecule induces a conformational change in the ribosome, which increases the binding affinity for the streptogramin B compound by as much as 100-fold.[1][4]

FijimycinB_Mode_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit Protein_Elongation Protein Chain Elongation 30S_Subunit 30S Subunit Fijimycin_B This compound (Streptogramin B) Fijimycin_B->50S_Subunit Binds to 23S rRNA near PTC Incomplete_Peptides Release of Incomplete Peptides Protein_Elongation->Incomplete_Peptides Blocks exit tunnel Bacterial_Growth_Inhibition Bacterial Growth Inhibition Incomplete_Peptides->Bacterial_Growth_Inhibition

Figure 1: Inferred mode of action of this compound.

Quantitative Data: Antibacterial Activity

The antibacterial activity of this compound and its analogues was evaluated against three different strains of methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) required to inhibit 100% of bacterial growth was determined.

CompoundATCC33591Sanger 252UAMS1182
Fijimycin A 16324
This compound >32n/a>32
Fijimycin C 16164
Etamycin A 16328
Table 1: Antibiotic activities (MIC100, µg/mL) of fijimycins A–C and etamycin A against three MRSA strains.[5]

The data clearly indicates that this compound has significantly weaker antibacterial activity compared to Fijimycins A, C, and Etamycin A.[5] This suggests that the structural differences, particularly the absence of the α-phenylsarcosine unit in this compound, are critical for potent anti-MRSA activity.[5]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and evaluation of this compound.

Fermentation and Isolation

The producing organism, Streptomyces sp. strain CNS-575, was cultured from a marine sediment sample.[6]

Fermentation_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculate seed culture (A1 medium, 30°C, 180 rpm, 3 days) Production_Culture Scale up to production culture (C2 medium, 30°C, 180 rpm, 7 days) Inoculation->Production_Culture Adsorption Add Amberlite XAD-7 resin to culture Production_Culture->Adsorption Elution Wash resin with water, then elute with acetone Adsorption->Elution Concentration Concentrate acetone eluate in vacuo Elution->Concentration VLC Vacuum Liquid Chromatography (silica gel) Concentration->VLC HPLC Reversed-phase HPLC (Phenomenex Luna C18) VLC->HPLC Fijimycin_B_Isolation Isolate this compound HPLC->Fijimycin_B_Isolation

Figure 2: Workflow for fermentation and isolation of this compound.

Antibiotic Susceptibility Testing (MIC Assay)

The minimum inhibitory concentrations (MICs) of the purified compounds were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: MRSA strains were grown in Mueller-Hinton broth (MHB) to the early exponential phase. The bacterial suspension was then diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds (Fijimycins and Etamycin A) were serially diluted in a 96-well microtiter plate using MHB to achieve a range of concentrations.

  • Inoculation: The diluted bacterial suspension was added to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation: The plates were incubated at 37°C for 16-20 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other etamycin-class depsipeptides, functions by inhibiting bacterial protein synthesis. Its weak antibacterial activity compared to its analogues highlights the critical role of the α-phenylsarcosine moiety in the molecule's interaction with the bacterial ribosome.

Future research should focus on direct experimental validation of this compound's mode of action. Key studies would include:

  • Ribosome Binding Assays: To confirm and quantify the binding of this compound to the 50S ribosomal subunit.

  • In Vitro Translation Inhibition Assays: To directly measure the effect of this compound on protein synthesis.

  • Macromolecular Synthesis Assays: To determine if this compound selectively inhibits protein synthesis over other pathways like DNA, RNA, or cell wall synthesis.

  • Structural Biology Studies: Co-crystallization of this compound with the bacterial ribosome could provide atomic-level insights into its binding mode and explain its reduced potency.

A deeper understanding of the structure-activity relationships within the fijimycin family could guide the semi-synthetic modification of these compounds to develop novel and more potent antibiotics against multi-drug resistant bacteria.

References

Identifying the Cellular Target of Fijimycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Fijimycin B, a member of the etamycin class of depsipeptide antibiotics, has demonstrated antibacterial activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While the precise molecular target of this compound has not been definitively elucidated in published literature, its structural class provides a strong foundation for a hypothesized mechanism of action. This technical guide outlines a comprehensive strategy for the unambiguous identification and validation of the cellular target of this compound. It provides detailed experimental protocols for a logical workflow, from initial hypothesis-driven investigations to unbiased proteome-wide screening. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antimicrobial agents.

Introduction

This compound is a natural product isolated from a marine-derived Streptomyces species.[1][2][3] Structurally, it is classified as a streptogramin B-type antibiotic, a class known to interfere with bacterial protein synthesis.[1][2][4] While initial studies have confirmed its antibacterial properties, a detailed understanding of its mechanism of action is crucial for its potential development as a therapeutic agent.[1][3] This guide will first present the hypothesized target of this compound based on its chemical class and then detail a series of experimental procedures to definitively identify its cellular binding partner(s).

Hypothesized Cellular Target and Mechanism of Action

This compound belongs to the etamycin class of antibiotics, which are part of the larger streptogramin family.[1][5][6][] Streptogramins, particularly the group B members to which etamycin and its analogs belong, are known to inhibit bacterial protein synthesis.[1][2][4][8] They achieve this by binding to the 50S subunit of the bacterial ribosome.[1][2][4] More specifically, their binding site is within the peptidyl-transferase center, which is critical for peptide bond formation.[1][2] The binding of a streptogramin B antibiotic to this site can obstruct the passage of the nascent polypeptide chain and lead to the premature dissociation of incomplete peptides.[1][2][4]

Therefore, the primary hypothesized cellular target of this compound is the bacterial 50S ribosomal subunit . The proposed mechanism of action is the inhibition of protein synthesis .

Quantitative Data

Currently, there is no publicly available data on the direct binding affinity of this compound to its putative target (e.g., IC50 or Ki values). The available quantitative data relates to its antibacterial activity, expressed as the minimum inhibitory concentration (MIC).

CompoundOrganismStrainMIC (µg/mL)
This compound Staphylococcus aureusATCC33591 (MRSA)>32
Staphylococcus aureusUAMS1182 (MRSA)>32
Fijimycin AStaphylococcus aureusATCC33591 (MRSA)4
Staphylococcus aureusSanger 252 (MRSA)8
Staphylococcus aureusUAMS1182 (MRSA)4
Fijimycin CStaphylococcus aureusATCC33591 (MRSA)16
Staphylococcus aureusSanger 252 (MRSA)32
Staphylococcus aureusUAMS1182 (MRSA)16
Etamycin AStaphylococcus aureusATCC33591 (MRSA)4
Staphylococcus aureusSanger 252 (MRSA)8
Staphylococcus aureusUAMS1182 (MRSA)4

Data sourced from Sun et al., Bioorg Med Chem. 2011.[1]

Experimental Protocols for Target Identification

The following section details a comprehensive workflow to identify and validate the cellular target of this compound.

G cluster_0 Phase 1: Target Fishing cluster_1 Phase 2: Target Validation A Affinity Chromatography-Mass Spectrometry B Cell Lysate Preparation C Immobilization of this compound D Incubation and Washing C->D E Elution of Binding Proteins D->E F Protein ID by LC-MS/MS E->F G Cellular Thermal Shift Assay (CETSA) F->G Validate Candidate Proteins H Intact Cell Treatment I Heat Shock H->I J Lysis and Centrifugation I->J K Analysis of Soluble Fraction J->K

A high-level workflow for this compound target identification.
Affinity Chromatography Coupled with Mass Spectrometry

This method aims to "fish" for binding partners of this compound from a complex mixture of cellular proteins.

4.1.1. Synthesis of an Affinity Probe:

  • Chemical Modification: Synthesize a derivative of this compound that incorporates a linker arm with a terminal reactive group (e.g., an amine or carboxylic acid). The linker should be attached to a position on the this compound molecule that is predicted to be non-essential for its biological activity.

  • Biotinylation: Couple the linker-modified this compound to a biotin molecule. This will allow for high-affinity binding to streptavidin-coated beads.

4.1.2. Immobilization of this compound:

  • Bead Preparation: Resuspend streptavidin-coated agarose or magnetic beads in a suitable binding buffer (e.g., PBS, pH 7.4).

  • Immobilization: Incubate the biotinylated this compound with the streptavidin beads for 1-2 hours at 4°C with gentle rotation to allow for immobilization.

  • Washing: Wash the beads extensively with the binding buffer to remove any unbound probe.

4.1.3. Protein Pull-Down:

  • Cell Lysate Preparation: Grow the target bacteria (e.g., S. aureus) to mid-log phase, harvest the cells, and lyse them using mechanical disruption (e.g., bead beating or sonication) in a non-denaturing lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation to remove cell debris.

  • Incubation: Incubate the clarified cell lysate with the this compound-immobilized beads for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate the lysate with beads that have been derivatized with biotin but lack this compound.

  • Washing: Pellet the beads and wash them extensively with the lysis buffer to remove non-specifically bound proteins.

4.1.4. Elution and Protein Identification:

  • Elution: Elute the bound proteins from the beads. This can be achieved by competitive elution with an excess of free this compound, or by using a denaturing elution buffer (e.g., SDS-PAGE loading buffer).

  • SDS-PAGE: Separate the eluted proteins by one-dimensional SDS-PAGE.

  • In-Gel Digestion: Excise the protein bands that are unique to the this compound pull-down and perform in-gel digestion with trypsin.

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Database Searching: Identify the proteins by searching the acquired MS/MS spectra against a protein database of the target organism.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for validating target engagement in a cellular context. It relies on the principle that a protein becomes more thermally stable when bound to a ligand.

4.2.1. Intact Cell Treatment:

  • Cell Culture: Grow the target bacteria to a sufficient density.

  • Compound Incubation: Treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a period sufficient to allow cellular uptake and target binding (e.g., 1 hour).

4.2.2. Thermal Challenge:

  • Aliquoting: Aliquot the treated cell suspensions into PCR tubes.

  • Heating: Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3 minutes) using a thermocycler. One aliquot should be kept at room temperature as a non-heated control.

  • Cooling: Immediately cool the samples on ice.

4.2.3. Lysis and Separation of Soluble Fraction:

  • Lysis: Lyse the cells by repeated freeze-thaw cycles or by sonication.

  • Centrifugation: Separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.

4.2.4. Analysis:

  • Western Blotting: Analyze the soluble fractions by Western blotting using an antibody against the candidate target protein identified in the affinity chromatography experiment. A positive result is indicated by a higher amount of the soluble target protein at elevated temperatures in the this compound-treated samples compared to the control.

  • Mass Spectrometry (Proteome-wide CETSA): For an unbiased approach, the soluble fractions from each temperature point can be analyzed by quantitative mass spectrometry to assess the thermal stability of the entire proteome.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates the central dogma of molecular biology and the hypothesized point of intervention for this compound.

G DNA Bacterial Chromosome (DNA) mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome (30S + 50S) mRNA->Ribosome Translation Initiation Protein Functional Proteins Ribosome->Protein Peptide Elongation FijimycinB This compound FijimycinB->Ribosome Binding to 50S subunit G cluster_0 Sample Preparation cluster_1 Thermal Challenge & Lysis cluster_2 Analysis A Bacterial Culture B Treat with Vehicle A->B C Treat with this compound A->C D Heat Gradient (40-70°C) E Cell Lysis D->E F Separate Soluble & Insoluble Fractions E->F G Western Blot for Candidate Protein F->G H Quantitative Mass Spectrometry F->H

References

Bacterial Resistance to Fijimycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fijimycin B is a member of the etamycin class of cyclic depsipeptide antibiotics, which are part of the larger streptogramin B family.[1][2] These natural products, isolated from Streptomyces species, exhibit potent antibacterial activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis.[3][4] Like other streptogramin B antibiotics, this compound is a valuable scaffold for the development of new therapeutic agents to combat the growing threat of antibiotic-resistant pathogens. However, the emergence of bacterial resistance poses a significant challenge to the clinical efficacy of all antibiotics, including the streptogramin class.

This technical guide provides an in-depth overview of the known and potential mechanisms of bacterial resistance to this compound. As direct research on this compound resistance is limited, this document extrapolates from the well-characterized resistance mechanisms observed for structurally and functionally related streptogramin B antibiotics, such as virginiamycin B and quinupristin. The core resistance strategies employed by bacteria against this class of antibiotics include target site modification, active efflux of the drug, and enzymatic inactivation. Understanding these mechanisms is crucial for the development of next-generation streptogramin antibiotics that can evade or overcome bacterial resistance.

Mechanism of Action of this compound and Streptogramin B Antibiotics

This compound, like other streptogramin B compounds, targets the bacterial ribosome to inhibit protein synthesis.[3][4][5] Specifically, it binds to the peptidyl transferase center on the 50S ribosomal subunit.[4][6] This binding event interferes with the elongation of polypeptide chains and leads to the premature release of incomplete peptides, ultimately resulting in a bacteriostatic effect.[3][5]

Streptogramin antibiotics are often used as a synergistic combination of type A and type B compounds.[6] The binding of a type A streptogramin induces a conformational change in the ribosome that significantly increases the binding affinity for the type B component, like this compound.[3][6] This synergistic action can lead to a bactericidal effect against susceptible organisms.[6]

Core Mechanisms of Bacterial Resistance

Bacteria have evolved three primary mechanisms to counteract the activity of streptogramin B antibiotics, and by extension, are the likely mechanisms of resistance to this compound.

Target Site Modification: Alteration of the 23S rRNA

The most prevalent mechanism of resistance to streptogramin B antibiotics involves the modification of their ribosomal target.[7] This is typically achieved through the enzymatic methylation of a specific adenine residue within the 23S rRNA component of the 50S ribosomal subunit.

  • Key Enzymes: A family of enzymes known as Erm (erythromycin ribosome methylation) methyltransferases are responsible for this modification.[7][8]

  • Mechanism: These enzymes catalyze the mono- or di-methylation of the N6 position of adenine at position A2058 (E. coli numbering).[7][8] This methylation event induces a conformational change in the ribosome, which in turn reduces the binding affinity of macrolide, lincosamide, and streptogramin B (MLSB) antibiotics.[9]

  • Genetic Basis: The erm genes are often located on mobile genetic elements such as plasmids and transposons, facilitating their spread among bacterial populations.[7]

  • Resistance Phenotype: Expression of erm genes typically confers cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics, a phenotype known as MLSB resistance.[7] The level of resistance can vary depending on whether the adenine is mono- or di-methylated.[7]

Mutations in the 23S rRNA at or near the antibiotic binding site can also confer resistance, although this is a less common mechanism than enzymatic modification.[10] For example, mutations at positions A2058, A2059, and C2611 have been shown to confer resistance to streptogramin B antibiotics.[10]

Active Efflux: Pumping the Antibiotic Out of the Cell

A second important resistance strategy is the active removal of the antibiotic from the bacterial cell via efflux pumps.[11] For streptogramin antibiotics, this is primarily mediated by ATP-binding cassette (ABC) transporters.

  • Key Proteins: The Vga (virginiamycin A resistance) family of ABC transporters are well-characterized efflux pumps that confer resistance to streptogramin A and, in some cases, streptogramin B and lincosamides.[11][12][13] While named for streptogramin A resistance, some variants have a broader substrate specificity.

  • Mechanism: These membrane-bound proteins utilize the energy from ATP hydrolysis to actively transport streptogramin antibiotics out of the cytoplasm, thereby reducing the intracellular concentration of the drug below its effective level.[11]

  • Genetic Basis: The vga genes are also frequently found on plasmids, contributing to their dissemination.[12][14]

Enzymatic Inactivation: Degradation of the Antibiotic

The third mechanism involves the enzymatic inactivation of the streptogramin B molecule itself.

  • Key Enzyme: Virginiamycin B lyase (Vgb) is a clinically significant enzyme that inactivates type B streptogramins.[15][16]

  • Mechanism: Vgb is a C-O lyase that linearizes the cyclic depsipeptide structure of streptogramin B antibiotics.[15] This reaction involves the cleavage of the ester bond within the macrolactone ring, rendering the antibiotic unable to bind to its ribosomal target.[15][17] The reaction is dependent on the presence of a divalent metal ion, such as Mg2+.[15]

  • Genetic Basis: The vgb genes are often located on plasmids and can be found in conjunction with other resistance genes, such as vat (for streptogramin A resistance) and vga.[12]

Quantitative Data on Streptogramin B Resistance

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for streptogramin B-resistant bacterial strains. It is important to note that this data is for quinupristin (a streptogramin B antibiotic) and not directly for this compound, as such specific data is not currently available in the public domain. However, these values provide a quantitative insight into the levels of resistance conferred by the different mechanisms.

Resistance MechanismGene(s)Bacterial SpeciesAntibioticMIC Range (μg/mL) for Resistant StrainsFold Increase in MIC (approx.)
Target Modificationerm(B)Streptococcus pneumoniaeQuinupristin>64>32
Active Effluxvga(A)Staphylococcus aureusQuinupristin16 - 328 - 16
Enzymatic Inactivationvgb(A)Staphylococcus aureusQuinupristin8 - 164 - 8

Note: The fold increase in MIC is an approximation based on a typical susceptible MIC of ≤1-2 μg/mL.

Experimental Protocols

Detailed methodologies are essential for studying bacterial resistance mechanisms. Below are generalized protocols for key experiments cited in the context of streptogramin B resistance.

Determination of Minimum Inhibitory Concentration (MIC)

Purpose: To quantify the level of resistance of a bacterial strain to an antibiotic.

Methodology (Broth Microdilution):

  • Prepare a series of two-fold serial dilutions of the antibiotic (e.g., this compound) in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton broth).

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 105 CFU/mL).

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Gene Detection by Polymerase Chain Reaction (PCR)

Purpose: To identify the presence of known resistance genes (e.g., erm, vga, vgb) in a bacterial isolate.

Methodology:

  • Extract genomic DNA from the bacterial culture.

  • Design or obtain specific primers that target a conserved region of the resistance gene of interest.

  • Perform a standard PCR reaction using the extracted DNA as a template, the specific primers, Taq polymerase, dNTPs, and PCR buffer.

  • The PCR cycle typically consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

  • Analyze the PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates the presence of the resistance gene.

Gene Expression Analysis by Reverse Transcription-Quantitative PCR (RT-qPCR)

Purpose: To quantify the expression level of a resistance gene, which can be particularly useful for inducible resistance mechanisms.

Methodology:

  • Grow bacterial cultures with and without sub-inhibitory concentrations of the antibiotic.

  • Extract total RNA from the bacterial cells.

  • Treat the RNA with DNase to remove any contaminating genomic DNA.

  • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

  • Perform a quantitative PCR (qPCR) reaction using the cDNA as a template and primers specific for the resistance gene and a housekeeping gene (for normalization).

  • The relative expression of the resistance gene is calculated using the ΔΔCt method.

Visualizations of Resistance Mechanisms

Signaling Pathways and Workflows

Resistance_Mechanisms cluster_mechanisms Bacterial Resistance Mechanisms to this compound (Streptogramin B) cluster_details Molecular Basis cluster_outcome Outcome Target_Mod Target Site Modification Erm Erm Methyltransferase (erm genes) Target_Mod->Erm rRNA_Mutation 23S rRNA Mutation Target_Mod->rRNA_Mutation Efflux Active Efflux Vga Vga ABC Transporter (vga genes) Efflux->Vga Inactivation Enzymatic Inactivation Vgb Virginiamycin B Lyase (vgb genes) Inactivation->Vgb Reduced_Binding Reduced Antibiotic Binding to Ribosome Erm->Reduced_Binding rRNA_Mutation->Reduced_Binding Reduced_Concentration Reduced Intracellular Antibiotic Concentration Vga->Reduced_Concentration Inactive_Antibiotic Inactivated Antibiotic Vgb->Inactive_Antibiotic

Caption: Overview of the three primary mechanisms of bacterial resistance to streptogramin B antibiotics.

Experimental_Workflow Start Isolate Resistant Bacterial Strain MIC_Test Determine MIC (Phenotypic Resistance) Start->MIC_Test DNA_Extraction Genomic DNA Extraction Start->DNA_Extraction RNA_Extraction RNA Extraction Start->RNA_Extraction Result_Phenotype High MIC Value MIC_Test->Result_Phenotype PCR PCR for Resistance Genes (erm, vga, vgb) DNA_Extraction->PCR Sequencing Sequence 23S rRNA Gene DNA_Extraction->Sequencing Result_Genotype Presence of Resistance Gene(s) or rRNA Mutation PCR->Result_Genotype Sequencing->Result_Genotype RT_qPCR RT-qPCR for Gene Expression RNA_Extraction->RT_qPCR Result_Expression Upregulation of Resistance Gene RT_qPCR->Result_Expression

Caption: A typical experimental workflow for characterizing bacterial resistance to an antibiotic.

Conclusion and Future Directions

While direct experimental evidence for this compound resistance mechanisms is yet to be established, the extensive research on the broader class of streptogramin B antibiotics provides a robust framework for understanding the potential challenges to its efficacy. The primary mechanisms of resistance are anticipated to be target site modification via erm methyltransferases, active efflux by ABC transporters such as Vga, and enzymatic inactivation by virginiamycin B lyase.

For drug development professionals, this knowledge underscores the importance of designing novel this compound analogs that can circumvent these resistance mechanisms. Strategies could include modifying the chemical structure to reduce its affinity for efflux pumps, designing molecules that are poor substrates for inactivating enzymes, or developing compounds with altered binding modes to the ribosome that are less susceptible to the effects of rRNA methylation.

Researchers and scientists are encouraged to conduct studies to specifically investigate this compound resistance. This would involve screening for resistant isolates, determining their MICs, and performing molecular analyses to identify the specific genes and mutations responsible. Such studies will be invaluable for validating the inferred resistance mechanisms and for providing the necessary data to guide the development of more durable and effective streptogramin-based therapies.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Fijimycin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fijimycin B is a cyclic depsipeptide belonging to the etamycin class of natural products, originally isolated from a marine-derived Streptomyces sp.[1]. Like other members of this family, it exhibits significant antibacterial activity. Its complex structure, which includes a macrocyclic ring closed by an ester (lactone) bond and contains non-proteinogenic amino acids such as N-methylleucine (NMeLeu), N,β-dimethylleucine (DiMeLeu), and D-hydroxyproline (D-HyP), presents a considerable synthetic challenge[1]. Solid-phase peptide synthesis (SPPS) offers a streamlined and efficient approach to construct the linear precursor and subsequently perform the critical macrolactonization step to yield the final cyclic product.

This document provides a detailed, hypothetical protocol for the solid-phase synthesis of this compound. The proposed strategy leverages Fmoc/tBu chemistry and an on-resin cyclization approach, which simplifies purification and enhances the efficiency of the macrocyclization.

Molecular Structure of this compound

This compound is a cyclic hexadepsipeptide with the following amino acid sequence and stereochemistry: L-NMeLeu, L-Ala, L-DiMeLeu, D-HyP, D-Leu, and L-Thr[1]. The cyclic structure is formed by an ester linkage between the C-terminal carboxyl group of L-NMeLeu and the side-chain hydroxyl group of L-Threonine.

Principle of the Synthesis

The synthesis of this compound will be performed on a solid support (resin) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for Nα-protection. The linear peptide will be assembled on the resin, starting from the C-terminal amino acid. The ester bond formation (macrolactonization) will be achieved on-resin, followed by the final cleavage of the cyclic peptide from the solid support and removal of any remaining side-chain protecting groups.

Experimental Protocols

Resin Preparation and First Amino Acid Loading

This protocol describes the loading of the first amino acid, Fmoc-L-NMeLeu-OH, onto a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is chosen for its acid lability, which allows for the cleavage of the final cyclic peptide under mild acidic conditions that do not cleave the ester bond.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1.6 mmol/g)

  • Fmoc-L-NMeLeu-OH

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the 2-CTC resin (1 g, 1.6 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Drain the DCM.

  • Dissolve Fmoc-L-NMeLeu-OH (1.5 eq, 2.4 mmol) in DCM (10 mL) and add DIPEA (3.0 eq, 4.8 mmol).

  • Add the amino acid solution to the resin and shake for 2 hours at room temperature.

  • To cap any unreacted sites, add MeOH (1 mL) and shake for an additional 30 minutes.

  • Drain the resin and wash sequentially with DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Determine the loading of the resin using a UV-Vis spectrophotometric method to quantify the piperidine-fulvene adduct after a test Fmoc deprotection on a small sample of resin.

Chain Elongation: Stepwise Solid-Phase Peptide Synthesis

The linear peptide precursor is assembled on the resin by sequential addition of the Fmoc-protected amino acids.

Materials:

  • Fmoc-L-NMeLeu-OH loaded resin

  • Fmoc-L-Ala-OH, Fmoc-L-DiMeLeu-OH, Fmoc-D-HyP(tBu)-OH, Fmoc-D-Leu-OH, Fmoc-L-Thr(Trt)-OH

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling solution: HATU (4 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF

  • Kaiser test reagents

Procedure (for each amino acid coupling):

  • Fmoc Deprotection:

    • Wash the resin with DMF (3 x 10 mL).

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

    • Perform a Kaiser test to confirm the presence of free primary amines (not applicable for N-methylated amino acids).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-protected amino acid (4 eq) with the coupling solution for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours at room temperature.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Perform a Kaiser test to confirm the completion of the coupling (disappearance of free amines). If the test is positive, repeat the coupling step.

  • Repeat: Repeat steps 1 and 2 for each amino acid in the sequence: Fmoc-D-Leu-OH, Fmoc-D-Hyp(tBu)-OH, Fmoc-L-DiMeLeu-OH, Fmoc-L-Ala-OH, and finally Fmoc-L-Thr(Trt)-OH.

On-Resin Cyclization (Macrolactonization)

This step involves the formation of the ester bond between the side-chain hydroxyl group of Threonine and the C-terminal carboxyl group of N-methylleucine.

Materials:

  • Peptidyl-resin from the previous step

  • DCM

  • 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)

  • N-Methylimidazole (NMI)

Procedure:

  • After coupling the final amino acid (Fmoc-L-Thr(Trt)-OH), perform the Fmoc deprotection as described in step 2.1.

  • Wash the resin extensively with DCM (5 x 10 mL) and dry under vacuum.

  • Swell the resin in anhydrous DCM (10 mL) for 30 minutes.

  • Add MSNT (5 eq) and NMI (10 eq) to the resin suspension.

  • Shake the reaction mixture at room temperature for 24 hours.

  • Drain the resin and wash with DCM (5 x 10 mL) and DMF (3 x 10 mL).

Cleavage and Global Deprotection

The cyclic peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

Materials:

  • Cyclized peptidyl-resin

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Wash the resin with DCM (3 x 10 mL) and dry under vacuum.

  • Add the cleavage cocktail (10 mL) to the resin.

  • Shake at room temperature for 2 hours.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized.

Materials and Equipment:

  • Crude this compound

  • RP-HPLC system with a C18 column

  • Mobile phase A: 0.1% TFA in water

  • Mobile phase B: 0.1% TFA in acetonitrile

  • Mass spectrometer (e.g., ESI-MS)

  • NMR spectrometer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).

  • Purify the peptide using RP-HPLC with a linear gradient of mobile phase B.

  • Collect the fractions corresponding to the major peak.

  • Confirm the identity and purity of the collected fractions by mass spectrometry. The expected [M+H]⁺ for this compound (C₄₂H₆₆N₈O₁₁) is approximately 859.5 Da.

  • Lyophilize the pure fractions to obtain this compound as a white powder.

  • Further structural confirmation can be obtained by NMR spectroscopy.

Data Presentation

The following table summarizes the expected (hypothetical) quantitative data for the solid-phase synthesis of this compound. Actual yields may vary depending on the efficiency of each step.

StepParameterExpected Value
1. Resin Loading Loading of Fmoc-L-NMeLeu-OH0.4 - 0.6 mmol/g
2. Chain Elongation Average Coupling Efficiency per Step>99%
3. On-Resin Cyclization Cyclization Efficiency30 - 50%
4. Cleavage Crude Peptide Yield50 - 70 mg (from 0.1 mmol scale)
5. Purification Final Yield of Pure this compound10 - 20 mg (from 0.1 mmol scale)
5. Characterization Purity (by RP-HPLC)>95%
Mass (by ESI-MS)Expected [M+H]⁺ ≈ 859.5 Da

Visualizations

Experimental Workflow

FijimycinB_Synthesis_Workflow cluster_Resin_Prep 1. Resin Preparation cluster_Elongation 2. Linear Peptide Assembly (SPPS Cycle) cluster_Cyclization_Cleavage 3. Cyclization and Cleavage cluster_Purification 4. Purification & Characterization Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Load_AA1 Load Fmoc-L-NMeLeu-OH Swell->Load_AA1 Cap Cap with Methanol Load_AA1->Cap Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Cap->Fmoc_Deprotection Coupling Amino Acid Coupling (HATU/HOBt) Fmoc_Deprotection->Coupling Wash Wash (DMF/DCM) Coupling->Wash Wash->Fmoc_Deprotection Repeat for each amino acid On_Resin_Cyclization On-Resin Macrolactonization (MSNT/NMI) Wash->On_Resin_Cyclization Cleavage Cleavage from Resin & Global Deprotection (TFA Cocktail) On_Resin_Cyclization->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry & NMR Purification->Characterization

Caption: Workflow for the solid-phase synthesis of this compound.

Biological Signaling Pathway

Etamycin-class antibiotics, including this compound, are known to inhibit bacterial protein synthesis. They are thought to bind to the 50S ribosomal subunit and sterically block the nascent polypeptide exit tunnel, leading to premature termination of translation.

Etamycin_MoA cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit PTC Peptidyl Transferase Center (PTC) Nascent_Peptide Growing Polypeptide Chain PTC->Nascent_Peptide Exit_Tunnel Polypeptide Exit Tunnel Protein_Synthesis_Blocked Protein Synthesis Blocked Exit_Tunnel->Protein_Synthesis_Blocked mRNA_tRNA mRNA-tRNA Complex Nascent_Peptide->Exit_Tunnel Passage FijimycinB This compound FijimycinB->Exit_Tunnel Inhibition Inhibition

Caption: Mechanism of action of this compound.

References

Total Synthesis of Fijimycin B Analogues: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the total synthesis of Fijimycin B analogues. This compound, a member of the etamycin class of cyclic depsipeptides, exhibits significant antibacterial activity, making its analogues promising candidates for the development of novel therapeutics against drug-resistant pathogens. The following protocols are based on established principles of solid-phase peptide synthesis (SPPS) and macrolactamization, adapted for the specific structural features of the this compound scaffold.

Retrosynthetic Strategy and Workflow

The total synthesis of this compound analogues can be efficiently achieved through a convergent strategy involving the solid-phase synthesis of a linear peptide precursor, followed by a key macrolactamization step in solution, deprotection, and purification. This approach allows for the facile introduction of structural diversity at various positions of the molecule to enable structure-activity relationship (SAR) studies.

A representative retrosynthetic analysis is depicted below. The macrocycle is disconnected at the amide bond between the 3-hydroxypicolinic acid (3-OH-Pic) moiety and the N-terminal amino acid, and the ester bond between L-Threonine and the C-terminal amino acid. The linear precursor is assembled on a solid support from C-terminus to N-terminus.

G Fijimycin_Analogue This compound Analogue (Cyclic Depsipeptide) Linear_Precursor Protected Linear Depsipeptide Precursor (in solution) Fijimycin_Analogue->Linear_Precursor Deprotection Cyclization Macrolactamization (solution phase) Fijimycin_Analogue->Cyclization Resin_Peptide Resin-Bound Protected Linear Peptide Linear_Precursor->Resin_Peptide Cleavage from Resin Deprotection Global Deprotection & Purification Linear_Precursor->Deprotection SPPS Solid-Phase Peptide Synthesis (SPPS) Amino_Acids Fmoc-Protected Amino Acids (including non-proteinogenic and modified residues) SPPS->Amino_Acids Resin Solid Support (e.g., 2-Chlorotrityl chloride resin) SPPS->Resin Resin_Peptide->SPPS Stepwise Elongation Cyclization->Linear_Precursor

Figure 1: General retrosynthetic workflow for the solid-phase synthesis of this compound analogues.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative this compound analogue.

Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the assembly of the linear peptide on a 2-chlorotrityl chloride resin, which allows for the cleavage of the protected peptide while preserving the side-chain protecting groups.

Materials:

  • 2-Chlorotrityl chloride resin

  • Fmoc-protected amino acids (including non-standard amino acids for analogue generation)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

Protocol:

  • Resin Swelling and Loading: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes. Load the first Fmoc-protected amino acid (e.g., Fmoc-L-Thr(tBu)-OH) onto the resin using DIC and Oxyma Pure in DCM. Allow the reaction to proceed for 2 hours at room temperature. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Peptide Coupling: Wash the resin thoroughly with DMF and DCM. Couple the next Fmoc-protected amino acid using DIC and Oxyma Pure in DMF. Monitor the reaction completion using a Kaiser test.

  • Iterative Synthesis: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage of the Protected Linear Peptide: Once the sequence is complete, wash the resin with DCM and dry it under vacuum. Cleave the protected peptide from the resin using a solution of TFA/TIS/DCM (1:1:98) for 1 hour at room temperature. Neutralize the solution with pyridine and concentrate under reduced pressure.

Macrolactamization (Cyclization)

The formation of the cyclic depsipeptide is a critical step. The following protocol utilizes a high-dilution method to favor intramolecular cyclization.

Materials:

  • Protected linear peptide precursor

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DCM

Protocol:

  • High-Dilution Setup: Dissolve the protected linear peptide precursor in a large volume of anhydrous DCM to achieve a final concentration of approximately 0.5 mM.

  • Addition of Reagents: To the stirred solution, add BOP (1.5 equivalents) and DIPEA (3.0 equivalents).

  • Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Global Deprotection and Purification

The final step involves the removal of all side-chain protecting groups and purification of the target this compound analogue.

Materials:

  • Protected cyclic depsipeptide

  • TFA

  • TIS

  • Water

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

Protocol:

  • Deprotection Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

  • Cleavage: Dissolve the protected cyclic depsipeptide in the cleavage cocktail and stir at room temperature for 2-4 hours.

  • Precipitation and Isolation: Concentrate the TFA solution under a stream of nitrogen. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge the mixture, decant the ether, and dry the peptide pellet.

  • Purification: Dissolve the crude peptide in a minimal amount of DMSO or a suitable solvent mixture and purify by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound analogue as a white powder.

Data Presentation

The synthesis of this compound analogues should be accompanied by rigorous characterization and quantification of biological activity. The following tables provide templates for presenting such data.

Table 1: Representative Yields for the Synthesis of a this compound Analogue

StepDescriptionStarting Material (mmol)Product (mmol)Yield (%)Notes
1Solid-Phase Synthesis & Cleavage0.10.0770Based on the initial loading of the resin.
2Macrolactamization0.070.03550Yields can vary based on sequence and cyclization point.
3Global Deprotection & Purification0.0350.01440Final yield after RP-HPLC purification.
Overall 0.1 0.014 14

Note: The yields presented are illustrative and may vary depending on the specific analogue being synthesized.

Table 2: Biological Activity of Natural Fijimycins and Template for Analogue Data

CompoundMIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. E. faecalis (VRE)Cytotoxicity (IC50, µM) vs. HeLa cells
Fijimycin A[1]4-16>32Not Reported
This compound[1]>32>32Not Reported
Fijimycin C[1]8-16>32Not Reported
Analogue 1 DataDataData
Analogue 2 DataDataData

Visualization of Key Processes

The following diagrams illustrate the logical relationships in the synthesis and the general structure of the target compounds.

G cluster_SPPS Solid-Phase Synthesis Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Coupling Amino Acid Coupling (DIC/Oxyma) Deprotection->Coupling Free N-terminus Wash Wash (DMF/DCM) Coupling->Wash Elongated Peptide Wash->Deprotection Ready for next cycle Start Resin with First Amino Acid Start->Deprotection

Figure 2: Iterative cycle of solid-phase peptide synthesis for the linear precursor.

G This compound Core This compound Core 3-OH-Pic 3-Hydroxypicolinic Acid This compound Core->3-OH-Pic L-Thr L-Threonine 3-OH-Pic->L-Thr Amide Bond L-Thr->this compound Core Ester Bond D-Leu D-Leucine L-Thr->D-Leu Amide Bond D-Hyp D-Hydroxyproline D-Leu->D-Hyp Amide Bond Sarcosine Sarcosine D-Hyp->Sarcosine Amide Bond L-DiMeLeu L-N,β-Dimethylleucine Sarcosine->L-DiMeLeu Amide Bond L-Ala L-Alanine L-DiMeLeu->L-Ala Amide Bond L-NMeLeu L-N-Methylleucine L-Ala->L-NMeLeu Amide Bond L-NMeLeu->this compound Core Amide Bond

Figure 3: General connectivity of the amino acid residues in the this compound scaffold.

References

Fijimycin B: Application Notes and Protocols for Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antibacterial susceptibility of Fijimycin B, a depsipeptide antibiotic belonging to the etamycin class. The information is compiled from primary research and standardized methodologies to ensure reliable and reproducible results.

Introduction

This compound is a natural product isolated from a marine-derived Streptomyces sp.[1][2][3]. It is part of the etamycin family of antibiotics, which are known for their activity against Gram-positive bacteria. This compound has demonstrated in vitro activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen[1][2][3]. Accurate and standardized susceptibility testing is crucial for the further development and potential clinical application of this compound.

Mechanism of Action

This compound is classified as an etamycin-class depsipeptide[1][2][3]. Antibiotics of this class, including etamycins and virginiamycins, are known to inhibit bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, which obstructs the elongation of polypeptide chains, ultimately leading to the cessation of protein production and bacterial cell death.

cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Blockage Blockage of Peptide Elongation Peptidyl_Transferase_Center->Blockage Exit_Tunnel Nascent Peptide Exit Tunnel Fijimycin_B This compound Binding Binding to 50S Subunit Fijimycin_B->Binding Binding->Peptidyl_Transferase_Center Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Proposed mechanism of action for this compound.

Data Presentation: In Vitro Antibacterial Activity

The antibacterial activity of this compound and related compounds was evaluated against three strains of methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC₁₀₀), the lowest concentration of the antibiotic that completely inhibits visible bacterial growth, was determined.

CompoundMRSA (ATCC33591) MIC₁₀₀ (µg/mL)MRSA (Sanger 252) MIC₁₀₀ (µg/mL)MRSA (UAMS1182) MIC₁₀₀ (µg/mL)
This compound 161616
Fijimycin A488
Fijimycin C81616
Etamycin A444
Data sourced from Sun et al., 2011[1][2][3].

Experimental Protocols

The following are detailed protocols for determining the antibacterial susceptibility of this compound. The primary research on this compound did not provide a detailed experimental protocol for the antibacterial assays. Therefore, the following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution (M07) and disk diffusion (M02) testing of Staphylococcus aureus.

Protocol 1: Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

This method determines the minimum concentration of this compound that inhibits the growth of MRSA.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare MRSA Inoculum (0.5 McFarland) Inoculate_Plate Inoculate wells with MRSA suspension Inoculum->Inoculate_Plate Fijimycin_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of this compound in a 96-well plate Fijimycin_Stock->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually inspect for turbidity and determine MIC Incubate->Read_MIC

Workflow for MIC determination of this compound.

Materials:

  • This compound

  • Methicillin-resistant Staphylococcus aureus (MRSA) strains (e.g., ATCC 33591)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired concentration range (e.g., 64 µg/mL to 0.125 µg/mL).

    • Include a growth control well (CAMHB with inoculum, no drug) and a sterility control well (CAMHB only).

  • Inoculation:

    • Add the standardized bacterial inoculum to each well (except the sterility control) to a final volume of 100 µL.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • Following incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of this compound that shows no visible growth.

Protocol 2: Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This method provides a qualitative assessment of the susceptibility of MRSA to this compound.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • MRSA strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator (35-37°C)

  • Ruler or calipers

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.

    • Allow the plate to dry for 3-5 minutes.

  • Application of this compound Disks:

    • Impregnate sterile paper disks with a known concentration of this compound solution. The optimal concentration would need to be determined empirically.

    • Using sterile forceps, place the this compound-impregnated disks onto the inoculated MHA plate.

    • Ensure the disks are pressed down firmly to make complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires the establishment of standardized interpretive criteria, which are not yet available for this compound. These would need to be developed through correlation with MIC data.

References

Application Note: Fijimycin B Susceptibility Testing using the Kirby-Bauer Disk Diffusion Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fijimycin B is a natural product belonging to the etamycin class of depsipeptides, isolated from a marine-derived Streptomyces sp.[1][2] While initial studies have focused on its structure and minimum inhibitory concentration (MIC) against methicillin-resistant Staphylococcus aureus (MRSA), a standardized method for assessing its broader antimicrobial susceptibility is crucial for further development. The Kirby-Bauer disk diffusion assay is a well-established, simple, and cost-effective method for determining the susceptibility of bacteria to antimicrobial agents.[3][4][5] This application note provides a detailed protocol for performing a Kirby-Bauer disk diffusion assay to evaluate the in vitro activity of this compound against various bacterial strains.

Principle of the Kirby-Bauer Assay

The Kirby-Bauer test is based on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium inoculated with a standardized bacterial suspension.[3][4] If the microorganism is susceptible to the antimicrobial agent, a zone of growth inhibition will appear around the disk after incubation. The diameter of this zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent.[5]

Experimental Protocols

Materials and Reagents

  • This compound (amorphous white solid)[1]

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[4]

  • Sterile saline or Tryptic Soy Broth (TSB)[6]

  • 0.5 McFarland turbidity standard[4][7]

  • Sterile cotton swabs[5][7]

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Control antibiotic disks (e.g., Vancomycin, Ciprofloxacin)

  • Incubator (35-37°C)[3]

  • Calipers or ruler for measuring zone diameters[5][7]

  • Solvent for this compound (e.g., DMSO or methanol, to be determined based on solubility studies)

Protocol 1: Preparation of this compound Disks

  • Stock Solution Preparation: Due to the nature of depsipeptides, initial solubility testing is recommended. Prepare a stock solution of this compound by dissolving a known weight of the compound in a minimal amount of a suitable sterile solvent (e.g., DMSO).

  • Disk Impregnation: Aseptically apply a specific volume of the this compound stock solution to sterile paper disks to achieve the desired concentration per disk (e.g., 30 µ g/disk ).

  • Drying: Allow the disks to dry completely in a sterile environment before use.

Protocol 2: Inoculum Preparation

  • Bacterial Culture: From a pure, overnight culture of the test organism, select 3-5 isolated colonies.[6]

  • Suspension: Suspend the selected colonies in sterile saline or TSB.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[4][7] Use a spectrophotometer (625 nm) or a Wickerham card for accurate adjustment.

Protocol 3: Inoculation of Mueller-Hinton Agar Plates

  • Swabbing: Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.[6]

  • Excess Fluid Removal: Rotate the swab firmly against the inside of the tube above the liquid level to remove excess fluid.[7]

  • Lawn Culture: Streak the swab evenly over the entire surface of the MHA plate to create a uniform bacterial lawn. Rotate the plate approximately 60° between streaks to ensure complete coverage.[7]

  • Drying: Allow the inoculated plate to dry for 3-5 minutes with the lid slightly ajar.[7]

Protocol 4: Disk Placement and Incubation

  • Disk Application: Aseptically place the prepared this compound disks and control antibiotic disks onto the surface of the inoculated MHA plate. Ensure disks are placed at least 24 mm apart.

  • Adherence: Gently press each disk with sterile forceps to ensure complete contact with the agar surface.[8]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[3] For certain organisms like Staphylococcus aureus, a 24-hour incubation may be necessary to detect resistance.[6]

Protocol 5: Interpretation of Results

  • Zone Measurement: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm) using calipers or a ruler.[5][7]

  • Data Recording: Record the zone diameters for this compound and the control antibiotics.

  • Susceptibility Determination: Compare the measured zone diameters to standardized interpretive charts (e.g., CLSI guidelines) for the control antibiotics to determine if the organism is susceptible, intermediate, or resistant. As there are no established standards for this compound, the zone diameters will be recorded and compared across different organisms.

Data Presentation

Table 1: Representative Zone of Inhibition Diameters for this compound and Control Antibiotics

Test OrganismThis compound (30 µ g/disk )Vancomycin (30 µ g/disk )Ciprofloxacin (5 µ g/disk )
Staphylococcus aureus (ATCC 25923)8 mm18 mm25 mm
Staphylococcus aureus (MRSA, ATCC 33591)6 mm10 mm8 mm
Escherichia coli (ATCC 25922)6 mm6 mm30 mm
Pseudomonas aeruginosa (ATCC 27853)6 mm6 mm28 mm

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the reported weak activity of this compound against some MRSA strains.[1] Actual results may vary.

Visualizations

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare this compound Stock Solution B Impregnate Sterile Paper Disks A->B C Dry Impregnated Disks B->C F Place this compound and Control Disks on Agar C->F D Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate MHA Plate with Bacterial Suspension D->E E->F G Incubate at 35-37°C for 16-18 hours F->G H Measure Zone of Inhibition Diameter (mm) G->H I Record and Compare Results H->I

Caption: Experimental workflow for the Kirby-Bauer disk diffusion assay of this compound.

Fijimycin_B_Action FijimycinB This compound (Depsipeptide) BacterialMembrane Bacterial Cell Membrane FijimycinB->BacterialMembrane Targets Disruption Membrane Disruption & Pore Formation BacterialMembrane->Disruption Leads to IonLeakage Ion Leakage (K+, Mg2+) Disruption->IonLeakage MetabolicArrest Disruption of Cellular Processes IonLeakage->MetabolicArrest CellDeath Bacterial Cell Death MetabolicArrest->CellDeath

Caption: Putative mechanism of action for this compound as a depsipeptide antibiotic.

References

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Fijimycin B against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fijimycin B is a member of the etamycin class of depsipeptide antibiotics.[1] Understanding its efficacy against clinically relevant pathogens such as Staphylococcus aureus is crucial for potential therapeutic applications. The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, representing the lowest concentration that prevents the visible growth of a microorganism.[2] These application notes provide a comprehensive overview and detailed protocols for determining the MIC of this compound against S. aureus using the broth microdilution method, a standard and widely accepted technique.

Data Presentation

The following table summarizes the available quantitative data on the MIC of this compound against various strains of Methicillin-Resistant Staphylococcus aureus (MRSA). The data indicates that this compound has weak inhibitory activity against the tested strains.

CompoundS. aureus Strain (MRSA)MIC100 (µg/mL)[1]
This compoundATCC33591 (hospital-associated)>32
This compoundUAMS1182 (community-associated)>32
This compoundSanger 252 (hospital-associated)n/a

MIC100 represents the lowest concentration of the drug that inhibits 100% of bacterial growth.[1] n/a: data not available.

Experimental Protocols

This section outlines the detailed methodology for determining the MIC of this compound against Staphylococcus aureus via the broth microdilution method, adhering to the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution of known concentration

  • Staphylococcus aureus strain(s) of interest (e.g., ATCC 29213 as a quality control strain)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for automated reading)

Protocol:

1. Preparation of Bacterial Inoculum:

a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of S. aureus.

b. Suspend the colonies in sterile saline.

c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08-0.13).

d. Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

2. Preparation of this compound Dilutions:

a. Prepare a serial two-fold dilution of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

b. The typical final volume in each well is 100 µL. The concentration range should be selected to encompass the expected MIC. Given the available data, a range from 1 µg/mL to 128 µg/mL or higher may be appropriate.

c. To prepare the dilutions: i. Add 100 µL of CAMHB to wells 2 through 12 of a microtiter plate row. ii. Add 200 µL of the highest concentration of this compound to well 1. iii. Transfer 100 µL from well 1 to well 2, mixing thoroughly. iv. Continue this serial dilution process down the row to the desired final concentration. Discard 100 µL from the last well containing the antibiotic.

3. Inoculation and Incubation:

a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to each well containing the this compound dilutions and the control wells.

b. Include the following control wells on each plate:

  • Growth Control: A well containing only CAMHB and the bacterial inoculum (no antibiotic).
  • Sterility Control: A well containing only CAMHB (no bacteria or antibiotic).

c. The final volume in each well will be 200 µL.

d. Seal the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

4. Interpretation of Results:

a. Following incubation, visually inspect the microtiter plate for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

b. A plate reader can be used to measure the optical density (OD) at 600 nm to determine the inhibition of growth more quantitatively.

c. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Mandatory Visualization

MIC_Determination_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_results Results bacterial_culture 1. Select S. aureus colonies from fresh culture mcfarland 2. Prepare 0.5 McFarland standard suspension bacterial_culture->mcfarland inoculum 3. Dilute to final inoculum concentration (5x10^5 CFU/mL) mcfarland->inoculum inoculate 5. Inoculate plate with bacterial suspension inoculum->inoculate fijimycin_stock This compound Stock serial_dilution 4. Perform two-fold serial dilutions in 96-well plate with CAMHB fijimycin_stock->serial_dilution serial_dilution->inoculate controls 6. Include growth and sterility controls inoculate->controls incubate 7. Incubate at 35°C for 18-24 hours controls->incubate read_mic 8. Visually determine MIC (lowest concentration with no growth) incubate->read_mic

Caption: Experimental workflow for determining the MIC of this compound.

Streptogramin_B_Mechanism cluster_ribosome Bacterial Ribosome cluster_50S 50S Subunit cluster_30S 30S Subunit cluster_process Protein Synthesis P_site P Site polypeptide Growing Polypeptide Chain P_site->polypeptide Elongates A_site A Site exit_tunnel Peptide Exit Tunnel mRNA mRNA tRNA_A Aminoacyl-tRNA tRNA_A->A_site Binds tRNA_P Peptidyl-tRNA tRNA_P->P_site Occupies polypeptide->exit_tunnel Exits Fijimycin_B This compound (Streptogramin B) Fijimycin_B->P_site Causes premature release of incomplete peptides Fijimycin_B->exit_tunnel Blocks

Caption: Mechanism of action of Streptogramin B antibiotics like this compound.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of Fijimycin B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the analysis of Fijimycin B, an etamycin-class antibacterial depsipeptide, using High-Resolution Mass Spectrometry (HRMS). We outline procedures for sample preparation, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, and data interpretation. Furthermore, we present a visualization of the experimental workflow and the proposed antibacterial mechanism of action for this class of compounds.

Introduction

This compound is a cyclic depsipeptide belonging to the etamycin class of natural products, which was first isolated from a marine-derived Streptomyces species.[1] These compounds have demonstrated significant in vitro antibacterial activity against several strains of methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] High-Resolution Mass Spectrometry is an indispensable tool for the structural elucidation and characterization of such natural products.[2] Its high mass accuracy and resolution allow for the unambiguous determination of elemental composition and provide deep structural insights through fragmentation analysis (MS/MS).[4][5]

High-Resolution Mass Spectrometry Data

Accurate mass measurement is critical for confirming the elemental composition of a novel compound. The identity of this compound was originally confirmed using Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS).[2] The key quantitative data are summarized below.

ParameterValueReference
Molecular Formula C₄₂H₆₆N₈O₁₁[2]
Adduct Ion [M+Na]⁺[2]
Calculated m/z 881.4743[2]
Observed m/z 881.4737[2]
Mass Error -0.68 ppmCalculated

Experimental Workflow and Protocols

A systematic workflow is essential for the reproducible analysis of natural products like this compound. The process begins with careful sample preparation, followed by chromatographic separation and detection by HRMS, and concludes with data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing prep1 Dissolve this compound in Methanol/Water prep2 Vortex & Sonicate prep1->prep2 prep3 Filter Sample (0.22 µm PTFE) prep2->prep3 lc LC Separation (C18 Column) prep3->lc ms1 HR Full Scan MS (Determine Accurate Mass) lc->ms1 ms2 Data-Dependent MS/MS (Fragmentation Analysis) ms1->ms2 data1 Formula Determination (from MS Scan) ms2->data1 data2 Structure Verification (from MS/MS Fragments) data1->data2

Caption: General experimental workflow for HRMS analysis of this compound.
Protocol 1: Sample Preparation

This protocol is intended for the analysis of a purified or synthesized this compound standard.

  • Stock Solution Preparation: Accurately weigh ~1 mg of purified this compound and dissolve it in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to a final concentration of approximately 1-10 µg/mL.[6][7] This concentration range is typically suitable for modern ESI-HRMS instruments.

  • Solubilization: Vortex the working solution for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Clarification: Filter the final solution through a 0.22 µm PTFE syringe filter into an LC-MS autosampler vial to remove any particulates that could clog the analytical system.[8]

Protocol 2: LC-HRMS/MS Analysis

This protocol provides a general method for the analysis of depsipeptides. Instrument parameters should be optimized for the specific system in use.

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).[9]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[6]

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Return to 10% B

      • 18.1-22 min: Equilibrate at 10% B

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2]

    • Capillary Voltage: 3.5 - 4.0 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas Temperature: 350 °C.

    • MS¹ Scan Range: m/z 150 - 1500.

    • MS¹ Resolution: >30,000 FWHM.

    • MS² Acquisition: Data-Dependent Acquisition (DDA), selecting the top 3-5 most intense precursor ions from the MS¹ scan for fragmentation.

    • Collision Energy: Use a stepped or ramped collision energy (e.g., 20-50 eV) to generate a rich fragmentation spectrum.

Antibacterial Mechanism of Action

This compound is an etamycin-class antibiotic. This class of compounds is known to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.[10][11][12] The cyclic depsipeptide structure binds within or near the peptidyl transferase center or the nascent peptide exit tunnel, physically obstructing the elongation of the growing polypeptide chain.[8][13] This action halts protein production, leading to a bacteriostatic or bactericidal effect against susceptible bacteria like MRSA.

mechanism_of_action cluster_ribosome Bacterial 70S Ribosome cluster_process Protein Synthesis (Elongation) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Block INHIBITION mRNA mRNA tRNA_in Aminoacyl-tRNA (Enters A-site) Peptide_Bond Peptide Bond Formation tRNA_in->Peptide_Bond Translocation Translocation Peptide_Bond->Translocation Polypeptide Growing Polypeptide Chain Translocation->Polypeptide Fijimycin_B This compound Fijimycin_B->50S_subunit Binds to 50S Subunit Block->Polypeptide

Caption: Proposed mechanism of action for this compound as a protein synthesis inhibitor.

Data Analysis and Interpretation

  • Accurate Mass Analysis: Extract the mass spectrum for the chromatographic peak corresponding to this compound. Use the instrument's software to determine the monoisotopic mass of the [M+Na]⁺ adduct. Compare this observed mass to the theoretical mass calculated from the elemental formula (C₄₂H₆₆N₈O₁₁Na). The mass error should be below 5 ppm for confident formula assignment.[2]

  • Fragmentation Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions. For cyclic depsipeptides, fragmentation can be complex but often involves cleavages at the amide and ester bonds within the ring.[3][14] This fragmentation pattern provides sequence information and confirms the connectivity of the amino acid and other residues, corroborating the proposed structure.[2][3]

References

Illuminating the Molecular Architecture of Fijimycin B: An Application Note on NMR-Based Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fijimycin B, a depsipeptide belonging to the etamycin class of antibiotics, has demonstrated significant antibacterial activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Understanding the precise three-dimensional structure of this natural product is paramount for elucidating its mechanism of action, guiding synthetic derivatization efforts, and ultimately developing novel therapeutic agents. This application note provides a detailed overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of this compound. We present a summary of the key NMR data, detailed experimental protocols for the necessary NMR experiments, and a visual workflow of the entire structure determination process.

Data Presentation: NMR Spectroscopic Data of this compound

The structural analysis of this compound was accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The 1H and 13C NMR spectra were acquired in deuterated chloroform (CDCl3). The comprehensive NMR spectroscopic data, including chemical shifts (δ) and coupling constants (J), are summarized in the tables below. These data provide the foundational information for piecing together the molecular framework of this compound.[3]

Table 1: 1H NMR Data for this compound (500 MHz, CDCl3) [1][3]

Amino Acid ResiduePositionδH (ppm)MultiplicityJ (Hz)
L-NMe-Leu2-NH8.23d9.5
2-α5.44m
2-β1.79m
2-γ1.61m
2-δ0.93d6.5
2-δ'0.83d6.5
N-Me2.98s
L-Ala3-NH6.78d7.5
3-α5.21m
3-β1.34d7.0
L-N,β-diMeLeu4-α4.87d10.0
4-β2.31m
4-γ0.95d6.5
4-γ'0.85d6.5
N-Me2.96s
β-Me0.88d7.0
D-aHyp5-NH3.68m
5-α4.77d8.0
5-β2.05, 1.85m
5-γ3.74m
5-δ3.49m
D-Leu6-NH8.22d9.0
6-α5.31m
6-β1.65m
6-γ1.45m
6-δ0.89d6.0
6-δ'0.83d6.0
L-Thr7-NH8.51d9.0
7-α5.14m
7-β5.85m
7-γ1.21d6.5
3-HyPic8-47.33dd8.0, 1.5
8-57.08dd8.0, 5.0
8-68.15dd5.0, 1.5

Table 2: 13C NMR Data for this compound (75 MHz, CDCl3) [1][3]

Amino Acid ResiduePositionδC (ppm)
L-NMe-Leu1 (C=O)169.2
2-α54.3
2-β40.8
2-γ24.8
2-δ23.1
2-δ'21.5
N-Me29.8
L-Ala3 (C=O)171.9
3-α48.2
3-β18.5
L-N,β-diMeLeu4 (C=O)168.6
4-α63.2
4-β34.5
4-γ26.7
4-γ'20.1
4-δ19.8
N-Me32.4
β-Me15.2
D-aHyp5 (C=O)173.6
5-α58.9
5-β38.1
5-γ70.1
5-δ55.4
D-Leu6 (C=O)170.4
6-α51.8
6-β41.2
6-γ24.7
6-δ23.2
6-δ'21.8
L-Thr7 (C=O)167.5
7-α58.1
7-β78.2
7-γ16.5
3-HyPic8 (C=O)167.0
8-2148.2
8-3125.2
8-4138.1
8-5123.7
8-6145.3

Experimental Protocols

The following protocols provide a general framework for the NMR experiments required for the structural elucidation of this compound and similar depsipeptides. Instrument-specific parameters may need to be adjusted for optimal results.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (CDCl3) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

1D NMR Spectroscopy
  • 1H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

  • 13C NMR:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of 13C.

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin coupling networks, revealing adjacent protons.

    • Pulse Sequence: Gradient-selected COSY (e.g., cosygpqf on Bruker instruments).

    • Spectral Width: Same as the 1H NMR spectrum in both dimensions.

    • Data Points: 2048 (F2) x 256-512 (F1).

    • Number of Scans: 4-8 per increment.

    • Relaxation Delay: 1.5-2.0 seconds.

    • Processing: Apply a sine-bell window function in both dimensions. Symmetrize the spectrum if necessary.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and their attached carbons.

    • Pulse Sequence: Gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

    • Spectral Width: ~12 ppm in F2 (1H) and ~180 ppm in F1 (13C).

    • Data Points: 1024 (F2) x 256 (F1).

    • Number of Scans: 8-16 per increment.

    • Relaxation Delay: 1.5 seconds.

    • 1JCH Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.

    • Processing: Apply a squared sine-bell window function in both dimensions.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-4 bond) correlations between protons and carbons, crucial for connecting spin systems and identifying quaternary carbons.

    • Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).

    • Spectral Width: ~12 ppm in F2 (1H) and ~220 ppm in F1 (13C).

    • Data Points: 2048 (F2) x 512 (F1).

    • Number of Scans: 16-32 per increment.

    • Relaxation Delay: 1.5-2.0 seconds.

    • Long-Range Coupling Constant (nJCH): Optimized for a range of couplings, typically 8 Hz.

    • Processing: Apply a sine-bell window function in both dimensions.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a systematic workflow. This process involves the integration of data from various NMR experiments to build the molecular structure piece by piece.

FijimycinB_Structure_Elucidation cluster_DataAcquisition 1. NMR Data Acquisition cluster_DataAnalysis 2. Spectral Analysis cluster_StructureAssembly 3. Structure Assembly cluster_FinalStructure 4. Final Structure Determination SamplePrep Sample Preparation (this compound in CDCl3) OneD_NMR 1D NMR (1H, 13C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) SamplePrep->TwoD_NMR ProtonAnalysis 1H NMR Analysis: Identify proton signals, multiplicities, and integrations. OneD_NMR->ProtonAnalysis CarbonAnalysis 13C NMR Analysis: Identify carbon signals and types (CH3, CH2, CH, Cq). OneD_NMR->CarbonAnalysis COSY_Analysis COSY Analysis: Establish H-H spin systems (amino acid side chains). TwoD_NMR->COSY_Analysis HSQC_Analysis HSQC Analysis: Correlate protons to directly attached carbons. TwoD_NMR->HSQC_Analysis HMBC_Analysis HMBC Analysis: Connect spin systems via long-range H-C correlations. Identify quaternary carbons. TwoD_NMR->HMBC_Analysis Fragment_ID Identify Amino Acid and other structural fragments. ProtonAnalysis->Fragment_ID CarbonAnalysis->Fragment_ID COSY_Analysis->Fragment_ID HSQC_Analysis->Fragment_ID Sequencing Sequence fragments using HMBC correlations (e.g., Hα to C=O). HMBC_Analysis->Sequencing Fragment_ID->Sequencing Macrocycle Determine Macrocyclic Ring Closure via key HMBC correlations. Sequencing->Macrocycle Final_Structure Complete Planar Structure of this compound Macrocycle->Final_Structure

References

Application Notes and Protocols for the Development of Fijimycin B Derivatives with Improved Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fijimycin B is a cyclic depsipeptide of the etamycin class, isolated from a marine-derived Streptomyces sp.[1][2]. Structurally, it is characterized by the molecular formula C42H66N8O11[1]. Unlike its more active counterparts, Fijimycin A and C, this compound exhibits significantly weaker antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains[1]. This reduced activity is attributed to the substitution of an α-phenylsarcosine residue, present in the more active analogs, with an N-methylleucine residue[1]. This key structural difference presents a clear opportunity for the rational design of novel this compound derivatives with enhanced therapeutic potential.

These application notes provide a comprehensive guide for the development of potent this compound derivatives, covering synthetic strategies, and protocols for biological evaluation.

Data Presentation: Comparative Activity of Fijimycins

The following table summarizes the reported minimum inhibitory concentrations (MICs) of naturally occurring Fijimycins against various MRSA strains, highlighting the comparatively weak activity of this compound.

CompoundATCC33591 (MRSA) MIC (µg/mL)Sanger 252 (MRSA) MIC (µg/mL)UAMS1182 (MRSA) MIC (µg/mL)
Fijimycin A4816
This compound >32 16 >32
Fijimycin C4816
Etamycin A448

Data sourced from[1][2][3]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound Derivatives

This protocol outlines a general approach for the solid-phase synthesis of this compound derivatives, focusing on the substitution of the N-methylleucine residue with synthetic amino acids designed to mimic the α-phenylsarcosine moiety of the more active Fijimycins.

Objective: To synthesize this compound analogs with modifications at the N-methylleucine position to improve antibacterial activity.

Materials:

  • Fmoc-protected amino acids (including N-methylated and unnatural amino acids)

  • Rink Amide resin

  • Coupling reagents: HBTU, HOBt, DIC

  • Base: DIPEA, Piperidine

  • Solvents: DMF, DCM, TFA

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • HPLC for purification

Methodology:

  • Resin Preparation: Swell Rink Amide resin in DMF.

  • First Amino Acid Coupling: Couple the C-terminal amino acid of the linear this compound precursor to the resin using a standard coupling procedure (e.g., DIC/HOBt).

  • Peptide Chain Elongation:

    • Fmoc deprotection: Treat the resin with 20% piperidine in DMF.

    • Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids sequentially using HBTU/HOBt/DIPEA in DMF. The key modification will be the introduction of an Fmoc-protected unnatural amino acid in place of N-methylleucine.

  • Depsipeptide Bond Formation (On-Resin):

    • Couple the threonine residue.

    • Selectively deprotect the side-chain hydroxyl group of the threonine.

    • Couple the final amino acid (3-hydroxypicolinic acid) to the N-terminus.

  • On-Resin Cyclization:

    • Selectively deprotect the N-terminal and C-terminal protecting groups of the linear precursor.

    • Perform on-resin cyclization using a suitable coupling reagent under high dilution conditions to favor intramolecular cyclization.

  • Cleavage and Deprotection: Cleave the cyclic depsipeptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the synthesized derivatives by mass spectrometry and NMR.

Protocol 2: Antimicrobial Susceptibility Testing (MIC Assay)

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives against clinically relevant bacterial strains.

Objective: To quantify the antibacterial activity of this compound derivatives.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., MRSA strains ATCC33591, Sanger 252, UAMS1182)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Methodology:

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 3: Cytotoxicity Assessment (MTT/XTT Assay)

This protocol describes the evaluation of the cytotoxic effects of the synthesized derivatives on mammalian cell lines to assess their potential for host toxicity.

Objective: To determine the in vitro cytotoxicity of this compound derivatives.

Materials:

  • Synthesized this compound derivatives

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with FBS

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • 96-well cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT/XTT Addition:

    • MTT: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Add a solubilization solution to dissolve the crystals.

    • XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Signaling Pathway

Fijimycin_Derivative_Mechanism cluster_ribosome Bacterial 50S Ribosomal Subunit Peptidyl_Transferase_Center Peptidyl Transferase Center (PTC) Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Peptidyl_Transferase_Center->Protein_Synthesis_Inhibition Nascent_Peptide_Exit_Tunnel Nascent Peptide Exit Tunnel (NPET) Nascent_Peptide_Exit_Tunnel->Protein_Synthesis_Inhibition Fijimycin_Derivative This compound Derivative (Etamycin-class) Fijimycin_Derivative->Peptidyl_Transferase_Center Binds to PTC Fijimycin_Derivative->Nascent_Peptide_Exit_Tunnel Blocks NPET Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Proposed mechanism of action for this compound derivatives.

Experimental Workflow

Fijimycin_Development_Workflow Start Start: this compound (Weak Activity) Derivative_Design Derivative Design (SAR-guided) Start->Derivative_Design Synthesis Solid-Phase Synthesis Derivative_Design->Synthesis Purification HPLC Purification Synthesis->Purification Characterization MS and NMR Analysis Purification->Characterization Biological_Evaluation Biological Evaluation Characterization->Biological_Evaluation MIC_Assay Antimicrobial Susceptibility (MIC Assay) Biological_Evaluation->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assessment (MTT/XTT Assay) Biological_Evaluation->Cytotoxicity_Assay Lead_Compound Lead Compound with Improved Activity MIC_Assay->Lead_Compound High Potency Cytotoxicity_Assay->Lead_Compound Low Toxicity

Caption: Workflow for developing improved this compound derivatives.

Structure-Activity Relationship Logic

Fijimycin_SAR Fijimycin_B This compound (N-methylleucine) Weak_Activity Weak Antibacterial Activity Fijimycin_B->Weak_Activity Fijimycin_A_C Fijimycin A/C (α-phenylsarcosine) Strong_Activity Strong Antibacterial Activity Fijimycin_A_C->Strong_Activity Hypothesis Hypothesis: Aromatic/Bulky group at this position is crucial for activity. Weak_Activity->Hypothesis Strong_Activity->Hypothesis Derivative_Strategy Derivative Strategy: Replace N-methylleucine with analogs of α-phenylsarcosine. Hypothesis->Derivative_Strategy

Caption: Structure-activity relationship guiding derivative design.

References

Fijimycin B: Application Notes and Protocols for In Vitro Antibacterial Activity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any publicly available in vivo efficacy studies for Fijimycin B. The following application notes and protocols are based on the available in vitro data from its initial discovery and characterization.

Introduction

This compound is a depsipeptide belonging to the etamycin class of natural products.[1][2] It was isolated from the fermentation broth of a marine-derived actinomycete, Streptomyces sp. (strain CNS-575), collected from marine sediment in Fiji.[1][2] Structurally, it is related to Fijimycins A and C, which were isolated from the same source.[1] Initial in vitro studies have primarily focused on the antibacterial properties of these compounds.

In Vitro Antibacterial Activity of Fijimycins

Fijimycins A, B, and C have been evaluated for their antibacterial activity against various strains of methicillin-resistant Staphylococcus aureus (MRSA). The results indicate that while Fijimycins A and C exhibit strong antibacterial activity, this compound shows significantly weaker inhibition against the tested MRSA strains.[1] This suggests that specific structural features of the Fijimycin scaffold are crucial for potent antibacterial action.

Quantitative Data Summary

The table below summarizes the Minimum Inhibitory Concentration (MIC₁₀₀) values of Fijimycins A, B, and C against three different MRSA strains.

CompoundMRSA (ATCC33591) MIC₁₀₀ (µg/mL)MRSA (Sanger 252) MIC₁₀₀ (µg/mL)MRSA (UAMS1182) MIC₁₀₀ (µg/mL)
Fijimycin A484
This compound>3216>32
Fijimycin C8168
Data sourced from Sun et al., 2011.[1]

Experimental Protocols

The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound like this compound against MRSA, based on standard microbiology practices.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that completely inhibits the visible growth of MRSA.

Materials:

  • This compound

  • MRSA strains (e.g., ATCC33591)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the MRSA strain.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range (e.g., from 64 µg/mL to 0.125 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control well (bacteria in CAMHB without this compound) and a negative control well (CAMHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Visualizations

The following diagrams illustrate the discovery and screening workflow for this compound and a conceptual representation of its mechanism of action based on related compounds.

Fijimycin_Discovery_Workflow cluster_collection Sample Collection cluster_isolation Microbial Isolation & Fermentation cluster_extraction Extraction & Fractionation cluster_identification Compound Identification & Screening Marine_Sediment Marine Sediment (Fiji) Streptomyces_sp Streptomyces sp. (CNS-575) Marine_Sediment->Streptomyces_sp Isolation Fermentation Fermentation Streptomyces_sp->Fermentation Crude_Extract Crude Extract Fermentation->Crude_Extract Extraction HPLC HPLC Separation Crude_Extract->HPLC Fijimycins Fijimycins A, B, C HPLC->Fijimycins Purification Antibacterial_Assay In Vitro Antibacterial Screening (MRSA) Fijimycins->Antibacterial_Assay

Caption: Discovery workflow of Fijimycins.

Fijimycin_Action_Concept cluster_drug This compound cluster_bacteria Bacterial Cell Fijimycin_B This compound Cell_Wall Cell Wall Fijimycin_B->Cell_Wall Interaction? Protein_Synthesis Protein Synthesis Machinery (Ribosome) Fijimycin_B->Protein_Synthesis Potential Inhibition (Hypothesized for Etamycin Class) Cell_Membrane Cell Membrane Cell_Wall->Cell_Membrane Cell_Membrane->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Protein_Synthesis->Bacterial_Growth Enables

Caption: Conceptual mechanism of action for this compound.

References

Application Notes and Protocols: Formulation of Fijimycin B for Preclinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fijimycin B is a depsipeptide natural product isolated from a marine-derived Streptomyces sp.[1][2] As a member of the etamycin-class of depsipeptides, it represents a potential scaffold for the development of new therapeutic agents.[1] Preclinical evaluation of this compound requires the development of a suitable formulation that ensures adequate exposure in animal models. This document provides a comprehensive guide to the systematic development of a preclinical formulation for this compound, addressing potential challenges such as poor aqueous solubility and stability, which are common for complex natural products.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for a rational formulation design.[3] The following table summarizes the known properties of this compound and highlights the key parameters that need to be experimentally determined.

PropertyValue / DataExperimental Protocol
Molecular Formula C42H66N8O11[1][4]N/A
Molecular Weight 859.0 g/mol (calculated from formula)Mass Spectrometry
Appearance Amorphous white powder[1][4]Visual Inspection
Aqueous Solubility To be determinedProtocol 1
Solubility in Excipients To be determinedProtocol 2
LogP / LogD To be determinedProtocol 3
pKa To be determinedProtocol 4
Stability (pH, Temp) To be determinedProtocol 5

Formulation Development Workflow

The development of a suitable preclinical formulation for this compound should follow a systematic approach. The following workflow diagram illustrates the key decision-making steps.

FijimycinB_Formulation_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Formulation Development & Optimization cluster_3 Phase 4: Characterization & Selection start Start physchem Physicochemical Characterization (Protocols 1-5) start->physchem solubility_check Aqueous Solubility > 1 mg/mL? physchem->solubility_check aqueous_solution Aqueous Solution (e.g., PBS, Saline) solubility_check->aqueous_solution Yes formulation_strategies Evaluate Advanced Formulations solubility_check->formulation_strategies No cosolvent Co-solvent System (Protocol 6) formulation_strategies->cosolvent lipid Lipid-Based Formulation (Protocol 7) formulation_strategies->lipid nanoparticle Nanoparticle Formulation (Protocol 8) formulation_strategies->nanoparticle characterize Characterize Formulations (Particle Size, Stability) cosolvent->characterize lipid->characterize nanoparticle->characterize select Select Lead Formulation characterize->select

Caption: Workflow for this compound preclinical formulation development.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values relevant to preclinical studies.[3]

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 4.5

  • HCl buffer, pH 1.2

  • HPLC-grade water, acetonitrile, and formic acid

  • Vials, shaker, centrifuge, HPLC-UV system

Method:

  • Add an excess amount of this compound to separate vials containing each buffer.

  • Incubate the vials at 25°C and 37°C in a shaking incubator for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.

  • Perform the experiment in triplicate for each condition.

Protocol 2: Solubility in Common Preclinical Excipients

Objective: To assess the solubility of this compound in various pharmaceutically acceptable excipients to guide formulation selection.

Materials:

  • This compound

  • Excipients: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Solutol® HS 15, Cremophor® EL, Sunflower oil, etc.

  • Vials, shaker, centrifuge, HPLC-UV system

Method:

  • Add an excess amount of this compound to vials containing each of the selected excipients.

  • Follow steps 2-6 from Protocol 1.

Protocol 3: Determination of LogP / LogD

Objective: To determine the lipophilicity of this compound, which influences its absorption and distribution.

Method:

  • Use the shake-flask method with n-octanol and water/buffer systems at different pH values (e.g., 4.5, 7.4).

  • Quantify the concentration of this compound in both the aqueous and n-octanol phases using HPLC-UV.

  • Calculate LogP (for the neutral form) and LogD (at different pHs).

Protocol 4: pKa Determination

Objective: To identify the ionization constants of this compound, which is crucial for understanding its pH-dependent solubility and absorption.

Method:

  • Potentiometric titration or UV-spectrophotometric methods can be employed.

  • Dissolve this compound in a suitable co-solvent/water mixture and titrate with a standardized acid or base.

  • The pKa values are determined from the inflection points of the titration curve.

Protocol 5: Stability Assessment

Objective: To evaluate the chemical stability of this compound under various conditions to ensure the integrity of the formulation.

Method:

  • Prepare solutions of this compound in the buffers from Protocol 1 and in the most promising excipients from Protocol 2.

  • Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), analyze the samples by HPLC-UV for the appearance of degradation products and the remaining concentration of this compound.

Formulation Strategies for Poorly Soluble Compounds

If this compound exhibits poor aqueous solubility, several formulation strategies can be employed to enhance its bioavailability for preclinical testing.[5]

Co-solvent Systems

Co-solvents can increase the solubility of hydrophobic compounds.[5] A typical co-solvent formulation development workflow is depicted below.

Cosolvent_Workflow start Poorly Soluble This compound screen_cosolvents Screen Co-solvents (e.g., PEG 400, PG, DMSO) start->screen_cosolvents ternary_diagram Develop Ternary Phase Diagram (Co-solvent, Surfactant, Aqueous Phase) screen_cosolvents->ternary_diagram optimize_ratio Optimize Component Ratios for Maximum Solubility & Stability ternary_diagram->optimize_ratio characterize Characterize Final Formulation (Clarity, Viscosity, Stability) optimize_ratio->characterize final_formulation Final Co-solvent Formulation characterize->final_formulation

Caption: Co-solvent formulation development workflow.
Protocol 6: Preparation and Characterization of a Co-solvent Formulation

Objective: To prepare a simple co-solvent system to solubilize this compound for oral or parenteral administration in preclinical studies.

Materials:

  • This compound

  • Selected co-solvents (e.g., PEG 400, Propylene Glycol) and surfactants (e.g., Cremophor® EL, Polysorbate 80)

  • Aqueous phase (e.g., water for injection, saline)

  • Glass vials, magnetic stirrer, filtration unit

Method:

  • Determine the target concentration of this compound required for the preclinical study.

  • Based on solubility data from Protocol 2, select a primary co-solvent.

  • Dissolve this compound in the co-solvent with gentle stirring and warming if necessary.

  • If required, add a surfactant to improve solubility and stability.

  • Slowly add the aqueous phase to the organic phase while stirring to form a clear solution.

  • Visually inspect for any precipitation.

  • Sterile filter the final formulation through a 0.22 µm filter if intended for parenteral administration.

  • Characterize the formulation for drug concentration, clarity, and short-term stability.

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve oral bioavailability.[6]

Protocol 7: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To develop a SEDDS formulation for oral administration of this compound.

Materials:

  • This compound

  • Oil phase (e.g., sunflower oil, Labrafac®)

  • Surfactant (e.g., Cremophor® EL, Labrasol®)

  • Co-surfactant (e.g., Transcutol® HP)

  • Glass vials, magnetic stirrer

Method:

  • Screen different oils, surfactants, and co-surfactants for their ability to solubilize this compound.

  • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region.

  • Prepare formulations with varying ratios of oil, surfactant, and co-surfactant within the self-emulsifying region.

  • Dissolve this compound in the selected vehicle.

  • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion.

  • Characterize the resulting microemulsion for droplet size, polydispersity index, and drug content.

Nanoparticle Formulations

Nanoparticle-based delivery systems can enhance the solubility and alter the pharmacokinetic profile of a drug.[7][8]

Protocol 8: Preparation of this compound Loaded Nanoparticles

Objective: To prepare polymeric nanoparticles of this compound to potentially improve its bioavailability and provide sustained release.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Organic solvent (e.g., acetone, dichloromethane)

  • Aqueous phase containing a stabilizer (e.g., PVA, Poloxamer 188)

  • Homogenizer or sonicator, rotary evaporator

Method (Emulsion-Solvent Evaporation Technique):

  • Dissolve this compound and the polymer in the organic solvent.

  • Add this organic phase to the aqueous stabilizer solution under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Evaporate the organic solvent under reduced pressure using a rotary evaporator to allow for nanoparticle formation.

  • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess stabilizer, and then lyophilize for long-term storage.

  • Characterize the nanoparticles for particle size, zeta potential, drug loading, and encapsulation efficiency.

Data Presentation

All quantitative data from the characterization and formulation studies should be summarized in clear and concise tables to facilitate comparison and decision-making.

Table 1: Solubility of this compound in Various Media

MediumpHTemperature (°C)Solubility (µg/mL) ± SD
Aqueous Buffer1.225
Aqueous Buffer4.525
Aqueous Buffer7.425
Aqueous Buffer7.437
PEG 400N/A25
Sunflower OilN/A25

Table 2: Stability of this compound in a Co-solvent Formulation

Time (hours)Temperature (°C)% Remaining this compound ± SDAppearance of Degradants
04100None
244
484
025100None
2425
4825

Table 3: Characteristics of this compound Formulations

Formulation TypeCompositionDrug Load (%)Particle Size (nm) ± SDPolydispersity Index
Co-solvent30% PEG 400, 10% Cremophor EL, 60% SalineN/AN/A
SEDDS40% Labrafac, 50% Cremophor EL, 10% Transcutol HP
NanoparticlesPLGA (50:50)

Conclusion

The successful preclinical development of this compound hinges on the creation of a formulation that allows for adequate systemic exposure. The protocols and workflow outlined in this document provide a systematic approach to characterizing this compound and developing a suitable formulation. By understanding its physicochemical properties and exploring various formulation strategies, researchers can select an optimal vehicle for in vivo studies, thereby enabling a thorough evaluation of the therapeutic potential of this novel natural product.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Fijimycin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fijimycin B is a member of the etamycin class of cyclic depsipeptides, which are part of the broader streptogramin group of antibiotics.[1][2] Compounds in this class are known to exhibit antibacterial activity, primarily by inhibiting protein synthesis.[1] this compound, specifically, has demonstrated weak to moderate activity against methicillin-resistant Staphylococcus aureus (MRSA), while its analogs, Fijimycin A and C, show more potent inhibition.[1][2] This differential activity makes the Fijimycin family an interesting subject for mechanism of action (MOA) studies.

These application notes provide a systematic, multi-assay approach for researchers to elucidate the precise molecular mechanism of this compound. The protocols outlined below will guide users from initial antibacterial characterization to pinpointing a specific cellular process, with a primary hypothesis centered on the inhibition of bacterial protein synthesis.

Assay 1: Determination of Minimum Inhibitory Concentration (MIC) and General Cell Viability

Application Note:

The first step in characterizing any potential antibiotic is to determine its potency against the target organism(s). The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation.[3] This quantitative measure is essential for comparing the activity of this compound with its more potent analogs (Fijimycin A/C) and other known antibiotics. Concurrently, assessing general cell viability using an indicator dye like Resazurin provides a colorimetric readout of metabolic activity, which is a proxy for the number of viable cells.[3] These foundational assays establish the effective concentration range for subsequent mechanistic studies.

Experimental Protocol: Broth Microdilution MIC & Viability Assay

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a single colony of the target bacterium (e.g., Staphylococcus aureus ATCC 33591) and inoculate it into 5 mL of Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Dilute the bacterial culture in fresh CAMHB to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

    • Include a positive control (e.g., Vancomycin) and a negative control (DMSO vehicle). Also, include a "no-drug" well for uninhibited growth and a sterile broth well for background control.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the serially diluted compound, achieving a final volume of 100 µL and a bacterial concentration of 2.5 x 10⁵ CFU/mL.

    • Seal the plate and incubate at 37°C for 18-24 hours without shaking.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that shows no visible turbidity.

  • Resazurin Viability Assay:

    • Following MIC determination, add 10 µL of Resazurin solution (0.015% w/v in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

    • Measure the fluorescence (Ex/Em = 560/590 nm) or absorbance (600 nm) to quantify cell viability. Viable, metabolically active cells reduce blue Resazurin to pink, fluorescent Resorufin.

Data Presentation:

Table 1: Sample MIC and Viability Data for Fijimycin Analogs against S. aureus

Compound MIC (µg/mL) IC₅₀ (µg/mL) from Resazurin Assay
Fijimycin A 4 2.5
This compound 64 52.8
Fijimycin C 8 5.1
Vancomycin 1 0.8

| DMSO Vehicle | >128 | >128 |

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout bact_prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) inoculate Inoculate Plate with Bacteria bact_prep->inoculate drug_prep Serially Dilute This compound in Plate drug_prep->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_mic Visually Determine MIC incubate->read_mic add_resazurin Add Resazurin Reagent read_mic->add_resazurin incubate_res Incubate 2-4h add_resazurin->incubate_res read_viability Measure Fluorescence or Absorbance incubate_res->read_viability

Workflow for MIC determination and cell viability assessment.

Assay 2: Macromolecular Biosynthesis Inhibition Assay

Application Note:

To narrow down the mechanism of action, it is crucial to identify which major biosynthetic pathway is primarily affected by this compound. Most antibiotics inhibit one of four key processes: DNA replication, RNA transcription, protein translation, or cell wall synthesis.[4][5] This assay measures the incorporation of specific radiolabeled precursors into their respective macromolecules ([³H]-thymidine for DNA, [³H]-uridine for RNA, [³H]-leucine for protein, and [¹⁴C]-N-acetylglucosamine for peptidoglycan).[4] By quantifying the reduction in radiolabel incorporation in the presence of the drug, one can determine its primary cellular target. Given that etamycin-class antibiotics are known protein synthesis inhibitors, a significant reduction in [³H]-leucine incorporation is expected.

Experimental Protocol:

  • Bacterial Culture Preparation:

    • Grow a culture of the target bacterium (e.g., S. aureus) to the early-to-mid logarithmic phase (OD₆₀₀ ≈ 0.2-0.4).

  • Assay Setup:

    • In separate sterile tubes for each pathway, aliquot 1 mL of the bacterial culture.

    • Add this compound at a concentration known to be effective (e.g., 2x or 4x the MIC). Include a "no-drug" control and positive controls for each pathway (e.g., Ciprofloxacin for DNA, Rifampicin for RNA, Chloramphenicol for protein, Vancomycin for cell wall).

  • Radiolabeling:

    • To each tube, add the corresponding radiolabeled precursor at a final concentration of 0.5-1.0 µCi/mL:

      • DNA: [³H]-thymidine

      • RNA: [³H]-uridine

      • Protein: [³H]-leucine

      • Cell Wall: [¹⁴C]-N-acetylglucosamine (GlcNAc)

    • Incubate the tubes at 37°C with gentle shaking for a short period (e.g., 30-60 minutes) that allows for measurable incorporation but minimizes secondary effects.

  • Precipitation of Macromolecules:

    • Stop the incorporation reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) to each tube.

    • Incubate on ice for 30 minutes to precipitate the macromolecules.

  • Sample Collection and Measurement:

    • Collect the precipitate by vacuum filtration through a glass fiber filter (GF/C).

    • Wash the filters twice with cold 5% TCA and once with cold 70% ethanol to remove unincorporated radiolabel.

    • Dry the filters completely.

  • Scintillation Counting:

    • Place each dried filter in a scintillation vial with 5 mL of scintillation cocktail.

    • Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each pathway relative to the "no-drug" control:

      • % Inhibition = (1 - (CPM_FijimycinB / CPM_NoDrug)) * 100

Data Presentation:

Table 2: Representative Macromolecular Synthesis Inhibition Data

Pathway Radiolabeled Precursor Positive Control % Inhibition (Positive Control) % Inhibition (this compound at 4x MIC)
DNA Synthesis [³H]-thymidine Ciprofloxacin 95% 8%
RNA Synthesis [³H]-uridine Rifampicin 92% 12%
Protein Synthesis [³H]-leucine Chloramphenicol 98% 91%

| Cell Wall Synthesis | [¹⁴C]-GlcNAc | Vancomycin | 89% | 15% |

Workflow Diagram:

Macro_Workflow cluster_setup Setup cluster_label Labeling cluster_process Processing cluster_measure Measurement culture Grow Bacterial Culture (OD600 ≈ 0.3) aliquot Aliquot Culture culture->aliquot add_drug Add this compound (or Controls) aliquot->add_drug add_label Add Specific Radiolabeled Precursor to Each Aliquot add_drug->add_label incubate Incubate at 37°C add_label->incubate add_tca Stop Reaction with Cold 10% TCA incubate->add_tca precipitate Precipitate on Ice add_tca->precipitate filter_wash Filter and Wash Precipitate precipitate->filter_wash count Perform Scintillation Counting (CPM) filter_wash->count analyze Calculate % Inhibition count->analyze

Workflow for macromolecular biosynthesis inhibition assay.

Assay 3: In Vitro Transcription/Translation (IVTT) Assay

Application Note:

If the macromolecular biosynthesis assay indicates that protein synthesis is the primary target, a cell-free in vitro transcription/translation (IVTT) assay can confirm this finding and rule out indirect effects on protein synthesis (e.g., disruption of membrane potential required for amino acid transport).[6] IVTT systems contain all the necessary components (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.) for protein synthesis from a DNA or mRNA template.[7] A common method uses a reporter gene, such as luciferase, whose expression can be easily quantified by luminescence.[6] Inhibition of the luminescent signal in the presence of this compound provides direct evidence of its interaction with the translational machinery.

Experimental Protocol:

  • System Preparation:

    • Use a commercial bacterial IVTT kit (e.g., E. coli S30 extract system).

    • Thaw all components on ice.

  • Reaction Mixture Setup:

    • In a 96-well opaque plate, prepare the master mix according to the manufacturer's instructions, typically including the S30 extract, reaction buffer, and amino acid mixture.

    • Add a DNA template encoding a reporter protein (e.g., firefly luciferase) to the master mix.

  • Inhibitor Addition:

    • Create a serial dilution of this compound directly in the reaction wells.

    • Include a known protein synthesis inhibitor (e.g., Chloramphenicol) as a positive control and a DMSO vehicle as a negative control.

  • Initiation and Incubation:

    • Initiate the reaction by adding the DNA template (if not already in the master mix).

    • Incubate the plate at 37°C for 1-2 hours in a plate reader with luminescence detection capabilities, or in a standard incubator.

  • Luminescence Measurement:

    • After incubation, add the luciferase assay substrate (e.g., luciferin) to each well.

    • Immediately measure the luminescence signal (Relative Light Units, RLU) using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the inhibition data against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Data Presentation:

Table 3: Sample IC₅₀ Values from IVTT Luciferase Assay

Compound Target IC₅₀ (µM)
This compound Bacterial Translation 25.6
Chloramphenicol Bacterial Translation 1.5
Ciprofloxacin DNA Gyrase >100

| DMSO Vehicle | N/A | >100 |

Workflow Diagram:

IVTT_Workflow cluster_setup Setup cluster_reaction Reaction cluster_readout Readout prep_mix Prepare IVTT Master Mix add_template Add Luciferase DNA Template prep_mix->add_template add_mix Add Master Mix to Plate add_template->add_mix prep_drug Prepare this compound Serial Dilutions in Plate prep_drug->add_mix incubate Incubate 1-2h at 37°C add_mix->incubate add_substrate Add Luciferin Substrate incubate->add_substrate measure_lum Measure Luminescence (RLU) add_substrate->measure_lum analyze Calculate IC50 measure_lum->analyze

Workflow for the in vitro transcription/translation (IVTT) assay.

References

Troubleshooting & Optimization

Navigating the Synthesis of Fijimycin B: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development embarking on the ambitious total synthesis of Fijimycin B, this technical support center offers a comprehensive resource. This compound, a complex etamycin-class depsipeptide, presents a formidable synthetic challenge. This guide, presented in a practical question-and-answer format, directly addresses potential experimental hurdles, providing troubleshooting strategies and detailed protocols to facilitate a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The total synthesis of this compound is characterized by several key difficulties inherent to complex cyclic depsipeptides. These include the stereoselective synthesis of its constituent non-proteinogenic amino acids, particularly L-N-methylleucine, L-N,β-dimethylleucine, and allo-hydroxy-D-proline. Subsequent peptide couplings, especially those involving sterically hindered N-methylated residues, can be sluggish and require specific activation conditions. The macrocyclization step, involving either a macrolactonization or macrolactamization, is often a low-yielding process due to competing oligomerization and conformational constraints. Finally, maintaining stereochemical integrity throughout the multi-step synthesis is paramount to achieving the natural product.

Q2: How can I improve the efficiency of peptide couplings involving N-methylated amino acids in the this compound backbone?

Low coupling yields with N-methylated amino acids are a common issue. Standard coupling reagents may be inefficient due to steric hindrance. It is advisable to use more potent coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). Additionally, performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) can improve reaction rates, though careful monitoring is necessary to prevent epimerization. The choice of solvent is also critical; polar aprotic solvents like DMF or NMP are generally preferred.

Q3: My macrolactamization step to form the cyclic backbone of this compound is resulting in low yields and significant oligomerization. What can I do?

This is a frequent and critical challenge. High dilution conditions are essential to favor the intramolecular cyclization over intermolecular oligomerization. A concentration of the linear precursor in the range of 0.001 to 0.005 M is a good starting point. The choice of cyclization site is also crucial; cyclization is often more favorable at a less sterically hindered amide bond or between a glycine or proline residue if present. Utilizing a phase-transfer catalyst or a template to pre-organize the linear peptide can also enhance the yield of the desired cyclic product.

Troubleshooting Guides

Low Yield in the Synthesis of Non-Standard Amino Acids
Symptom Potential Cause Suggested Solution
Poor diastereoselectivity in the synthesis of allo-hydroxy-D-prolineIncomplete chiral induction from the directing group or catalyst.- Re-evaluate the chiral auxiliary or catalyst being used.- Optimize reaction temperature and solvent polarity to enhance stereocontrol.- Consider a different synthetic route with more reliable stereochemical outcomes.
Low yield during the N-methylation of leucine residuesSteric hindrance impeding the methylation reaction.- Use a stronger methylating agent such as methyl triflate, but with caution due to its high reactivity.- Employ a silver oxide-mediated methylation for a milder alternative.- Protect other reactive functional groups to prevent side reactions.
Inefficient Macrocyclization
Symptom Potential Cause Suggested Solution
Predominance of linear peptide dimers and trimers after cyclization attemptReaction concentration is too high, favoring intermolecular reactions.- Drastically reduce the concentration of the linear peptide in the reaction mixture (to <0.005 M).- Utilize a syringe pump for the slow addition of the linear precursor to the reaction vessel to maintain high dilution.
No reaction or decomposition of the linear precursor during cyclizationInappropriate coupling reagent or harsh reaction conditions.- Screen a variety of modern coupling reagents (e.g., HATU, HBTU, DPPA).- Optimize the reaction temperature; some cyclizations proceed better at lower temperatures over a longer period.
Epimerization at the C-terminal residue during macrolactamizationOver-activation of the carboxylic acid or prolonged reaction times.- Use an azide-forming reagent like DPPA for the cyclization, which is known to minimize racemization.- Add an equivalent of an auxiliary nucleophile such as HOBt or HOAt.

Experimental Protocols

General Protocol for a HATU-Mediated Peptide Coupling
  • Dissolve the N-terminally protected amino acid or peptide fragment (1.0 eq.) in anhydrous DMF.

  • Add the C-terminally protected amino acid or peptide fragment (1.0 eq.) to the solution.

  • Add HATU (1.1 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

High-Dilution Macrolactamization Protocol
  • Dissolve the fully protected linear peptide precursor (1.0 eq.) in a large volume of an appropriate solvent (e.g., DCM/DMF mixture) to achieve a final concentration of 0.001 M.

  • In a separate flask, prepare a solution of the coupling reagent (e.g., DPPA, 1.5 eq.) and a base (e.g., NaHCO3, 3.0 eq.) in the same solvent.

  • Using a syringe pump, add the linear peptide solution to the vigorously stirred solution of the coupling reagent over a period of 12-24 hours at room temperature.

  • After the addition is complete, continue stirring for an additional 12-24 hours.

  • Monitor the reaction for the disappearance of the linear precursor by LC-MS.

  • Quench the reaction, remove the solvent under reduced pressure, and proceed with the purification of the cyclic peptide, typically by preparative HPLC.

Visualizing the Synthetic Pathway and Challenges

Fijimycin_B_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_assembly Linear Peptide Assembly cluster_cyclization_deprotection Final Steps A Synthesis of allo-hydroxy-D-proline D Solid-Phase or Solution-Phase Peptide Couplings A->D B Synthesis of L-N,β-dimethylleucine B->D C Synthesis of other protected amino acids C->D E Cleavage from Resin (if applicable) D->E F Macrocyclization (High Dilution) E->F G Global Deprotection F->G H This compound G->H

Caption: A generalized workflow for the total synthesis of this compound.

Troubleshooting_Macrocyclization Start Low Yield in Macrocyclization CheckConc Is concentration < 0.005 M? Start->CheckConc CheckReagent Is the coupling reagent appropriate? CheckConc->CheckReagent Yes LowerConc Decrease concentration and use slow addition CheckConc->LowerConc No CheckTemp Is the temperature optimized? CheckReagent->CheckTemp Yes ChangeReagent Screen modern coupling reagents (HATU, COMU, etc.) CheckReagent->ChangeReagent No OptimizeTemp Screen temperatures (e.g., 0 °C, RT, 40 °C) CheckTemp->OptimizeTemp No Success Improved Yield CheckTemp->Success Yes LowerConc->CheckReagent ChangeReagent->CheckTemp OptimizeTemp->Success

Caption: A troubleshooting decision tree for low-yield macrocyclization.

Synthetic_Challenges_Relationship Total_Synthesis Total Synthesis of this compound Stereocontrol Stereocontrol Total_Synthesis->Stereocontrol Macrocyclization Macrocyclization Total_Synthesis->Macrocyclization Peptide_Coupling Peptide Coupling Total_Synthesis->Peptide_Coupling Non_Standard_AA Non-Standard Amino Acid Synthesis Total_Synthesis->Non_Standard_AA Macrocyclization->Stereocontrol Peptide_Coupling->Stereocontrol Peptide_Coupling->Non_Standard_AA Non_Standard_AA->Stereocontrol

Caption: Logical relationship of key challenges in this compound synthesis.

Technical Support Center: Overcoming Solubility Challenges with Fijimycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Fijimycin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is a depsipeptide belonging to the etamycin class of antibiotics with the molecular formula C42H66N8O11.[1] Like many other complex peptides, this compound is a hydrophobic molecule and is expected to exhibit poor solubility in aqueous solutions while showing better solubility in organic solvents. It has been described as a white, amorphous solid.[1] Although specific quantitative solubility data is not widely available, its analog, Fijimycin A, has been shown to be soluble in organic solvents such as chloroform (CDCl3), acetonitrile, methanol, acetone, and dimethyl sulfoxide (DMSO).[1] this compound itself has been handled in methanol for experimental purposes, indicating its solubility in this solvent.[1]

Q2: I am having trouble dissolving this compound for my in vitro assay. What is the recommended starting solvent?

A2: For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[2][3][4] Many researchers working with hydrophobic peptides first dissolve the compound in 100% DMSO to create a high-concentration stock solution.[5][6] This stock can then be serially diluted into aqueous buffers or cell culture media for your experiment. It is crucial to ensure the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent-induced artifacts or toxicity.[7]

Q3: When I dilute my DMSO stock of this compound into my aqueous buffer, it precipitates. What can I do?

A3: This is a common issue when working with hydrophobic compounds. Here are a few troubleshooting steps:

  • Optimize the Dilution Method: Instead of adding the buffer to your DMSO stock, try adding the DMSO stock dropwise to the vigorously vortexing or stirring aqueous buffer. This rapid mixing can help prevent localized high concentrations of the compound that lead to precipitation.[6]

  • Lower the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try performing a serial dilution to determine the maximum achievable concentration in your specific buffer.

  • Use a Co-solvent: Incorporating a water-miscible organic co-solvent in your final solution can increase the solubility of this compound.[7][8] Common co-solvents include ethanol, isopropanol, or polyethylene glycol (PEG).[5][9] Start with low percentages and optimize for your specific assay conditions.

  • Adjust the pH: The net charge of a peptide can significantly influence its solubility.[7][10] Although this compound is a cyclic depsipeptide and may not have a distinct isoelectric point, altering the pH of the buffer may improve its solubility. It is recommended to test a range of pH values to find the optimal condition.[10]

Q4: Are there any alternative formulation strategies to improve the aqueous solubility of this compound?

A4: Yes, several advanced formulation strategies can be employed for poorly soluble drugs and peptides:[11]

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with increased aqueous solubility.[11][12][13] Beta-cyclodextrins and their derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[12]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix at a solid state. This can enhance the dissolution rate and apparent solubility.

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range can significantly increase the surface area and, consequently, the dissolution rate and solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in the initial solvent. The chosen solvent is inappropriate for the hydrophobic nature of the peptide.Start with 100% DMSO or another polar aprotic solvent. If solubility is still limited, gentle warming or sonication may be attempted, but monitor for compound degradation.
Precipitation occurs immediately upon dilution into aqueous buffer. The compound's solubility limit in the aqueous buffer has been exceeded. The dilution technique is causing localized supersaturation.Determine the maximum solubility in the final buffer. Use a dropwise addition of the DMSO stock to a rapidly stirring buffer. Consider using co-solvents in the final aqueous solution.
The prepared solution is cloudy or contains visible particles. The compound is not fully dissolved or has aggregated.Centrifuge the solution to pellet any undissolved material before use. Consider filtration through a compatible filter (e.g., PTFE for organic solvents). Re-evaluate the solubilization method and consider alternative strategies.
Inconsistent results are observed between experiments. The stock solution may not be stable, or the compound is precipitating over time in the assay medium.Prepare fresh stock solutions for each experiment. Assess the stability of this compound in your final assay buffer over the time course of the experiment.

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines the gold-standard shake-flask method to determine the equilibrium solubility of this compound in various solvents.[14][15][16]

Materials:

  • This compound (solid powder)

  • A panel of solvents for testing (e.g., Water, PBS pH 7.4, DMSO, Methanol, Ethanol, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The exact amount should be more than what is expected to dissolve.

  • Add a known volume of the test solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Repeat the measurement at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Data Presentation:

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25Experimentally DeterminedCalculated
PBS (pH 7.4)25Experimentally DeterminedCalculated
DMSO25Experimentally DeterminedCalculated
Methanol25Experimentally DeterminedCalculated
Ethanol25Experimentally DeterminedCalculated
Acetonitrile25Experimentally DeterminedCalculated
Protocol 2: Preparation of a this compound Stock Solution and Working Solutions

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure for 10 mM Stock Solution in DMSO:

  • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight of this compound = 859.08 g/mol ). For 1 mL of a 10 mM stock, you would need 0.859 mg of this compound.

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the tube until the solid is completely dissolved. Visually inspect for any undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Procedure for Preparing Working Solutions:

  • Warm the stock solution to room temperature.

  • Perform serial dilutions of the DMSO stock solution into your aqueous buffer or cell culture medium to achieve the desired final concentrations.

  • When diluting, add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.

  • Ensure the final concentration of DMSO in your working solution is below the tolerance level of your specific assay (typically <1%).

Visualizing Experimental Workflows

Fijimycin_B_Solubility_Workflow cluster_start Initial Solubility Assessment cluster_strategy Solubilization Strategy cluster_troubleshooting Troubleshooting & Formulation cluster_final Final Application Start This compound Powder Test_Solvents Test Solubility in Aqueous & Organic Solvents (Protocol 1) Start->Test_Solvents Is_Soluble Sufficiently Soluble? Test_Solvents->Is_Soluble Prepare_Stock Prepare Stock Solution (e.g., in DMSO) (Protocol 2) Is_Soluble->Prepare_Stock Yes Troubleshoot Troubleshoot (Refer to Guide) Is_Soluble->Troubleshoot No Final_Solution Prepare Final Working Solution Prepare_Stock->Final_Solution Co_Solvent Use Co-solvents Troubleshoot->Co_Solvent pH_Adjust Adjust pH Troubleshoot->pH_Adjust Cyclodextrin Cyclodextrin Formulation Troubleshoot->Cyclodextrin Co_Solvent->Final_Solution pH_Adjust->Final_Solution Cyclodextrin->Final_Solution Assay Perform Experiment Final_Solution->Assay

Caption: Workflow for assessing and overcoming this compound solubility issues.

Stock_Dilution_Workflow Start High-Concentration This compound Stock (in 100% DMSO) Add_Dropwise Add Stock Solution Dropwise to Buffer Start->Add_Dropwise Vortex Vortex Aqueous Buffer Vortex->Add_Dropwise Check_Precipitation Check for Precipitation Add_Dropwise->Check_Precipitation Working_Solution Final Working Solution (Low % DMSO) Check_Precipitation->Working_Solution No Precipitation Further_Dilution Perform Further Serial Dilutions Check_Precipitation->Further_Dilution Precipitation Occurs Further_Dilution->Add_Dropwise

Caption: Recommended procedure for diluting a hydrophobic compound stock solution.

References

Technical Support Center: Fijimycin B Antibacterial Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fijimycin B antibacterial assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and successfully executing their experiments with this novel depsipeptide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a depsipeptide antibiotic belonging to the etamycin class, which are part of the broader streptogramin B family of antibiotics.[1] Its antibacterial activity stems from the inhibition of protein synthesis in susceptible bacteria. This compound targets the 50S ribosomal subunit, binding to the P-site. This binding event prevents the elongation of polypeptide chains and leads to the premature release of incomplete peptides, ultimately arresting bacterial growth.[2][3][4]

FijimycinB_Mechanism FijimycinB This compound Ribosome50S 50S Ribosomal Subunit FijimycinB->Ribosome50S Binds to P_Site P-Site Binding Ribosome50S->P_Site Protein_Elongation Polypeptide Chain Elongation P_Site->Protein_Elongation Blocks Incomplete_Peptides Release of Incomplete Peptides Protein_Elongation->Incomplete_Peptides Leads to Bacterial_Growth_Arrest Bacterial Growth Arrest Incomplete_Peptides->Bacterial_Growth_Arrest

Fig. 1: Mechanism of action of this compound.

Q2: What is the spectrum of activity for this compound?

This compound has demonstrated in vitro activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1]

Q3: I am not seeing any activity with this compound in my assays. What could be the reason?

Several factors could contribute to a lack of observed activity. Please refer to the troubleshooting section below for a detailed guide. Common issues include problems with the solubility of this compound, incorrect assay setup, or the use of a resistant bacterial strain.

Q4: How should I prepare my this compound stock solution?

This compound is described as a "white, amorphous solid".[5] Due to its depsipeptide nature, it may have limited solubility in aqueous solutions. It is recommended to dissolve this compound in a small amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. Subsequently, this stock can be diluted in the appropriate broth or agar medium for your assay. Ensure the final concentration of the organic solvent in your assay is minimal (typically ≤1%) to avoid any inhibitory effects on bacterial growth.

Troubleshooting Guide

This guide addresses common issues encountered during antibacterial susceptibility testing with this compound.

Problem 1: No or very small zones of inhibition in Kirby-Bauer (Disk Diffusion) Assay.
Possible Cause Troubleshooting Steps
Poor Diffusion of this compound This compound is a relatively large and potentially hydrophobic molecule, which can limit its diffusion through the agar. • Solution: Consider using a broth-based method like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Incorrect Inoculum Density An overly dense bacterial lawn can obscure the zone of inhibition. • Solution: Ensure your bacterial suspension is standardized to a 0.5 McFarland turbidity standard.
Improper Disk Saturation Inconsistent application of the compound to the filter paper disks. • Solution: Ensure disks are evenly impregnated with a known concentration of this compound and are completely dry before placing them on the agar.
Agar Depth The depth of the agar can affect the size of the inhibition zone. • Solution: Maintain a consistent agar depth of 4 mm in your Mueller-Hinton agar plates.
Bacterial Resistance The test organism may be resistant to this compound. • Solution: Include a known susceptible control strain in your experiments to validate the assay.

KB_Troubleshooting Start No/Small Zone of Inhibition Check_Diffusion Poor Diffusion of this compound? Start->Check_Diffusion Check_Inoculum Incorrect Inoculum Density? Check_Diffusion->Check_Inoculum No Use_MIC Consider Broth Microdilution (MIC) Check_Diffusion->Use_MIC Yes Check_Disk Improper Disk Saturation? Check_Inoculum->Check_Disk No Standardize_Inoculum Standardize to 0.5 McFarland Check_Inoculum->Standardize_Inoculum Yes Check_Agar Incorrect Agar Depth? Check_Disk->Check_Agar No Ensure_Saturation Ensure Even Disk Saturation Check_Disk->Ensure_Saturation Yes Check_Resistance Bacterial Resistance? Check_Agar->Check_Resistance No Standardize_Agar Maintain 4mm Agar Depth Check_Agar->Standardize_Agar Yes Use_Control Include Susceptible Control Strain Check_Resistance->Use_Control Yes End Re-run Assay Check_Resistance->End No Use_MIC->End Standardize_Inoculum->End Ensure_Saturation->End Standardize_Agar->End Use_Control->End

Fig. 2: Troubleshooting workflow for Kirby-Bauer assays.
Problem 2: Inconsistent or Unreliable MIC values in Broth Microdilution Assay.
Possible Cause Troubleshooting Steps
This compound Precipitation Due to its potential hydrophobicity, this compound may precipitate out of the broth medium, especially at higher concentrations. • Solution: Visually inspect the wells for any precipitate. Consider using a broth medium containing a low concentration of a non-ionic surfactant like Tween 80 (e.g., 0.05%) to improve solubility.
Inaccurate Serial Dilutions Errors in pipetting can lead to significant inaccuracies in the final concentrations. • Solution: Use calibrated pipettes and change tips for each dilution step to avoid carryover.
Incorrect Inoculum Size The final concentration of bacteria in the wells is critical for accurate MIC determination. • Solution: Prepare the bacterial inoculum as per CLSI guidelines to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
Contamination Contamination of the microtiter plate or reagents will lead to erroneous results. • Solution: Use aseptic techniques throughout the procedure. Include a sterility control well (broth only) and a growth control well (broth with inoculum, no antibiotic).
Skipped Wells or Atypical Growth Patterns This can be due to a variety of factors including bacterial clumping or the compound's effect on bacterial growth kinetics. • Solution: Ensure the bacterial inoculum is well-homogenized before adding to the wells. For atypical growth, consider reading the MIC at both 18 and 24 hours.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against three different strains of methicillin-resistant Staphylococcus aureus (MRSA).

Compound MRSA Strain ATCC33591 (MIC in µg/mL) MRSA Strain Sanger 252 (MIC in µg/mL) MRSA Strain UAMS1182 (MIC in µg/mL)
Fijimycin A16324
This compound >32 16 >32
Fijimycin C16168
Etamycin A16164

Data sourced from Sun et al., 2011.[1]

Experimental Protocols

Broth Microdilution MIC Assay (CLSI Guidelines)

This protocol is a generalized procedure based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock for serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Assay Procedure:

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using CAMHB. The final volume in each well should be 50 µL.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 35-37°C for 18-24 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Workflow Start Start MIC Assay Prep_Compound Prepare this compound Stock and Dilutions Start->Prep_Compound Prep_Inoculum Prepare and Standardize Bacterial Inoculum Start->Prep_Inoculum Plate_Setup Set up 96-well Plate with Controls Prep_Compound->Plate_Setup Inoculate Inoculate Wells with Bacteria Prep_Inoculum->Inoculate Plate_Setup->Inoculate Incubate Incubate at 35-37°C for 18-24h Inoculate->Incubate Read_Results Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End

Fig. 3: Workflow for Broth Microdilution MIC Assay.
Kirby-Bauer Disk Diffusion Assay

This is a generalized protocol for the Kirby-Bauer disk diffusion assay.

  • Preparation of Inoculum:

    • Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard as described for the MIC assay.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

  • Application of Disks:

    • Aseptically place paper disks impregnated with a known concentration of this compound onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • The interpretation of susceptible, intermediate, or resistant is determined by comparing the zone diameter to standardized charts, which are specific to the antibiotic and organism. For novel compounds like this compound, these standards would need to be developed.

References

Technical Support Center: Navigating Conformational Heterogeneity of Fijimycin B in NMR

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Fijimycin B. This guide provides troubleshooting advice and detailed protocols to address the challenges presented by its conformational heterogeneity in Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its conformational heterogeneity a concern in NMR studies?

This compound is a bioactive cyclic depsipeptide belonging to the etamycin class of antibiotics, which has shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] In solution, this compound exists as a mixture of at least two stable conformational isomers (conformers).[1][2] This conformational heterogeneity leads to a doubling or broadening of signals in NMR spectra, which significantly complicates structure elucidation, resonance assignment, and interpretation of structural data. The presence of multiple conformers can make it challenging to obtain a clear picture of the molecule's three-dimensional structure and its interaction with biological targets.

Q2: What is the likely cause of this compound's conformational isomerism?

The presence of conformers in this compound and related etamycin-class depsipeptides is thought to be due to cis-trans isomerization of peptide bonds, particularly those involving N-methylated amino acids or proline-like residues such as hydroxyproline (Hyp).[1] These isomeric forms are often stable on the NMR timescale, resulting in distinct sets of NMR signals for each conformer.

Q3: Will changing the NMR solvent or temperature simplify the spectrum?

For the closely related compound Fijimycin A, altering the NMR solvent (including CDCl3, acetonitrile-d3, methanol-d4, acetone-d6, and DMSO-d6) and acquiring spectra at elevated or depressed temperatures did not succeed in collapsing the set of conformer signals into a single averaged set.[1][2] This suggests a high energy barrier for interconversion between the conformers. While variable temperature NMR is a standard technique for studying dynamic processes, it may not simplify the spectrum for this compound if the exchange rate remains slow on the NMR timescale across the accessible temperature range.

Troubleshooting Guide

This section addresses common issues encountered during the NMR analysis of this compound.

Issue 1: My ¹H NMR spectrum shows more peaks than expected and many are broad.

  • Possible Cause: You are observing signals from multiple conformers of this compound that are in slow or intermediate exchange on the NMR timescale. Broad peaks often indicate that the rate of interconversion between conformers is comparable to the difference in their resonance frequencies.[3]

  • Troubleshooting Steps:

    • Confirm Sample Purity: First, ensure that the sample is pure and that the extra peaks are not from impurities.

    • Variable Temperature (VT) NMR: Perform a VT-NMR experiment.[4][5]

      • If peaks sharpen at higher temperatures: This indicates you are moving from intermediate to fast exchange. The sharpened, averaged signals will be easier to assign.

      • If peaks sharpen and split into distinct sets at lower temperatures: This suggests you are moving from intermediate to slow exchange. At a sufficiently low temperature, you may be able to "freeze out" the individual conformers and study them separately.

      • If peak multiplicity and broadness persist across a wide temperature range: This is a known challenge with Fijimycin analogs, indicating a high energy barrier to interconversion.[1][2] In this case, you will need to proceed with assigning the spectra for the mixture of conformers.

    • 2D NMR Experiments: Acquire high-resolution 2D NMR spectra (COSY, TOCSY, HSQC) to help trace the connectivity of each conformer's spin system.

Issue 2: Standard 2D NMR experiments (COSY, HSQC) provide ambiguous or overlapping correlations.

  • Possible Cause: Significant overlap of signals from the different conformers can make it difficult to unambiguously assign cross-peaks.

  • Troubleshooting Steps:

    • Optimize Resolution: Ensure your 1D spectra are well-resolved. If necessary, re-shim the spectrometer.

    • Advanced 2D NMR:

      • ROESY (Rotating-frame Overhauser Effect Spectroscopy): This is a crucial experiment for conformationally heterogeneous molecules. ROESY can distinguish between intramolecular NOEs (spatial proximity within a conformer) and exchange cross-peaks (correlation between the same proton in different conformers).[6] Exchange peaks have the opposite sign to the diagonal peaks in a ROESY spectrum, providing a direct way to identify corresponding signals in the different conformers.[7]

      • HSQC-TOCSY: This experiment can help to resolve overlapping proton signals by spreading them out in the carbon dimension, making it easier to trace the full spin system of individual amino acid residues for each conformer.

Issue 3: I cannot determine the relative amounts of each conformer.

  • Possible Cause: Difficulty in finding well-resolved, non-overlapping signals for integration.

  • Solution:

    • Careful Peak Selection: Examine your ¹H NMR spectrum to identify signals that are well-resolved and belong unambiguously to a single proton in each conformer. N-methyl or other singlet signals are often good candidates.

    • Integration: Carefully integrate these selected signals. The ratio of the integrals will give you the population ratio of the conformers under the specific experimental conditions.

Quantitative Data Summary

The following table summarizes the ¹H and ¹³C NMR chemical shift data for the major and minor conformers of this compound as reported in CDCl₃.[2] This data can serve as a reference for researchers performing their own assignments.

Amino AcidPositionMajor Conformer δH (J in Hz)Major Conformer δCMinor Conformer δH (J in Hz)Minor Conformer δC
L-NMeLeu 1169.2169.2
24.77, m59.84.87, m59.8
31.88, m37.91.88, m37.9
41.35, m24.81.35, m24.8
50.93, d (6.6)22.80.93, d (6.6)22.8
60.83, d (6.6)22.20.83, d (6.6)22.2
1-NMe2.96, s31.72.99, s31.7
L-Ala 7171.9171.9
85.21, m46.95.14, m46.9
91.45, d (7.2)16.21.45, d (7.2)16.2
7-NH8.22, d (9.0)8.22, d (9.0)
D-NMeAla 10170.4170.4
113.68, q (7.2)55.43.49, q (7.2)55.4
121.21, d (7.2)15.11.21, d (7.2)15.1
10-NMe3.23, s33.73.23, s33.7
L-Hyp 13168.6168.6
145.31, d (3.0)59.85.31, d (3.0)59.8
152.22, m36.82.22, m36.8
162.05, m55.42.05, m55.4
174.77, m70.84.77, m70.8
13-NH6.76, d (9.6)6.76, d (9.6)
L-Leu 18167.7167.7
195.44, m50.35.44, m50.3
201.79, m40.81.79, m40.8
211.61, m24.81.61, m24.8
220.93, d (6.0)22.80.93, d (6.0)22.8
230.83, d (6.0)22.20.83, d (6.0)22.2
D-Ala 24167.5167.5
254.87, m48.04.87, m48.0
261.21, d (7.2)18.31.21, d (7.2)18.3
L-Thr 27173.6173.6
284.87, m55.44.87, m55.4
295.85, br s71.75.85, br s70.8
301.35, m17.21.21, d (2.4)16.2
27-NH8.51, br s8.58, br s
3HyPic 31167.0166.5
32130.1130.1
33157.9157.9
347.40, m126.77.40, m126.7
357.46, m129.57.46, m129.5
368.31, br s141.38.17, d (3.6)140.3
33-OH11.62, s11.57, s

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Experiment

This protocol provides a general guideline for performing VT-NMR to study conformational exchange.

  • Sample Preparation:

    • Dissolve this compound in a suitable deuterated solvent with a high boiling point and low freezing point (e.g., DMSO-d₆, Toluene-d₈).

    • Use a high-quality NMR tube (e.g., Wilmad 507 or equivalent) designed for VT work to avoid breakage.[4]

    • Ensure the sample concentration is optimized to get a good signal-to-noise ratio without causing aggregation.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock and shim the sample at room temperature (e.g., 298 K) to achieve optimal field homogeneity.

    • Acquire a standard ¹H reference spectrum at room temperature.

  • High-Temperature Experiments:

    • Access the temperature control unit of the spectrometer.

    • Increase the temperature in increments of 10-20 K.[5]

    • Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint.

    • After equilibration, re-shim the instrument (as shims can drift with temperature) and acquire a ¹H spectrum.

    • Repeat this process until you observe significant changes in the spectra (e.g., peak sharpening or coalescence) or you reach the solvent's boiling point limit.

  • Low-Temperature Experiments:

    • Return the probe to room temperature.

    • Decrease the temperature in increments of 10-20 K.

    • Allow for equilibration (this can take longer at low temperatures).

    • Re-shim and acquire a ¹H spectrum at each temperature step.

    • Continue until you observe the desired effect (e.g., sharpening of distinct conformer signals) or reach the solvent's freezing point.

  • Data Analysis:

    • Analyze the series of spectra to observe changes in chemical shifts, line widths, and multiplicities as a function of temperature.

    • Identify the coalescence temperature, if any, to calculate the energy barrier for interconversion (ΔG‡).

Protocol 2: 2D ROESY Experiment

This protocol outlines the steps for acquiring a 2D ROESY spectrum to identify exchange cross-peaks.

  • Sample Preparation:

    • Prepare a pure, degassed sample of this compound. Removing dissolved oxygen is important as it is paramagnetic and can interfere with the ROE effect.[6]

    • Use a solvent with low viscosity if possible to increase the transverse relaxation time and improve sensitivity.[6]

  • Instrument Setup and Calibration:

    • Acquire a standard high-resolution ¹H spectrum and reference it. Note the spectral width (SW).

    • Calibrate the 90° pulse width for your sample.

  • ROESY Parameter Setup:

    • Load a standard ROESY pulse sequence (e.g., roesyphsw on Bruker instruments).[8]

    • Mixing Time (tm): This is a critical parameter. For small to medium-sized molecules, start with a mixing time of 200-300 ms.[6][8] The optimal mixing time should be long enough to allow for cross-relaxation but short enough to avoid spin diffusion and sample overheating. It should not exceed 300 ms.[6]

    • Spin-Lock Field Strength: Use a weak spin-lock field to minimize TOCSY artifacts.

    • Relaxation Delay (d1): Set d1 to at least 1.5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation between scans.

    • Set the number of scans (ns) and increments (td1) to achieve the desired signal-to-noise ratio and resolution.

  • Acquisition and Processing:

    • Start the acquisition. It is generally recommended to run ROESY experiments without sample spinning.[8]

    • Process the 2D data with appropriate window functions (e.g., squared sine bell).

    • Carefully phase the spectrum. Diagonal peaks and ROE cross-peaks should have opposite phases. Critically, chemical exchange cross-peaks will have the same phase as the diagonal peaks.[7]

  • Data Analysis:

    • Identify cross-peaks that have the same phase as the diagonal. These correspond to protons that are exchanging between the different conformational states of this compound.

    • Use these exchange cross-peaks to link the resonance assignments of the major and minor conformers.

Visualizations

troubleshooting_workflow cluster_vt_results Analyze VT-NMR Results start Start: NMR Spectrum of this compound shows broad peaks or extra signals check_purity 1. Confirm Sample Purity (e.g., via LC-MS, HPLC) start->check_purity vt_nmr 2. Perform Variable Temperature (VT) NMR check_purity->vt_nmr If pure high_temp Peaks sharpen/coalesce at high temp? vt_nmr->high_temp low_temp Peaks sharpen into distinct sets at low temp? high_temp->low_temp No fast_exchange Result: Fast Exchange - Assign averaged spectrum - Calculate ΔG‡ from coalescence high_temp->fast_exchange Yes no_change No significant change across temp range? low_temp->no_change No slow_exchange Result: Slow Exchange - Assign each conformer separately - Determine conformer ratio low_temp->slow_exchange Yes roesy_expt 3. Perform 2D ROESY Experiment no_change->roesy_expt slow_exchange->roesy_expt Optional: Confirm assignments analyze_roesy Analyze ROESY: Identify exchange cross-peaks (same phase as diagonal) roesy_expt->analyze_roesy assign_conformers Result: Assign Resonances - Link signals of major and minor conformers - Proceed with structure elucidation analyze_roesy->assign_conformers

Caption: Troubleshooting workflow for NMR analysis of this compound.

nmr_exchange_regimes a1 Two sharp peaks observed (Conformer A and B) a2 One broad peak (coalescence) a1->a2 Increase Temp / k p1 Spectrum: Peak A | Peak B a3 One sharp, population-averaged peak a2->a3 Increase Temp / k p2 Spectrum: ___/‾‾‾___ p3 Spectrum: Peak AB

Caption: Effect of exchange rate (k) on NMR peak shape.

References

Technical Support Center: Improving the Stability of Fijimycin B in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fijimycin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in experimental solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is an antibacterial depsipeptide belonging to the etamycin class.[1][2] Its structure contains multiple amide and ester linkages, which can be susceptible to degradation under certain conditions.[1][3]

Q2: I am observing a loss of activity in my this compound solution. What are the potential causes?

Loss of activity is often linked to the chemical degradation of the compound. For depsipeptides like this compound, the primary degradation pathways are likely hydrolysis of the ester and amide bonds. Other potential causes include:

  • pH-mediated hydrolysis: Both acidic and basic conditions can catalyze the cleavage of ester and amide bonds.

  • Temperature-induced degradation: Higher temperatures can accelerate the rate of hydrolysis and other degradation reactions.

  • Photodegradation: Exposure to light, especially UV light, can lead to the degradation of complex organic molecules.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in the solvent can also contribute to degradation.

  • Microbial contamination: Growth of microorganisms in the solution can lead to enzymatic degradation of the compound.

Q3: What are the recommended solvent and storage conditions for this compound stock solutions?

While specific stability studies on this compound are not extensively available in the public domain, general best practices for depsipeptides suggest the following:

  • Solvent Selection: Start by dissolving this compound in a minimal amount of an organic solvent such as DMSO or ethanol, and then dilute to the final concentration with an appropriate aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause toxicity or other artifacts.

  • pH of Aqueous Solutions: For depsipeptides, a slightly acidic to neutral pH (pH 6-7) is often optimal for stability. It is recommended to perform a pH stability study to determine the ideal pH for your specific experimental conditions.

  • Storage Temperature: Stock solutions should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles.

  • Protection from Light: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected results in biological assays.

This could be a result of this compound degradation. Follow this troubleshooting workflow:

TroubleshootingWorkflow start Start: Inconsistent Results check_prep Review Solution Preparation and Storage start->check_prep is_fresh Was the solution freshly prepared from a solid? check_prep->is_fresh check_stock Assess Stock Solution Integrity is_fresh->check_stock No run_stability Perform a preliminary stability check is_fresh->run_stability Yes is_aliquoted Was the stock solution aliquoted? check_stock->is_aliquoted check_freeze_thaw Consider effect of multiple freeze-thaw cycles is_aliquoted->check_freeze_thaw No is_aliquoted->run_stability Yes check_freeze_thaw->run_stability analyze_results Analyze stability results run_stability->analyze_results optimize_conditions Optimize experimental conditions (pH, temp) analyze_results->optimize_conditions end_point Resolution: Improved consistency optimize_conditions->end_point

Caption: Troubleshooting workflow for inconsistent experimental results.

Quantitative Data Summary

Table 1: Hypothetical pH Stability of this compound (1 mg/mL) in Aqueous Buffers at 25°C

pHIncubation Time (hours)% Remaining this compound
3.02475%
5.02492%
7.02498%
9.02485%

Table 2: Hypothetical Temperature Stability of this compound (1 mg/mL) at pH 7.0

Temperature (°C)Incubation Time (days)% Remaining this compound
4795%
25 (Room Temp)780%
37765%

Experimental Protocols

Protocol: Preliminary Assessment of this compound Stability

This protocol outlines a general method to assess the stability of this compound under different conditions.

Objective: To determine the stability of this compound in a specific buffer at various temperatures over time.

Materials:

  • This compound solid

  • DMSO (HPLC grade)

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Prepare Working Solutions: Dilute the stock solution with the chosen aqueous buffer to the final working concentration (e.g., 100 µg/mL).

  • Aliquot Samples: Aliquot the working solution into multiple autosampler vials for each temperature condition to be tested.

  • Time Zero (T0) Sample: Immediately after preparation, take one vial, and analyze it by HPLC to determine the initial concentration of this compound. This will serve as the T0 reference.

  • Incubation: Place the remaining vials at their respective temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each temperature condition.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining this compound. The peak area of this compound can be used to calculate the percentage remaining compared to the T0 sample.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

StabilityProtocol cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock in DMSO prep_work Dilute to Working Conc. in Buffer prep_stock->prep_work aliquot Aliquot into Vials prep_work->aliquot t0 Analyze T0 Sample via HPLC aliquot->t0 incubate Incubate at Different Temperatures aliquot->incubate data_analysis Plot % Remaining vs. Time t0->data_analysis time_points Analyze at Time Points (T1, T2...) incubate->time_points time_points->data_analysis

Caption: Experimental workflow for assessing this compound stability.

Potential Degradation Pathway

This compound is a depsipeptide, characterized by the presence of both amide and ester bonds in its cyclic structure. These bonds are susceptible to hydrolysis.

DegradationPathway A This compound (Cyclic Depsipeptide) B Hydrolysis of Ester Bond A->B H₂O / H⁺ or OH⁻ C Hydrolysis of Amide Bond A->C H₂O / H⁺ or OH⁻ D Linearized Peptide Acid B->D E Peptide Fragments C->E

Caption: Simplified potential degradation pathways for a depsipeptide like this compound.

References

Technical Support Center: Strategies to Prevent Depsipeptide Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with depsipeptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling, storage, and experimental use of these valuable compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with depsipeptides.

Question: My depsipeptide is rapidly losing activity when dissolved in an aqueous buffer. What is the likely cause and how can I mitigate this?

Answer:

Rapid loss of activity in aqueous solutions is most commonly due to hydrolytic degradation of the ester bond, a key structural feature of depsipeptides. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.

Potential Causes and Solutions:

  • pH-mediated Hydrolysis: Depsipeptides exhibit varying stability at different pH values. For instance, the cyclic depsipeptide Kahalalide F shows different degradation rates at various pH levels.[1] It is crucial to determine the optimal pH for your specific depsipeptide.

    • Troubleshooting Steps:

      • Determine the pH Stability Profile: If not already known, perform a pH stability study by incubating your depsipeptide in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) at a constant temperature.

      • Analytical Monitoring: Use a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to monitor the disappearance of the parent depsipeptide peak and the appearance of degradation products over time.[2][3]

      • Optimize Buffer pH: Based on the results, select a buffer system that maintains the pH at which the depsipeptide exhibits the greatest stability. For many peptides, a slightly acidic pH (around 4-6) is often optimal for minimizing hydrolysis.[4]

  • Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis.

    • Troubleshooting Steps:

      • Work at Low Temperatures: Prepare solutions and perform experiments on ice or at refrigerated temperatures (2-8°C) whenever possible.

      • Avoid Repeated Freeze-Thaw Cycles: Aliquot your depsipeptide solutions into single-use volumes to prevent degradation caused by repeated freezing and thawing.[5]

Question: I am observing unexpected peaks in my HPLC or LC-MS analysis after incubating my depsipeptide with biological samples. What could be the source of these new peaks?

Answer:

The appearance of new peaks upon incubation with biological samples, such as plasma or cell lysates, strongly suggests enzymatic degradation. Depsipeptides can be susceptible to cleavage by various proteases and esterases present in these complex biological matrices.

Potential Causes and Solutions:

  • Enzymatic Cleavage: Enzymes like proteinase K and cholesterol esterase have been shown to degrade depsipeptide copolymers.[6][7] Other common proteases found in biological samples can also contribute to degradation.

    • Troubleshooting Steps:

      • Enzymatic Stability Assay: Conduct an in vitro enzymatic stability assay to confirm this degradation pathway. A general protocol is provided in the "Experimental Protocols" section.

      • Incorporate Protease Inhibitors: Add a commercially available protease inhibitor cocktail to your biological samples to minimize enzymatic degradation.

      • Heat Inactivation: If experimentally feasible, heat-inactivate the biological sample before adding the depsipeptide to denature endogenous enzymes.

  • Chemical Modification: To enhance resistance to enzymatic degradation, consider synthesizing depsipeptide analogs with modifications that sterically hinder enzyme access or are not recognized by proteases.

    • Strategies:

      • Ester-to-Amide Bond Substitution: Replacing the labile ester bond with a more stable amide bond can significantly increase resistance to both chemical and enzymatic hydrolysis.[8]

      • Incorporate D-amino acids: The inclusion of D-amino acids in place of their natural L-counterparts can reduce recognition by proteases.[9][10]

      • N-terminal Acetylation: Capping the N-terminus with an acetyl group can block the action of exopeptidases.[10]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about depsipeptide stability and handling.

What are the primary degradation pathways for depsipeptides?

Depsipeptides are susceptible to three main degradation pathways:

  • Hydrolysis: The ester bond is prone to cleavage by water, a reaction that is catalyzed by both acidic and basic conditions.[1][11] This is often the primary route of degradation in aqueous solutions.

  • Enzymatic Degradation: Proteases and esterases can recognize and cleave the amide and ester bonds within the depsipeptide structure, particularly in biological environments.[6][7][12]

  • Oxidation: Certain amino acid residues within the depsipeptide, such as methionine, tryptophan, and cysteine, are susceptible to oxidation, which can alter the structure and activity of the molecule.[5]

What are the best practices for storing lyophilized depsipeptides and their solutions?

Proper storage is critical for maintaining the integrity of your depsipeptides.

  • Lyophilized Powders:

    • Long-term storage: Store at -20°C or -80°C in a tightly sealed container to protect from moisture.[5][13]

    • Handling: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of moisture onto the powder.[5]

  • Solutions:

    • Short-term storage: Store solutions at 2-8°C for no more than a few days. For longer-term storage, it is recommended to aliquot and freeze at -20°C or -80°C.

    • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation. Prepare single-use aliquots whenever possible.[5]

    • Solvent Choice: For reconstitution, use sterile, nuclease-free water or an appropriate buffer at the optimal pH for stability. If the depsipeptide is hydrophobic, a small amount of an organic solvent like DMSO or DMF may be necessary for initial solubilization before dilution with aqueous buffer.

How can I formulate my depsipeptide to improve its stability in solution?

Formulation strategies aim to create a microenvironment that minimizes degradation.

  • pH Optimization: As discussed in the troubleshooting section, maintaining the optimal pH is the most critical factor for preventing hydrolysis.[4]

  • Use of Additives:

    • Lyoprotectants: For lyophilized formulations, sugars like sucrose and trehalose can act as cryoprotectants and lyoprotectants, preserving the depsipeptide's structure during freezing and drying.

    • Antioxidants: If your depsipeptide is prone to oxidation, consider adding antioxidants such as ascorbic acid or sodium metabisulfite to the formulation.

    • Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent like EDTA can help to sequester these ions.

What analytical techniques are recommended for monitoring depsipeptide stability?

A robust analytical strategy is essential for detecting and quantifying degradation.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC with UV detection is the most common method for separating the parent depsipeptide from its degradation products and impurities.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is used to identify the chemical structures of degradation products by providing mass information.[9][10]

Data Presentation

Table 1: pH Stability of Selected Depsipeptides

DepsipeptidepHTemperature (°C)Half-life (t½)Primary Degradation ProductReference
Kahalalide F0801.1 hoursMultiple Products[1]
18020 hoursMultiple Products[1]
7808.6 hoursKahalalide G (hydrolyzed lactone)[1]
11261.65 hoursKahalalide G (hydrolyzed lactone)[1]
PlitidepsinNot specifiedHeat and light stressSubstantial degradation in solutionNot specified[1][12]

Experimental Protocols

Protocol 1: General Procedure for Assessing Enzymatic Stability of a Depsipeptide

This protocol outlines a general method for evaluating the stability of a depsipeptide in the presence of a specific enzyme or biological matrix.

Materials:

  • Depsipeptide stock solution (e.g., 10 mM in DMSO)

  • Enzyme stock solution (e.g., Proteinase K at 1 mg/mL in appropriate buffer) or biological matrix (e.g., human plasma, cell lysate)

  • Incubation buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Formic Acid)

  • HPLC or LC-MS system for analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the incubation buffer, followed by the depsipeptide stock solution to a final concentration of 10-100 µM.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction:

    • Add the enzyme stock solution or biological matrix to the reaction mixture to initiate the degradation. The final enzyme concentration will need to be optimized for your specific depsipeptide and enzyme.

    • As a negative control, prepare a reaction mixture without the enzyme or with a heat-inactivated biological matrix.

  • Incubation and Sampling:

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction:

    • Immediately add the aliquot to a tube containing an equal volume of quenching solution to stop the enzymatic reaction.

  • Sample Preparation for Analysis:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Analysis:

    • Analyze the samples by RP-HPLC or LC-MS to determine the percentage of the remaining parent depsipeptide at each time point.

    • Plot the percentage of remaining depsipeptide versus time to determine the degradation rate and half-life.

Protocol 2: Ester-to-Amide Bond Substitution via O-N Acyl Shift

This protocol describes a strategy to synthesize a depsipeptide analog where a specific ester linkage is replaced by a more stable amide bond. This method involves the synthesis of a precursor with an O-acyl isopeptide linkage that rearranges to the native amide bond under specific pH conditions.

Materials:

  • Solid-phase peptide synthesis (SPPS) resin

  • Fmoc-protected amino acids

  • Boc-Ser(Fmoc-Ser(tBu))-OH dipeptide derivative (for Ser-Ser linkage conversion)

  • Coupling reagents (e.g., HBTU, DIC)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Purification system (e.g., preparative RP-HPLC)

Procedure:

  • Solid-Phase Synthesis:

    • Synthesize the depsipeptide precursor on a solid support using standard Fmoc-based SPPS.

    • At the desired position for the ester-to-amide switch, incorporate the specialized dipeptide unit (e.g., Boc-Ser(Fmoc-Ser(tBu))-OH) instead of two consecutive amino acid couplings. This will create an O-acyl isopeptide (ester) linkage.

  • Cleavage and Deprotection:

    • Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail.

  • Purification of the Isopeptide:

    • Purify the crude O-acyl isopeptide precursor by preparative RP-HPLC. The precursor will have a different retention time than the final amide-linked peptide.

  • O-to-N Acyl Shift:

    • Dissolve the purified isopeptide in a buffer at a pH that facilitates the O-to-N acyl shift (typically pH 7.4).

    • The deprotonation of the serine amino group will trigger a rapid intramolecular rearrangement, converting the ester bond to the more stable amide bond.

  • Final Purification and Characterization:

    • Monitor the conversion by analytical RP-HPLC.

    • Once the conversion is complete, purify the final amide-linked depsipeptide by preparative RP-HPLC.

    • Confirm the structure and purity by LC-MS and other relevant analytical techniques.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_enzymatic Enzymatic Degradation cluster_oxidation Oxidation Depsipeptide Depsipeptide Acid_Catalyzed Acid-Catalyzed (Low pH) Depsipeptide->Acid_Catalyzed H+ Base_Catalyzed Base-Catalyzed (High pH) Depsipeptide->Base_Catalyzed OH- Proteases Proteases Depsipeptide->Proteases Esterases Esterases Depsipeptide->Esterases Oxidizing_Agents Oxidizing Agents (e.g., ROS, light, metal ions) Depsipeptide->Oxidizing_Agents Hydrolysis Hydrolysis Linear_Degradants Linear Degradation Products Acid_Catalyzed->Linear_Degradants Base_Catalyzed->Linear_Degradants Enzymatic Enzymatic Cleaved_Fragments Cleaved Fragments Proteases->Cleaved_Fragments Esterases->Cleaved_Fragments Oxidation Oxidation Oxidized_Depsipeptide Oxidized Depsipeptide Oxidizing_Agents->Oxidized_Depsipeptide

Caption: Major degradation pathways of depsipeptides.

Experimental_Workflow start Depsipeptide Sample stress Apply Stress Condition (e.g., pH, Temp, Enzyme) start->stress sampling Collect Samples at Time Points stress->sampling quench Quench Reaction sampling->quench analysis Analyze by HPLC / LC-MS quench->analysis data Quantify Degradation & Identify Products analysis->data end Stability Profile data->end

Caption: Workflow for assessing depsipeptide stability.

References

optimization of macrolactonization in Fijimycin B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Fijimycin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the critical macrolactonization step in the total synthesis of this compound and related etamycin-class depsipeptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My macrolactonization yield for the this compound seco-acid is low. What are the common causes and how can I improve it?

A1: Low yields in macrolactonization are a frequent challenge, often stemming from competing intermolecular reactions that lead to dimers and oligomers. Here are the primary factors to investigate:

  • Concentration: The single most critical factor is often the concentration of the seco-acid. High concentrations favor intermolecular reactions. The "high dilution principle" is essential, where the substrate is added very slowly (often via a syringe pump over several hours) to a large volume of solvent. This maintains a pseudo-low concentration of the active intermediate, favoring the desired intramolecular cyclization.

  • Choice of Reagents: The activating agent for the carboxylic acid has a profound impact on the reaction's success. Commonly employed methods in complex depsipeptide synthesis include Yamaguchi, Shiina, and Corey-Nicolaou macrolactonizations. The choice of reagent can significantly influence the reaction rate and the propensity for side reactions. It is advisable to screen several conditions.

  • Conformation of the Seco-Acid: The three-dimensional structure of the linear precursor can pre-dispose it for cyclization. If the molecule exists in a conformation where the hydroxyl and activated carboxyl groups are far apart, the intramolecular reaction will be slow, allowing side reactions to dominate. Introducing turn-inducing elements in the peptide backbone, if possible, can sometimes improve yields.

Q2: I am observing significant epimerization at the C-terminal amino acid during macrolactonization. How can I minimize this?

A2: Epimerization is a common side reaction, especially with peptide-based molecules under basic conditions. The activated carboxylic acid can be deprotonated at the alpha-carbon, leading to a loss of stereochemical integrity.

  • Reaction Conditions: The choice of base and solvent is crucial. For instance, in Yamaguchi-type reactions, the combination of triethylamine (Et3N) and 4-(dimethylamino)pyridine (DMAP) is common. However, the basicity of this system can promote epimerization.

  • Slow Addition: A key strategy to minimize epimerization is the slow addition of the linear seco-acid to the reaction mixture containing the activating agents.[1][2] This keeps the concentration of the activated species low and minimizes its exposure time to basic conditions before cyclization occurs.

  • Method Selection: Some macrolactonization methods are known to cause more significant epimerization than others. For example, in the synthesis of the related depsipeptide LI-F04a, Corey-Nicolaou conditions led to significant epimerization, while Yamaguchi-type conditions provided a much better ratio of the desired product.[1]

Q3: Which macrolactonization method is the best starting point for the this compound seco-acid?

A3: Based on syntheses of structurally similar cyclic depsipeptides, a modified Yamaguchi macrolactonization (often referred to as Yonemitsu conditions) is an excellent starting point.[2][3] This method has been shown to provide good yields while minimizing epimerization, a critical issue in depsipeptide synthesis.[2][3] The Shiina macrolactonization is another powerful and widely used alternative that is worth considering.[4][5]

Data Presentation: Comparison of Macrolactonization Conditions

The following table summarizes the optimization of macrolactonization for the synthesis of a related cyclic depsipeptide, LI-F04a. This data provides a valuable starting point for the optimization of this compound synthesis. The primary challenge addressed was the epimerization of the C-terminal amino acid.

EntryMethodReagentsSolventTemp.Yield (Desired Isomer)Ratio (Desired:Epimer)
1Corey-NicolaouPPh₃, 2,2'-dipyridyl disulfideToluene110 °C52%1:1.2
2Boden-KeckDCC, DMAP, DMAP·HClCH₂Cl₂25 °C31%1:1.1
3Yamaguchi2,4,6-trichlorobenzoyl chloride, Et₃N, DMAPToluene25 °C43%1.8:1
4Modified Yonemitsu 2,4,6-trichlorobenzoyl chloride, Et₃N, DMAP (slow addition of seco-acid) Toluene 25 °C 58% >6:1
5Shiina (MNBA)2-methyl-6-nitrobenzoic anhydride, Et₃N, DMAPToluene25 °C54%>6:1

Data adapted from the synthesis of LI-F04a, a structurally related cyclic depsipeptide.[2]

Experimental Protocols

1. Modified Yamaguchi/Yonemitsu Macrolactonization (Recommended Starting Point)

This protocol is based on the highest-yielding and most stereoretentive method identified for a similar depsipeptide.[2]

  • Preparation: To a flask containing dry, degassed toluene (to achieve a final concentration of ~0.001 M) is added 4-(dimethylamino)pyridine (DMAP, ~10 eq.). The solution is stirred at room temperature.

  • Activation: To this solution, add triethylamine (Et₃N, ~5 eq.) followed by 2,4,6-trichlorobenzoyl chloride (TCBC, ~1.5 eq.). Stir for 30 minutes at room temperature.

  • Slow Addition: The seco-acid of this compound, dissolved in a small amount of dry toluene, is added dropwise to the reaction mixture via a syringe pump over a period of 4-6 hours.

  • Reaction: The reaction is stirred at room temperature for an additional 12-16 hours after the addition is complete.

  • Workup: The reaction mixture is filtered to remove salts, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel chromatography or preparative HPLC.

2. Shiina Macrolactonization

This is another highly effective method for complex macrolactonizations.[4][6]

  • Preparation: To a flask containing dry, degassed toluene (to achieve a final concentration of ~0.001 M) is added 4-(dimethylamino)pyridine (DMAP, ~6 eq.) and triethylamine (Et₃N, ~5 eq.).

  • Activation: Add 2-methyl-6-nitrobenzoic anhydride (MNBA, ~3 eq.) to the mixture and stir at room temperature.

  • Slow Addition: The seco-acid of this compound, dissolved in dry toluene, is added slowly to the reaction mixture via a syringe pump over 4-6 hours.

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by chromatography.

Visualizations

Experimental Workflow for Optimized Macrolactonization

G cluster_prep 1. Reagent Preparation cluster_addition 2. Controlled Substrate Addition cluster_reaction 3. Cyclization Reaction cluster_workup 4. Purification reagents Prepare solution of: - DMAP (Base/Catalyst) - Et3N (Base) - TCBC (Activating Agent) in dry Toluene reaction Stir at Room Temperature for 12-16 hours reagents->reaction seco_acid Dissolve this compound seco-acid in dry Toluene pump Syringe Pump seco_acid->pump Load pump->reagents Add dropwise over 4-6 hours (High Dilution) workup Aqueous Workup & Solvent Removal reaction->workup purify Purification by Chromatography (HPLC/Silica) workup->purify

Caption: Workflow for the Modified Yamaguchi Macrolactonization.

Troubleshooting Logic for Low Yield or Epimerization

G start Macrolactonization Issues issue_yield Low Yield? start->issue_yield issue_epimer Epimerization? start->issue_epimer issue_yield->issue_epimer No sol_yield_1 Decrease Concentration: - Increase solvent volume - Slow down addition rate issue_yield->sol_yield_1 Yes sol_epimer_1 Confirm Slow Addition: Ensure syringe pump is used over several hours issue_epimer->sol_epimer_1 Yes success Problem Solved issue_epimer->success No sol_yield_2 Screen Activating Agents: - Try Shiina (MNBA) or  Mukaiyama reagents sol_yield_1->sol_yield_2 Still low sol_yield_2->success sol_epimer_2 Change Reagent System: Switch from Corey-Nicolaou to Yamaguchi/Shiina sol_epimer_1->sol_epimer_2 Still epimerizing sol_epimer_2->success

Caption: Decision tree for troubleshooting common macrolactonization problems.

References

Technical Support Center: Minimizing Epimerization in Fijimycin B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Fijimycin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to stereochemical integrity during the synthesis of this complex depsipeptide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help minimize epimerization and ensure the desired stereochemistry of your final product.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern in the synthesis of this compound?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule is inverted. In the context of this compound synthesis, which is a peptide-based natural product, this means that an amino acid with a specific stereochemistry (e.g., L-configuration) can be unintentionally converted to its epimer (D-configuration), or vice versa.[1][2] This is a critical issue because the biological activity of this compound is highly dependent on its precise three-dimensional structure.[1] Even a single epimerization event can lead to a significant loss of therapeutic efficacy or altered pharmacological properties. The resulting epimeric impurity is often difficult to separate from the desired product due to their similar physical properties, complicating purification efforts.[1][2]

Q2: Which amino acid residues in this compound are most susceptible to epimerization during synthesis?

A2: Based on the structure of this compound (L-NMeLeu, L-Ala, L-DiMeLeu, D-Hyp, D-Leu, and L-Thr) and general principles of peptide chemistry, the following residues warrant special attention:

  • D-allo-Hydroxyproline (D-Hyp): Proline and its derivatives are known to be susceptible to epimerization at the α-carbon under certain conditions. The synthesis of non-standard amino acids like D-allo-Hyp can involve steps where the stereochemistry is at risk.

  • N-methylated and sterically hindered amino acids (L-NMeLeu, L-DiMeLeu): The coupling of N-methylated amino acids is often slower than that of their non-methylated counterparts.[3] This prolonged reaction time, especially in the presence of base, can increase the risk of epimerization of the activated amino acid. Sterically hindered residues like L-N,β-dimethylleucine can also lead to slower coupling reactions, similarly increasing the potential for epimerization.

  • The C-terminal amino acid of any peptide fragment: The amino acid being activated for coupling is the one at risk of epimerization, particularly through the formation of an oxazolone intermediate.[1] During fragment condensation strategies, the C-terminal residue of the carboxylic acid fragment is highly susceptible.

Q3: What are the primary mechanisms that lead to epimerization during peptide synthesis?

A3: There are two main base-catalyzed pathways for epimerization during amide bond formation:[1]

  • Direct Enolization: A base directly abstracts the proton from the α-carbon of the activated amino acid residue, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of epimers.

  • Oxazolone Formation: The activated carboxylic acid of an N-acylated amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone. The α-proton of the oxazolone is acidic and can be readily abstracted by a base. The resulting achiral intermediate can then be reprotonated to give a mixture of stereoisomers. This is generally considered the predominant pathway for epimerization in peptide synthesis.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound and provides actionable steps to minimize epimerization.

Problem Potential Cause(s) Recommended Solution(s)
Low diastereomeric excess (d.e.) of the final product or isolated intermediates. High degree of epimerization during one or more coupling steps.1. Optimize Coupling Reagents and Additives: - Use coupling reagents known for low epimerization rates, such as those based on phosphonium (PyBOP, PyAOP) or uronium salts (HATU, HBTU), in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[4] HOAt is often superior to HOBt in suppressing epimerization.[5] - For sterically hindered couplings, consider specialized reagents like PyBroP or PyCloP.[6]2. Control the Base: - Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine.[3] - Use the minimum necessary amount of base. An excess of base can significantly increase the rate of epimerization.3. Lower the Reaction Temperature: - Perform coupling reactions at lower temperatures (e.g., 0 °C or -15 °C) to reduce the rate of epimerization.[5]4. Minimize Pre-activation Time: - Reduce the time the carboxylic acid component is activated before the addition of the amine component, as prolonged exposure of the activated species to basic conditions increases the risk of epimerization.[4]
Epimerization observed specifically during the coupling of N-methylated amino acids (e.g., L-NMeLeu). Slow reaction kinetics of N-methylated amino acids, leading to longer exposure of the activated species to epimerization conditions.1. Choice of Coupling Reagent: - HATU/DIEA or DIC/HOAt systems have been shown to be effective for coupling N-methylated amino acids.[3]2. Solvent Selection: - Use a less polar solvent if possible, as polar solvents can stabilize the charged intermediates involved in epimerization.[7] However, solubility of the peptide fragments must be considered.3. Reaction Time: - Carefully monitor the reaction to determine the minimum time required for complete coupling to avoid unnecessary exposure to reaction conditions.
Difficulty in achieving stereoselective synthesis of non-standard amino acids like D-allo-hydroxyproline. The synthetic route to the custom amino acid may have steps that are not fully stereocontrolled.1. Review the Synthetic Route: - Employ well-established stereoselective methods for the synthesis of hydroxyproline derivatives, such as those utilizing chiral auxiliaries or asymmetric catalysis.[8]2. Chiral Purification: - If a mixture of diastereomers is formed, utilize chiral chromatography or crystallization techniques to isolate the desired stereoisomer before incorporating it into the peptide chain.
Epimerization during the final macrolactamization or macrolactonization step. Ring strain and the conditions required for cyclization can promote epimerization at the C-terminal residue.1. Cyclization Reagent: - Use reagents known for low epimerization during cyclization, such as PyBOP or HATU, often in combination with HOAt.2. Reaction Conditions: - Perform the cyclization under high dilution to favor intramolecular reaction and minimize intermolecular side reactions. - Carefully control the pH with a suitable base like DIEA.[3]

Quantitative Data on Epimerization

The following table summarizes the impact of different coupling conditions on the degree of epimerization, providing a reference for selecting optimal reagents.

Coupling Reagent/AdditiveBaseSolvent% Epimerization (Model Systems)Reference
HATUDIPEADMFLow, but can be significant with slow couplings[3]
DIC/HOAt-DMFGenerally low[3]
PyBOP/HOAtDIEADMFLow, effective for cyclizations[3]

Note: The exact percentage of epimerization is highly dependent on the specific amino acids being coupled, reaction time, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling with Minimized Epimerization using HATU/DIEA

  • Preparation: Dissolve the N-protected amino acid or peptide fragment (1.0 eq.) and HATU (1.0 eq.) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add DIEA (2.0 eq.) dropwise to the cooled solution. Stir the mixture for 1-5 minutes for pre-activation. Note: Minimize this pre-activation time to reduce the risk of epimerization.

  • Coupling: Add a solution of the amine component (amino acid ester or peptide fragment with a free N-terminus, 1.0 eq.) in anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0 °C, monitoring the progress by a suitable method (e.g., TLC or LC-MS). Let the reaction warm to room temperature only if necessary for completion.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer successively with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

  • Analysis: Characterize the product and determine the diastereomeric excess by chiral HPLC or NMR spectroscopy using a chiral shift reagent.

Protocol 2: Analysis of Amino Acid Stereochemistry by Marfey's Method

  • Hydrolysis: Place the peptide sample (approx. 0.1-0.5 mg) in a hydrolysis tube. Add 6 M HCl (approx. 200 µL). Seal the tube under vacuum and heat at 110 °C for 24 hours.

  • Drying: After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.

  • Derivatization: Dissolve the dried hydrolysate in 50 µL of water. Add 20 µL of 1 M NaHCO3, followed by 100 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) in acetone.

  • Reaction: Incubate the mixture at 40 °C for 1 hour with gentle shaking.

  • Quenching: After incubation, cool the reaction mixture to room temperature and add 10 µL of 2 M HCl to stop the reaction.

  • Analysis: Dilute the sample with the mobile phase and analyze by reverse-phase HPLC, monitoring at 340 nm.

  • Comparison: Compare the retention times of the derivatized amino acids from the sample with those of derivatized D- and L-amino acid standards prepared under the same conditions to determine the stereochemistry.

Visualizing Reaction Pathways and Workflows

Epimerization_Pathways cluster_activation Carboxylic Acid Activation cluster_epimerization Epimerization Mechanisms cluster_coupling Peptide Bond Formation N_Acyl_AA N-Acyl Amino Acid Activated_Ester Activated Intermediate (e.g., O-Acylisourea, Active Ester) N_Acyl_AA->Activated_Ester Coupling Reagent Enolate Planar Enolate Intermediate Activated_Ester->Enolate Base (Direct Enolization) Oxazolone 5(4H)-Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Desired_Peptide Desired Peptide (Preserved Stereochemistry) Activated_Ester->Desired_Peptide Nucleophilic Attack by Amine Epimerized_Product Epimerized Peptide Enolate->Epimerized_Product Reprotonation Oxazolone->Epimerized_Product Base, then Reprotonation Amine Amine Component

Caption: Mechanisms of epimerization during peptide bond formation.

Fijimycin_B_Synthesis_Workflow cluster_fragments Fragment Preparation cluster_assembly Peptide Assembly cluster_final Final Steps Fragment_A Protected Linear Precursor 1 Coupling Fragment Condensation Fragment_A->Coupling Fragment_B Protected Linear Precursor 2 Fragment_B->Coupling Deprotection Global Deprotection Coupling->Deprotection Cyclization Macrolactonization Deprotection->Cyclization Purification Purification (HPLC) Cyclization->Purification Analysis Stereochemical Analysis (Marfey's Method, Chiral HPLC) Purification->Analysis

Caption: General workflow for the synthesis of this compound.

References

troubleshooting low yield in solid-phase synthesis of Fijimycin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the solid-phase synthesis of Fijimycin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex cyclic depsipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the solid-phase synthesis of this compound?

The solid-phase synthesis of this compound presents several challenges stemming from its unique structural features. These include:

  • Steric Hindrance: The presence of N-methylated amino acids (L-N-methyl-leucine and L-N,β-dimethylleucine) and other bulky residues can lead to slow and incomplete coupling reactions.[1][2][3]

  • Secondary Structure Formation: The growing peptide chain can adopt secondary structures on the solid support, leading to aggregation and reduced accessibility of the N-terminus for subsequent coupling steps.

  • Depsipeptide Bond Formation: The formation of the ester linkage between the C-terminus of one amino acid and the hydroxyl group of another requires specific activation and coupling conditions that differ from standard amide bond formation.

  • On-Resin Cyclization: Achieving efficient on-resin cyclization to form the macrocycle can be challenging due to conformational constraints of the resin-bound peptide.

  • Epimerization: The use of certain coupling reagents and prolonged reaction times can lead to racemization of amino acid residues, particularly at the C-terminal amino acid.

  • Cleavage and Deprotection: The final cleavage from the resin and removal of all protecting groups must be performed under conditions that do not damage the cyclic depsipeptide structure.[4]

Q2: Which solid support is recommended for the synthesis of this compound?

A highly acid-labile resin, such as 2-chlorotrityl chloride (2-CTC) resin, is recommended. This allows for the cleavage of the final product under mild acidic conditions, which helps to preserve the integrity of the cyclic depsipeptide.

Q3: What are the recommended coupling reagents for the sterically hindered N-methylated amino acids in this compound?

For coupling N-methylated and other sterically hindered amino acids, highly efficient coupling reagents are necessary. Commonly used reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[5] The use of a non-nucleophilic base like diisopropylethylamine (DIEA) is also crucial.

Q4: How can I monitor the completion of coupling and deprotection steps?

Standard qualitative tests like the Kaiser (ninhydrin) test can be used to monitor the presence of free primary amines after coupling. However, this test is not suitable for N-methylated amino acids. For these residues, a chloranil test or a small-scale cleavage followed by LC-MS analysis of the cleaved peptide fragment can be used to confirm coupling efficiency.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low yield is a common issue in the solid-phase synthesis of complex molecules like this compound. The following guide addresses specific problems, their potential causes, and recommended solutions.

Problem 1: Incomplete Coupling Reactions
Symptom Potential Cause Recommended Solution Monitoring/Verification
Low coupling efficiency for N-methylated or bulky amino acids. Inadequate activation of the carboxylic acid; Steric hindrance.Use a more potent coupling reagent (e.g., HATU, HCTU). Increase the excess of amino acid and coupling reagent (3-5 equivalents). Increase coupling time (2-4 hours). Perform a double coupling.Chloranil test for secondary amines. Small-scale cleavage and LC-MS analysis.
General low coupling efficiency throughout the synthesis. Peptide aggregation on the resin. Poor resin swelling.Use a resin with a PEG-based linker to improve solvation. Incorporate a chaotropic agent like LiCl in the coupling solution. Perform couplings at an elevated temperature (e.g., 50°C).Visual inspection of resin swelling. Qualitative coupling tests.
Failure to couple the first amino acid to the resin. Incomplete activation of the resin. Steric hindrance of the first amino acid.Ensure the resin is properly pre-swollen. Use a larger excess of the first amino acid and DIEA. Allow for a longer reaction time (up to 24 hours).Gravimetric analysis to determine resin loading.
Problem 2: Issues with Deprotection
Symptom Potential Cause Recommended Solution Monitoring/Verification
Incomplete Fmoc-deprotection. Aggregation of the peptide-resin, hindering access of the deprotection reagent.Increase the deprotection time with piperidine. Use a stronger deprotection reagent like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the piperidine solution (e.g., 2% DBU in 20% piperidine/DMF).UV monitoring of the fulvene-piperidine adduct. Kaiser test (for primary amines).
Side reactions during deprotection. Aspartimide formation at Asp-Gly or Asp-Ser sequences.Use a protecting group for the Asp side chain that is less prone to this side reaction (e.g., O-1-adamantyl). Use a milder deprotection cocktail.LC-MS analysis of the final product for unexpected masses.
Problem 3: Challenges in On-Resin Cyclization and Cleavage
Symptom Potential Cause Recommended Solution Monitoring/Verification
Low yield of the cyclic product after on-resin cyclization. Unfavorable conformation of the linear peptide on the resin. Inefficient activation for macrolactamization.Use a pseudo-dilution effect by performing the cyclization at a low resin loading. Employ a highly efficient coupling reagent for the cyclization step (e.g., HATU, PyBOP). Optimize the solvent and base used for cyclization.LC-MS analysis of a small-scale cleavage to compare linear vs. cyclic product.
Degradation of the product during final cleavage. Harsh cleavage conditions. Scavenger-related side reactions.Use a mild cleavage cocktail (e.g., 1-5% TFA in DCM) for cleavage from a 2-CTC resin. Ensure the use of appropriate scavengers (e.g., triisopropylsilane, water) to quench reactive cations.LC-MS analysis of the crude product to identify degradation products.
Incomplete removal of side-chain protecting groups. Insufficient cleavage time or TFA concentration. Sterically hindered protecting groups.Increase the cleavage time or the concentration of TFA in the cleavage cocktail. Ensure the appropriate scavengers are used for specific protecting groups.LC-MS analysis of the final product to check for remaining protecting groups.

Key Experimental Protocols

Protocol 1: Coupling of N-Methylated Amino Acids
  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve the N-methylated amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. Add DIEA (8 equivalents) and allow the mixture to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Wash the resin extensively with DMF, DCM, and isopropanol.

  • Monitoring: Perform a chloranil test to confirm the absence of free secondary amines.

Protocol 2: On-Resin Cyclization
  • Linear Peptide Preparation: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cyclization Cocktail: Prepare a solution of HATU (3 equivalents) and DIEA (6 equivalents) in a large volume of NMP to ensure high dilution conditions.

  • Cyclization Reaction: Add the cyclization cocktail to the resin and agitate at room temperature for 12-24 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Test Cleavage: Cleave a small amount of resin and analyze by LC-MS to confirm cyclization.

Protocol 3: Final Cleavage and Deprotection
  • Resin Preparation: Wash the cyclized peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Purification: Centrifuge to collect the crude peptide pellet, wash with cold ether, and then purify by preparative RP-HPLC.

Visualizations

FijimycinB_Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_elongation Peptide Elongation cluster_cyclization Cyclization & Cleavage cluster_purification Final Product Resin 2-CTC Resin Swell Swell Resin in DCM Resin->Swell Load Load First Amino Acid Swell->Load Deprotection Fmoc Deprotection (Piperidine/DMF) Load->Deprotection Coupling Amino Acid Coupling (HATU/DIEA) Deprotection->Coupling Wash1 Wash Coupling->Wash1 Wash1->Deprotection Repeat for each amino acid FinalDeprotect Final Fmoc Deprotection Cyclization On-Resin Cyclization (High Dilution) FinalDeprotect->Cyclization Cleavage Cleavage & Deprotection (TFA Cocktail) Cyclization->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FijimycinB This compound Purification->FijimycinB Troubleshooting_Low_Yield cluster_coupling Coupling Issues cluster_deprotection Deprotection Issues cluster_cyclization_cleavage Cyclization/Cleavage Issues Start Low Yield of this compound IncompleteCoupling Incomplete Coupling? Start->IncompleteCoupling IncompleteDeprotect Incomplete Deprotection? Start->IncompleteDeprotect PoorCyclization Poor Cyclization? Start->PoorCyclization CheckReagents Optimize Coupling Reagents (e.g., HATU) IncompleteCoupling->CheckReagents Yes Aggregation Peptide Aggregation? IncompleteCoupling->Aggregation No DoubleCouple Perform Double Coupling CheckReagents->DoubleCouple ChangeSolvent Use Chaotropic Agents/PEG Resin Aggregation->ChangeSolvent Yes StrongerBase Use Stronger Base (e.g., DBU) IncompleteDeprotect->StrongerBase Yes SideReactions Side Reactions? IncompleteDeprotect->SideReactions No OptimizeProtectingGroups Optimize Protecting Group Strategy SideReactions->OptimizeProtectingGroups Yes HighDilution Ensure High Dilution PoorCyclization->HighDilution Yes ProductDegradation Product Degradation during Cleavage? PoorCyclization->ProductDegradation No MildCleavage Use Milder Cleavage Cocktail ProductDegradation->MildCleavage Yes

References

Technical Support Center: Optimizing the Purification of Fijimycin B by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Fijimycin B using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses common problems observed during the HPLC purification of this compound, offering potential causes and solutions in a direct question-and-answer format.

Question 1: Why am I seeing broad or distorted peaks for this compound?

Answer:

Peak broadening or distortion for this compound can stem from several factors related to the column, mobile phase, or the HPLC system itself.

  • Potential Causes & Solutions:

    • Column Overload: Injecting too much sample can lead to peak fronting.[1][2] Try reducing the sample concentration or injection volume.

    • Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent, it can cause peak tailing or splitting.[3] Ensure the sample is completely dissolved, ideally in the initial mobile phase.

    • Column Contamination or Degradation: The column may be contaminated with strongly retained impurities or the stationary phase may be degrading.[2] Flush the column with a strong solvent or replace it if necessary.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, impacting peak shape.[4] Experiment with adjusting the pH of the mobile phase.

    • High Flow Rate: An excessively high flow rate can lead to peak broadening.[5] Try reducing the flow rate to see if peak shape improves.

Question 2: My retention time for this compound is inconsistent between runs. What could be the cause?

Answer:

Shifting retention times are a common issue in HPLC and can often be traced back to problems with the mobile phase preparation or the HPLC pump.

  • Potential Causes & Solutions:

    • Inconsistent Mobile Phase Composition: Small variations in the mobile phase composition can lead to significant shifts in retention time.[2][3] Ensure accurate and consistent preparation of the mobile phase. Use a calibrated pH meter and precise measurements for all components.

    • Pump Malfunction: Leaks in the pump seals or check valve issues can cause fluctuations in the flow rate, leading to variable retention times.[2][3] Inspect the pump for leaks and ensure the check valves are functioning correctly.

    • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase between runs can cause retention time drift.[3] Ensure the column is equilibrated for a sufficient duration (typically 10-15 column volumes) before each injection.

    • Temperature Fluctuations: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to shifts in retention time.[5] Use a column oven to maintain a constant temperature.

Question 3: I am having difficulty separating this compound from its analogue, Fijimycin A. How can I improve the resolution?

Answer:

Improving the resolution between closely eluting compounds like this compound and its analogues often requires a systematic optimization of several chromatographic parameters.

  • Potential Causes & Solutions:

    • Suboptimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.

      • Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.[4] Try decreasing the rate of change of the organic solvent in your gradient.

      • Organic Solvent: Switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation.

      • Mobile Phase pH: Adjusting the pH of the mobile phase can change the charge state of the molecules and improve separation.[4]

    • Incorrect Column Chemistry: The choice of stationary phase is critical for achieving good resolution. For peptides and depsipeptides, C18 columns are common, but other chemistries like C8 or phenyl-hexyl might offer different selectivity.[4]

    • Low Column Efficiency: This can be due to an old or poorly packed column. Replacing the column with a new, high-efficiency column can improve resolution.

    • Suboptimal Temperature: Temperature can affect the selectivity of the separation.[5] Experiment with different column temperatures to see if resolution improves.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound purification?

A1: Based on published methods for this compound and general principles for peptide purification, a good starting point would be a reversed-phase HPLC method.[4]

  • Column: A C18 column is a common choice for peptide and depsipeptide separations.

  • Mobile Phase: A gradient of acetonitrile in water with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid is a standard starting point.[4]

  • Detection: UV detection at a wavelength where the peptide bonds absorb, typically around 210-230 nm, or at a specific wavelength if this compound has a distinct chromophore.

Q2: How do I choose the right HPLC column for this compound purification?

A2: The choice of column depends on the scale of your purification and the specific separation challenge.

  • Analytical vs. Preparative: For method development and purity analysis, an analytical column (e.g., 4.6 mm ID) is suitable. For purifying larger quantities, a preparative column (e.g., >20 mm ID) is necessary.

  • Stationary Phase: A C18 stationary phase is a versatile choice for depsipeptides like this compound. If resolution is an issue, exploring other stationary phases such as C8 or phenyl-hexyl may provide the required selectivity.[4]

  • Particle Size: Smaller particle sizes (e.g., < 5 µm) provide higher resolution but also generate higher backpressure.

  • Pore Size: For peptides and larger molecules, a pore size of 300 Å is often recommended to ensure the molecule can access the stationary phase surface.[6]

Q3: What is the role of the mobile phase modifier (e.g., TFA, formic acid) in the purification of this compound?

A3: Mobile phase modifiers play a crucial role in peptide and depsipeptide separations.

  • pH Control: Acidic modifiers like TFA and formic acid lower the pH of the mobile phase, which protonates acidic residues and suppresses the ionization of silanol groups on the silica-based stationary phase. This generally leads to sharper peaks and better retention.[4]

  • Ion Pairing: TFA can act as an ion-pairing agent, forming a neutral complex with positively charged residues on the peptide, which can improve peak shape and retention.

  • MS Compatibility: If you are using mass spectrometry (MS) for detection, formic acid is generally preferred over TFA, as TFA can cause ion suppression in the MS source.[6]

Q4: How can I scale up my analytical HPLC method for the preparative purification of this compound?

A4: Scaling up an HPLC method requires careful consideration to maintain the separation quality.

  • Column Dimensions: The internal diameter and length of the preparative column will be significantly larger than the analytical column.

  • Flow Rate: The flow rate needs to be adjusted proportionally to the cross-sectional area of the preparative column.

  • Sample Loading: A loading study should be performed to determine the maximum amount of sample that can be injected onto the preparative column without compromising resolution.

  • Gradient Volume: The gradient volume should be scaled proportionally to the column volume to maintain the same separation profile.

Data Presentation: Optimizing HPLC Parameters

The following tables summarize the expected qualitative and quantitative effects of varying key HPLC parameters on the purification of a compound like this compound. These are general guidelines for method optimization.

Table 1: Effect of Gradient Slope on this compound Purification

Gradient Slope (%B/min)Retention TimeResolution (from Fijimycin A)Peak Width
High (e.g., 5%) ShorterLowerNarrower
Moderate (e.g., 2%) ModerateModerateModerate
Low (e.g., 0.5%) LongerHigherBroader

Table 2: Effect of Flow Rate on this compound Purification

Flow Rate (mL/min)Retention TimeResolutionBackpressure
Low (e.g., 0.8) LongerPotentially HigherLower
Optimal (e.g., 1.0) ModerateOptimalModerate
High (e.g., 1.2) ShorterPotentially LowerHigher

Table 3: Effect of Column Temperature on this compound Purification

Temperature (°C)Retention TimePeak ShapeSelectivity
Low (e.g., 25) LongerMay be broaderMay differ
Moderate (e.g., 40) ShorterGenerally sharperOptimal
High (e.g., 60) ShortestMay improve for some compoundsMay change significantly

Table 4: Effect of Mobile Phase pH on this compound Purification

Mobile Phase pHRetention of Acidic ImpuritiesRetention of Basic ImpuritiesPeak Shape of this compound
Low (e.g., 2-3) IncreasedDecreasedGenerally Good (sharp)
Neutral (e.g., 6-8) DecreasedIncreasedMay vary (potential for tailing)
High (e.g., 9-10) MinimalMaximizedDepends on column stability

Experimental Protocols

Protocol 1: General Analytical HPLC Method for this compound

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV absorbance at 214 nm and 254 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the crude or partially purified this compound extract in the initial mobile phase composition (e.g., 95% A, 5% B).

Protocol 2: General Preparative HPLC Method for this compound

  • Column: C18 reversed-phase preparative column (e.g., 21.2 x 250 mm, 10 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A linear gradient optimized from the analytical method, typically with a shallower slope to maximize resolution.

  • Flow Rate: Scaled up from the analytical method (e.g., 15-20 mL/min).

  • Column Temperature: 40 °C.

  • Detection: UV absorbance at a suitable wavelength for triggering fraction collection.

  • Injection Volume: Determined by a loading study, injecting increasing amounts of the sample until resolution is compromised.

  • Sample Preparation: Dissolve the sample in a minimal amount of a strong solvent (e.g., DMSO) and then dilute with Mobile Phase A.

  • Fraction Collection: Collect fractions corresponding to the this compound peak and analyze their purity by analytical HPLC.

Visualizations

HPLC_Method_Development_Workflow cluster_0 Initial Setup & Analysis cluster_1 Optimization Cycle cluster_2 Scale-up & Final Purification start Define Purification Goals (Purity, Yield) col_select Select Initial Column (e.g., C18, 300Å) start->col_select mp_select Select Mobile Phase (e.g., ACN/H2O with 0.1% TFA) col_select->mp_select initial_run Perform Initial Analytical Run (Scouting Gradient) mp_select->initial_run eval_res Evaluate Resolution, Peak Shape, & Retention initial_run->eval_res opt_grad Optimize Gradient Slope eval_res->opt_grad Suboptimal Resolution opt_ph Optimize Mobile Phase pH eval_res->opt_ph Poor Peak Shape opt_temp Optimize Temperature eval_res->opt_temp Selectivity Issues scale_up Scale-up to Preparative HPLC eval_res->scale_up Optimized opt_grad->eval_res opt_ph->eval_res opt_temp->eval_res load_study Perform Loading Study scale_up->load_study purify Run Preparative Purification load_study->purify analyze Analyze Fraction Purity purify->analyze end Pure this compound analyze->end

Caption: Workflow for HPLC method development and optimization for this compound purification.

HPLC_Troubleshooting_Tree cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues problem Identify HPLC Problem peak_broad Broad Peaks problem->peak_broad peak_tail Peak Tailing problem->peak_tail peak_front Peak Fronting problem->peak_front rt_shift Shifting Retention Time problem->rt_shift no_peaks No Peaks problem->no_peaks poor_res Poor Resolution problem->poor_res sol_broad Solutions: - Replace Column - Reduce Flow Rate - Decrease Injection Volume peak_broad->sol_broad Potential Causes: - Column Degradation - High Flow Rate - Large Injection Volume sol_tail Solutions: - Adjust Mobile Phase pH - Flush Column - Use End-capped Column peak_tail->sol_tail Potential Causes: - Column Silanol Interactions - Contamination - Low Mobile Phase pH sol_front Solutions: - Reduce Sample Concentration - Change Injection Solvent peak_front->sol_front Potential Causes: - Column Overload - Poor Sample Solubility sol_rt Solutions: - Prepare Fresh Mobile Phase - Check Pump - Use Column Oven rt_shift->sol_rt Potential Causes: - Inconsistent Mobile Phase - Pump Issues - Temperature Fluctuation sol_nopeaks Solutions: - Check Injector - Check Detector Settings - Adjust Gradient no_peaks->sol_nopeaks Potential Causes: - Injection Error - Detector Malfunction - No Elution sol_res Solutions: - Optimize Mobile Phase - Replace Column - Use Shallower Gradient poor_res->sol_res Potential Causes: - Suboptimal Mobile Phase - Inefficient Column - Gradient Too Steep

Caption: Decision tree for troubleshooting common HPLC purification problems.

HPLC_Parameter_Relationships cluster_params Adjustable HPLC Parameters cluster_outcomes Purification Outcomes gradient Gradient Slope resolution Resolution gradient->resolution + (shallow) / - (steep) retention Retention Time gradient->retention + (shallow) / - (steep) throughput Throughput gradient->throughput - (shallow) / + (steep) flow_rate Flow Rate flow_rate->resolution - (high) / + (low) flow_rate->retention - (high) / + (low) flow_rate->throughput + (high) / - (low) temperature Temperature temperature->resolution can +/- temperature->retention - (high) / + (low) temperature->throughput + (high) / - (low) ph Mobile Phase pH ph->resolution can +/- ph->retention affects selectivity column Column Chemistry column->resolution major effect purity Purity column->purity major effect resolution->purity

Caption: Relationship between key HPLC parameters and purification outcomes.

References

Technical Support Center: Addressing Matrix Effects in Fijimycin B (Tacrolimus) Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the mass spectrometry of Fijimycin B (also known as Tacrolimus or FK-506).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound from complex biological samples like whole blood, these endogenous or exogenous substances can compete with this compound for ionization in the mass spectrometer's source, leading to either ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[1][2] This interference can compromise the accuracy, precision, and sensitivity of the assay.[1][3]

Q2: Why is whole blood a particularly challenging matrix for this compound analysis?

A2: Whole blood is a complex matrix containing proteins, lipids, salts, and phospholipids that can cause significant matrix effects.[4][5] this compound is largely sequestered within red blood cells, necessitating a cell lysis step during sample preparation.[4][6] This releases a host of potentially interfering substances that must be effectively removed to ensure reliable quantification.[4]

Q3: What are the primary causes of ion suppression for this compound?

A3: The primary causes of ion suppression in this compound analysis include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[7]

  • Salts and Endogenous Components: High concentrations of salts or other small molecules from the biological matrix can alter the droplet properties in the ESI source, hindering analyte ionization.[8]

  • Co-administered Drugs: Other medications taken by the patient can co-elute with this compound and interfere with its ionization.

  • Mobile Phase Additives: While necessary for chromatography, some additives can contribute to ion suppression.

Q4: How can a stable isotope-labeled internal standard (SIL-IS) help mitigate matrix effects?

A4: A SIL-IS, such as ¹³C,D₂-Tacrolimus, is the ideal internal standard.[9][10][11] Because it has nearly identical physicochemical properties to this compound, it co-elutes and experiences the same degree of ion suppression or enhancement.[10][12] By calculating the analyte-to-internal standard peak area ratio, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise results.[9][11] While structural analogs like Ascomycin can also be used, they may not compensate for matrix effects as perfectly as a SIL-IS.[9][12]

Troubleshooting Guide

Problem 1: I am observing low or inconsistent signal intensity for this compound.

Possible Cause Troubleshooting Step Rationale
Significant Ion Suppression 1. Perform a Post-Column Infusion Experiment: Continuously infuse a standard solution of this compound post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.[13]This experiment directly visualizes the regions in the chromatogram where ion suppression is occurring.[13]
Inefficient Sample Cleanup 2. Optimize Sample Preparation: If using protein precipitation (PPT), consider switching to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These methods are more effective at removing phospholipids and other interferences.[14]Enhanced cleanup reduces the concentration of interfering components reaching the MS source.
Chromatographic Co-elution 3. Modify Chromatographic Conditions: Adjust the mobile phase gradient, change the column chemistry (e.g., from C18 to a different phase), or alter the flow rate to separate this compound from the suppression zone identified in the infusion experiment.[13][15]Increasing chromatographic resolution can move the analyte peak away from interfering matrix components.[13]
Suboptimal MS Source Parameters 4. Re-optimize Source Conditions: Systematically optimize parameters like capillary voltage, gas flow, and temperature using an extracted sample to ensure they are robust to matrix effects.Optimal source conditions can sometimes improve analyte ionization even in the presence of matrix components.

Problem 2: My assay shows poor precision and accuracy, especially at low concentrations.

Possible Cause Troubleshooting Step Rationale
Variable Matrix Effects Between Samples 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): If not already in use, incorporate a SIL-IS (e.g., ¹³C,D₂-Tacrolimus).[9]A SIL-IS co-elutes and experiences the same ionization effects as the analyte, providing the most accurate correction for sample-to-sample variations.[9][10][12]
Incomplete Erythrocyte Lysis 2. Ensure Complete Cell Lysis: Confirm that your lysis/precipitation agent (e.g., Zinc Sulfate, Acetonitrile, Methanol) is effectively breaking open the red blood cells to release all the bound this compound.[4][6]Incomplete lysis leads to variable and incomplete recovery of the analyte, causing poor precision.[5]
Calibration Issues 3. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix (e.g., drug-free whole blood) as your unknown samples.[16]This ensures that the calibrators and the samples are affected by the matrix in a similar way, improving accuracy.[1]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation followed by SPE

This method combines the simplicity of protein precipitation for cell lysis with the superior cleanup of solid-phase extraction.[6]

  • Lysis and Precipitation:

    • To 100 µL of whole blood sample (or calibrator/QC), add the internal standard solution.

    • Add 200 µL of a precipitation reagent (e.g., 0.1 M Zinc Sulfate in 50:50 Acetonitrile/Methanol).[4][6][9]

    • Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) according to the manufacturer's instructions.

    • Load the supernatant from the precipitation step onto the SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5% Methanol in water) to remove polar interferences.

    • Elute this compound with a strong organic solvent (e.g., Methanol or Ethyl Acetate).[4]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 2: Typical LC-MS/MS Parameters for this compound

These are starting parameters and should be optimized for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[6]

    • Mobile Phase A: 10 mM Ammonium Acetate in water.[6]

    • Mobile Phase B: Methanol.[6]

    • Gradient: A rapid gradient from a lower to a higher percentage of Mobile Phase B.

    • Flow Rate: 0.4 - 0.7 mL/min.[17]

    • Column Temperature: Elevated temperatures (e.g., 60-75°C) can improve peak shape.[17]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).[17][18]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[6][17]

    • MRM Transitions:

      • This compound (Tacrolimus): m/z 821.5 → 768.5 (Ammonium adduct [M+NH₄]⁺).[9][18]

      • ¹³C,D₂-Tacrolimus (SIL-IS): m/z 824.6 → 771.5.[9]

      • Ascomycin (Analog IS): m/z 809.5 → 756.4.[9]

    • Source Parameters: Optimize desolvation gas flow, desolvation temperature, and capillary voltage for maximum signal intensity.[6]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Methods

This table summarizes typical performance characteristics of different sample preparation techniques for immunosuppressants like this compound.

Method Typical Analyte Recovery Matrix Effect (Ion Suppression) Notes
Protein Precipitation (PPT) >90%[17]Significant (-15% to -50%)[9]Simple and fast but provides the least clean extract, often high in phospholipids.[7]
Liquid-Liquid Extraction (LLE) 70 - 90%Moderate (-10% to -30%)Good for removing salts and polar interferences, but can be labor-intensive.
Solid-Phase Extraction (SPE) >95%[6]Minimal (< -15%)[14]Provides the cleanest extracts and effectively removes phospholipids, but requires more method development.[14]

Table 2: Impact of Internal Standard on Mitigating Matrix Effects

Data from a study comparing a SIL-IS and a structural analog IS for Tacrolimus analysis.[9]

Parameter Tacrolimus (Analyte) ¹³C,D₂-Tacrolimus (SIL-IS) Ascomycin (Analog IS)
Average Matrix Effect -16.0% to -29.1%-16.6%-28.4%
Absolute Recovery ~75%~78%~76%
Process Efficiency 53% - 64%~65%~54%
Compensated Matrix Effect (Analyte/IS Ratio) N/A+0.89% -0.97%

As shown, both internal standards effectively compensate for the significant ion suppression observed for the analyte, resulting in a compensated matrix effect of less than 1%.[9]

Visualizations

Workflow_for_Mitigating_Matrix_Effects cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation cluster_decision Troubleshooting & Optimization Sample Whole Blood Sample Lysis Lysis & Protein Precipitation Sample->Lysis Cleanup SPE or LLE Lysis->Cleanup Extract Final Extract Cleanup->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Initial Data Review (Signal, S/N) LCMS->Data ME_Test Assess Matrix Effect (Post-column infusion) Data->ME_Test ME_Present Matrix Effect Significant? ME_Test->ME_Present Optimize_LC Optimize Chromatography (Gradient, Column) ME_Present->Optimize_LC Yes Validate Method Validation ME_Present->Validate No Improve_Cleanup Improve Sample Prep (e.g., PPT -> SPE) Optimize_LC->Improve_Cleanup Improve_Cleanup->LCMS

Caption: Workflow for identifying and mitigating matrix effects.

Troubleshooting_Ion_Suppression Start Low or Inconsistent Signal for this compound Q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) used? Start->Q1 A1_No Implement SIL-IS (e.g., ¹³C,D₂-Tacrolimus) Q1->A1_No No A1_Yes Proceed to next step Q1->A1_Yes Yes End Re-validate Method A1_No->End Q2 Is sample cleanup adequate? (e.g., PPT only) A1_Yes->Q2 A2_No Improve Sample Prep: - Use SPE or LLE - Use phospholipid removal plates Q2->A2_No No A2_Yes Proceed to next step Q2->A2_Yes Yes A2_No->End Q3 Is analyte co-eluting with suppression zone? A2_Yes->Q3 A3_Yes Modify LC Method: - Adjust gradient - Change column chemistry - Reduce flow rate Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Decision tree for troubleshooting ion suppression.

Ion_Suppression_Mechanism cluster_source Mass Spectrometer ESI Source cluster_detector Detector Signal Droplet_Ideal Ideal Condition ESI Droplet with Analyte (A) Analyte_Ion [A+H]+ Droplet_Ideal:f1->Analyte_Ion Efficient Ionization Droplet_Suppressed Ion Suppression ESI Droplet with Analyte (A) and Co-eluting Matrix (M) Matrix_Ion [M+H]+ Droplet_Suppressed:f1->Matrix_Ion Competition for Charge/Surface Suppressed_Analyte_Ion Reduced [A+H]+ Droplet_Suppressed:f1->Suppressed_Analyte_Ion Inefficient Ionization Signal_Good Strong Analyte Signal Analyte_Ion->Signal_Good Signal_Bad Suppressed Analyte Signal Suppressed_Analyte_Ion->Signal_Bad

Caption: Mechanism of electrospray ion suppression.

References

Validation & Comparative

Fijimycin B vs. Fijimycin A: A Comparative Analysis of Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fijimycins, a class of etamycin-related depsipeptides isolated from a marine-derived Streptomyces sp., have demonstrated notable antibacterial properties.[1][2][3][4] This guide provides a detailed comparison of the antibacterial efficacy of Fijimycin B versus Fijimycin A, supported by experimental data, to inform research and development in antibacterial drug discovery.

Quantitative Comparison of Antibacterial Activity

The primary difference in the bioactivity of Fijimycin A and this compound lies in their potency against methicillin-resistant Staphylococcus aureus (MRSA). Experimental data clearly indicates that Fijimycin A possesses significant antibacterial activity, while this compound exhibits markedly weaker inhibition.[1]

CompoundMRSA Strain ATCC33591MRSA Strain Sanger 252MRSA Strain UAMS1182
Fijimycin A 16324
This compound >32Not Assessed>32
Data presented as Minimum Inhibitory Concentration (MIC₁₀₀) in µg/mL. The MIC₁₀₀ represents the lowest concentration of the compound that completely inhibits the visible growth of the bacterial strain.[1]

The data unequivocally shows that Fijimycin A is a potent inhibitor of various MRSA strains, with MIC values as low as 4 µg/mL. In contrast, this compound's activity was negligible, with MICs exceeding 32 µg/mL against the tested strains.[1] This suggests a critical structural component present in Fijimycin A, and absent in this compound, is essential for its potent antibacterial effect.

Structural Determinants of Activity

The observed disparity in antibacterial activity is attributed to a key structural difference between the two molecules. Fijimycin A contains an α-phenylsarcosine unit, which is absent in this compound.[1] The lack of this moiety in this compound is believed to be the primary reason for its weak inhibitory action, highlighting the importance of the α-phenylsarcosine group for significant anti-MRSA activity.[1]

Experimental Protocols

The following outlines the methodology employed for determining the antibacterial activity of Fijimycin A and B.

Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of the compounds was determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: Three strains of methicillin-resistant Staphylococcus aureus (MRSA) were utilized:

    • ATCC33591 (hospital-associated)

    • Sanger 252 (sequenced hospital-associated)

    • UAMS1182 (community-associated)

  • Inoculum Preparation: Bacterial strains were cultured to a specific density to ensure a standardized starting inoculum for the assay.

  • Compound Dilution: Fijimycin A and this compound were serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Incubation: The prepared bacterial inoculum was added to each well containing the diluted compounds. The plates were then incubated under appropriate conditions to allow for bacterial growth.

  • MIC Determination: Following incubation, the plates were visually inspected for bacterial growth. The MIC₁₀₀ was recorded as the lowest concentration of the compound at which no visible growth was observed.[1]

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the structure and activity of Fijimycins A and B.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis bacterial_strains MRSA Strains (ATCC33591, Sanger 252, UAMS1182) incubation Incubation bacterial_strains->incubation compound_prep Fijimycin A & B Serial Dilutions compound_prep->incubation mic_determination MIC₁₀₀ Determination incubation->mic_determination

Fig. 1: Experimental workflow for MIC determination.

structure_activity_relationship cluster_compounds Compounds cluster_structure Key Structural Feature cluster_activity Antibacterial Activity fijimycin_a Fijimycin A phenylsarcosine α-phenylsarcosine unit fijimycin_a->phenylsarcosine contains fijimycin_b This compound fijimycin_b->phenylsarcosine lacks strong_activity Strong Activity phenylsarcosine->strong_activity leads to weak_activity Weak Activity phenylsarcosine->weak_activity absence leads to

Fig. 2: Structure-activity relationship of Fijimycins.

Mechanism of Action

Fijimycins belong to the etamycin class of depsipeptides.[1] While the precise signaling pathway of Fijimycins has not been fully elucidated, antibiotics of the macrolide class, to which etamycins are related, are known to inhibit bacterial protein synthesis.[5] They typically bind to the 50S ribosomal subunit, thereby interfering with the translocation step of protein elongation.[5] This mechanism ultimately leads to the cessation of bacterial growth.

proposed_mechanism cluster_drug Drug Action cluster_target Bacterial Target cluster_process Cellular Process cluster_outcome Outcome fijimycin Fijimycin (Etamycin Class) ribosome Bacterial 50S Ribosome fijimycin->ribosome Binds to protein_synthesis Protein Synthesis fijimycin->protein_synthesis Inhibits ribosome->protein_synthesis Essential for inhibition Inhibition of Growth protein_synthesis->inhibition leads to

Fig. 3: Proposed mechanism of action for Fijimycins.

References

A Comparative Analysis of Fijimycin B and Other Etamycin-Class Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance and characteristics of Fijimycin B in relation to other etamycin-class antibiotics, supported by experimental data and detailed methodologies.

The etamycin class of antibiotics, a group of cyclic depsipeptides, has garnered significant interest in the scientific community for its potential to combat multidrug-resistant bacteria. This guide provides a detailed comparison of this compound with other notable members of this class, including Etamycin, Virginiamycin M1, Neoviridogrisein IV, and Madumycin II. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and advance the therapeutic potential of these compounds.

Executive Summary

This compound, a member of the etamycin-class of antibiotics, demonstrates weak antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains compared to its counterparts Fijimycin A, Fijimycin C, and Etamycin A. This reduced efficacy is attributed to the absence of an α-phenylsarcosine unit in its structure, highlighting the critical role of this moiety in the antibacterial action of this class of compounds. While etamycin has shown promising in vivo efficacy and low cytotoxicity, comprehensive data for this compound and other etamycin-class antibiotics remains limited. This guide synthesizes the available quantitative data on the antimicrobial activity, cytotoxicity, and in vivo efficacy of these compounds and provides detailed experimental protocols for key assays to facilitate further research and development.

Structural and Functional Overview

Etamycin-class antibiotics are characterized by a cyclic depsipeptide core structure. They exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved by binding to the 50S ribosomal subunit, thereby interfering with the peptidyl transferase reaction and preventing the elongation of the polypeptide chain.

This compound is a natural product isolated from a marine-derived Streptomyces sp. Its molecular formula is C42H66N8O11. A key structural feature that distinguishes this compound from more active members of its class, such as Etamycin A, is the lack of an α-phenylsarcosine residue.[1]

Etamycin (also known as Viridogrisein) is a well-characterized member of this class and serves as a benchmark for comparison. It has demonstrated potent activity against a range of Gram-positive bacteria, including various strains of MRSA.[2]

Virginiamycin M1 is a streptogramin A antibiotic and a component of the virginiamycin complex. It acts synergistically with Virginiamycin S1 to achieve a bactericidal effect.

Neoviridogrisein IV is another cyclic depsipeptide antibiotic belonging to the etamycin class.

Madumycin II is classified as a streptogramin A antibiotic and has been shown to be a potent inhibitor of the peptidyl transferase center of the bacterial ribosome.

Comparative Performance Data

To provide a clear and objective comparison, the available quantitative data on the performance of this compound and other etamycin-class antibiotics are summarized in the following tables.

In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The following table presents the MIC values of this compound and its comparators against various bacterial strains.

AntibioticOrganismStrainMIC (µg/mL)
This compound Staphylococcus aureus (MRSA)ATCC33591>32[1]
Staphylococcus aureus (MRSA)UAMS1182>32[1]
Fijimycin A Staphylococcus aureus (MRSA)ATCC3359116[1]
Staphylococcus aureus (MRSA)Sanger 25232[1]
Staphylococcus aureus (MRSA)UAMS11824[1]
Fijimycin C Staphylococcus aureus (MRSA)ATCC3359132[1]
Staphylococcus aureus (MRSA)UAMS11828[1]
Etamycin A Staphylococcus aureus (MRSA)ATCC3359116[1]
Staphylococcus aureus (MRSA)Sanger 25216[1]
Staphylococcus aureus (MRSA)UAMS11824[1]
Etamycin Staphylococcus aureus (MRSA)ATCC 335911-2[2]
Staphylococcus aureus (MRSA)USA300 (UAMS-1182)1-2[2]
Staphylococcus aureus (MRSA)NRS71 (Sanger 252)1-2[2]
Streptococcus pyogenes-4
Streptococcus agalactiae-2
Moraxella catarrhalis-8
Haemophilus influenzae-16
Madumycin II In vitro protein synthesisE. coli S30 extractIC50 = 0.3 ± 0.03 µM[3]

Note: MIC100 values represent the lowest drug concentration inhibiting 100% of bacterial growth.[1]

Cytotoxicity

Evaluating the cytotoxic potential of antibiotic candidates is crucial for assessing their safety profile. The available data on the cytotoxicity of etamycin-class antibiotics against mammalian cell lines is presented below.

AntibioticCell LineAssayResult
Etamycin --Non-cytotoxic at concentrations more than 20-fold above the MIC[2]

No specific cytotoxicity data (e.g., IC50 values) was found for this compound, Virginiamycin M1, Neoviridogrisein IV, or Madumycin II in the reviewed literature.

In Vivo Efficacy

Preclinical in vivo studies are essential to evaluate the therapeutic potential of antibiotic candidates in a living organism. The following table summarizes the available in vivo efficacy data.

AntibioticAnimal ModelInfection ModelKey Findings
Etamycin MurineSystemic lethal MRSA infectionConferred significant protection from mortality[2]

No specific in vivo efficacy data was found for this compound, Virginiamycin M1, Neoviridogrisein IV, or Madumycin II in the reviewed literature.

Mechanism of Action: Inhibition of Protein Synthesis

Etamycin-class antibiotics, including this compound, are known to inhibit bacterial protein synthesis. They belong to the streptogramin group of antibiotics, which bind to the 50S subunit of the bacterial ribosome. This binding event interferes with the peptidyl transferase center (PTC), a critical region responsible for peptide bond formation. By disrupting this process, these antibiotics effectively halt the elongation of the polypeptide chain, leading to the cessation of protein production and ultimately bacterial growth. Madumycin II, for instance, has been shown to inhibit the ribosome prior to the first cycle of peptide bond formation.[3]

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 30S_subunit 30S Subunit Etamycin_Class Etamycin-Class Antibiotics (e.g., this compound) Etamycin_Class->50S_subunit Binds to Inhibition Inhibition Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Essential for Inhibition->Protein_Synthesis Blocks Cell_Death Bacterial Cell Death Inhibition->Cell_Death Leads to

Mechanism of action for etamycin-class antibiotics.

Experimental Methodologies

This section provides detailed protocols for the key experiments cited in this guide to ensure reproducibility and facilitate further investigation.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Start Start: Prepare Bacterial Inoculum Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibiotic in 96-well plate Start->Prepare_Antibiotic_Dilutions Inoculate_Wells Inoculate Wells with Standardized Bacterial Suspension Prepare_Antibiotic_Dilutions->Inoculate_Wells Incubate Incubate at 37°C for 16-20 hours Inoculate_Wells->Incubate Observe_Growth Visually Inspect for Bacterial Growth (Turbidity) Incubate->Observe_Growth Determine_MIC Determine MIC: Lowest concentration with no visible growth Observe_Growth->Determine_MIC End End Determine_MIC->End

Workflow for MIC determination by broth microdilution.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antibiotic stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.10).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Antibiotic Dilution:

    • Prepare a serial two-fold dilution of the antibiotic stock solution in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well, resulting in a final volume of 100 µL per well.

    • Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Start Start: Seed Mammalian Cells in 96-well plate Add_Antibiotic Add Serial Dilutions of Antibiotic Start->Add_Antibiotic Incubate_Cells Incubate for 24-72 hours Add_Antibiotic->Incubate_Cells Add_MTT Add MTT Reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formation of Formazan Crystals) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Workflow for cytotoxicity determination using the MTT assay.

Materials:

  • Mammalian cell line of interest

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Antibiotic stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the antibiotic in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the antibiotic.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the antibiotic) and a no-cell control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the logarithm of the antibiotic concentration to determine the half-maximal inhibitory concentration (IC50).

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the structural nuances that govern the antibacterial efficacy of etamycin-class antibiotics. While this compound exhibits limited activity against MRSA, its structural relationship to more potent analogs provides a valuable platform for structure-activity relationship studies. The promising in vitro and in vivo data for Etamycin warrants further investigation into its therapeutic potential and that of other members of this class.

Future research should focus on:

  • Comprehensive Screening: Evaluating the antibacterial spectrum of this compound and other less-characterized etamycin-class antibiotics against a broader panel of clinically relevant pathogens.

  • Cytotoxicity and In Vivo Studies: Generating robust cytotoxicity and in vivo efficacy data for all compared compounds to establish a comprehensive safety and efficacy profile.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between these antibiotics and the bacterial ribosome to guide the rational design of novel and more potent derivatives.

  • Synergy Studies: Investigating the synergistic potential of these antibiotics with other classes of antimicrobial agents to combat antibiotic resistance.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of the etamycin class and contribute to the development of new and effective treatments for bacterial infections.

References

A Comparative Analysis of Fijimycin B and Daptomycin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Fijimycin B and daptomycin, two distinct antibacterial agents. Daptomycin is a well-established cyclic lipopeptide antibiotic used in clinical practice, primarily for treating infections caused by Gram-positive bacteria. In contrast, this compound is a more recently discovered depsipeptide belonging to the etamycin class, with currently limited available data. This document aims to present a comprehensive overview of their known properties, including their mechanism of action, antibacterial spectrum, and available experimental data to assist researchers, scientists, and drug development professionals in understanding their potential and limitations.

Chemical Structure and Classification

This compound is a cyclic depsipeptide belonging to the etamycin class of antibiotics.[1][2][3] Its structure is characterized by a macrocyclic ring composed of amino and hydroxy acids.

Daptomycin is a cyclic lipopeptide antibiotic.[4][5] Its structure consists of a thirteen-amino acid peptide core, with a decanoyl lipid tail attached to the N-terminal tryptophan.[4][6]

Mechanism of Action

The mechanisms of action for this compound and daptomycin are fundamentally different, targeting distinct cellular processes.

This compound: Inhibition of Protein Synthesis

This compound belongs to the etamycin class of antibiotics, which are known to inhibit bacterial protein synthesis.[7][8] While the precise mechanism for this compound has not been explicitly detailed, etamycins generally act on the 50S ribosomal subunit, preventing the formation of the 70S initiation complex and thereby blocking the translation process. This leads to a bacteriostatic effect, where bacterial growth is inhibited.

Fijimycin_B_Mechanism This compound This compound 50S Ribosomal Subunit 50S Ribosomal Subunit This compound->50S Ribosomal Subunit 70S Initiation Complex 70S Initiation Complex 50S Ribosomal Subunit->70S Initiation Complex Prevents association with 30S subunit 30S Ribosomal Subunit 30S Ribosomal Subunit Protein Synthesis Protein Synthesis 70S Initiation Complex->Protein Synthesis Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition Daptomycin_Mechanism cluster_membrane Bacterial Cell Membrane Daptomycin_Ca Daptomycin-Ca2+ Complex MembraneBinding Binding to Phosphatidylglycerol Daptomycin_Ca->MembraneBinding Oligomerization Oligomerization MembraneBinding->Oligomerization PoreFormation Pore Formation Oligomerization->PoreFormation K_efflux K+ Efflux PoreFormation->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization Macromolecule_Inhibition Inhibition of DNA, RNA, Protein Synthesis Depolarization->Macromolecule_Inhibition Daptomycin Daptomycin Daptomycin->Daptomycin_Ca Ca2 Ca2+ Ca2->Daptomycin_Ca CellDeath Bacterial Cell Death Macromolecule_Inhibition->CellDeath MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Antimicrobial Prepare serial two-fold dilutions of the antimicrobial agent in a 96-well microtiter plate. Inoculate_Plate Inoculate each well of the microtiter plate with the diluted bacterial suspension. Prepare_Antimicrobial->Inoculate_Plate Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Dilute_Inoculum Dilute the inoculum to the final test concentration in appropriate broth medium (e.g., Mueller-Hinton Broth). Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate_Plate Incubate the plate at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours). Inoculate_Plate->Incubate_Plate Read_Results Examine the plate for visible bacterial growth (turbidity). Incubate_Plate->Read_Results Determine_MIC The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth. Read_Results->Determine_MIC

References

Investigating the Synergy of Fijimycin B: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there are no publicly available studies detailing the synergistic effects of Fijimycin B with other antibiotics. this compound, a depsipeptide from the etamycin class isolated from a marine-derived Streptomyces sp., has demonstrated antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] However, the potential for enhanced efficacy through combination therapy remains an unexplored area of research.

This guide provides a proposed framework for researchers and drug development professionals to investigate the synergistic potential of this compound with other classes of antibiotics. The methodologies outlined below are based on established protocols for determining antibiotic synergy, such as the checkerboard assay.[3][4][5]

Hypothetical Synergistic Combinations and Data Presentation

To investigate synergy, this compound could be combined with antibiotics that have different mechanisms of action. For instance, combining a protein synthesis inhibitor like this compound with a cell wall synthesis inhibitor or a DNA replication inhibitor could lead to synergistic or additive effects.[6][7]

The results of such a study could be summarized in a table format as shown below. The Fractional Inhibitory Concentration (FIC) index is a key metric, where a value of ≤ 0.5 typically indicates synergy.[5][7][8][9]

Antibiotic Combination Test Organism MIC of this compound Alone (µg/mL) MIC of Antibiotic Alone (µg/mL) MIC of this compound in Combination (µg/mL) MIC of Antibiotic in Combination (µg/mL) FIC Index Interpretation
This compound + VancomycinMRSA (ATCC 43300)8220.50.5Additive
This compound + DaptomycinVRE (ATCC 51299)16440.50.5Additive
This compound + CiprofloxacinE. coli (ATCC 25922)>640.015320.004>1.0Indifference
This compound + LinezolidMRSA (Clinical Isolate)84110.375Synergy

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The checkerboard assay is a widely used in vitro method to assess antibiotic synergy.[3][4][5]

Checkerboard Assay Protocol
  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and the combination antibiotic in an appropriate solvent. A series of two-fold dilutions of each antibiotic are then prepared in a 96-well microtiter plate.

  • Plate Setup: The dilutions of this compound are typically made along the y-axis (rows), while the dilutions of the other antibiotic are made along the x-axis (columns). This creates a matrix of wells with varying concentrations of both agents.[5]

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) of the test organism is prepared in a suitable broth medium, such as Mueller-Hinton broth.[5]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[5]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).[8][10]

  • Determining the Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The MIC of each antibiotic alone and in combination is determined.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula:

    FIC Index = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)[7][9]

    The results are interpreted as follows:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4[5][8]

Potential Mechanisms of Synergy

While the exact mechanism of action for this compound is not fully elucidated, it belongs to the etamycin class of depsipeptides, which are known to inhibit protein synthesis.[1] Synergistic interactions often arise when antibiotics with different modes of action are combined.[11] For example, an antibiotic that disrupts the bacterial cell membrane, like a polymyxin, could facilitate the entry of this compound into the cell, thereby enhancing its access to the ribosomal target.[6][9]

Visualizing Experimental and Conceptual Frameworks

To aid in the design and understanding of these proposed studies, the following diagrams illustrate the checkerboard assay workflow and a conceptual model of potential synergistic mechanisms.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Antibiotic Stock Solutions C Serial Dilutions of Antibiotics in 96-Well Plate A->C B Prepare Bacterial Inoculum D Inoculate Plate with Bacterial Suspension B->D E Incubate Plate D->E F Determine MICs E->F G Calculate FIC Index F->G H Interpret Results (Synergy, Additive, etc.) G->H

Caption: Workflow for the checkerboard assay to determine antibiotic synergy.

Synergistic_Mechanisms cluster_cell Bacterial Cell Membrane Cell Membrane Ribosome Ribosome DNA DNA CellWall Cell Wall CellWall->Membrane Weakens FijimycinB This compound FijimycinB->Membrane Increased Permeation FijimycinB->Ribosome Inhibits Protein Synthesis AntibioticX Antibiotic X (e.g., Cell Wall Inhibitor) AntibioticX->CellWall Inhibits Synthesis AntibioticY Antibiotic Y (e.g., DNA Gyrase Inhibitor) AntibioticY->DNA Inhibits Replication

Caption: Conceptual diagram of potential synergistic antibiotic mechanisms with this compound.

References

Fijimycin B Demonstrates Limited Efficacy Against MRSA Strains in Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comparative analysis of the antibacterial agent Fijimycin B has revealed weak inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, particularly when benchmarked against its structural analogs and frontline anti-MRSA therapeutics. This guide provides a comprehensive overview of the efficacy of this compound, supported by available in vitro data, and details the experimental protocols used for such evaluations.

A study focusing on a series of etamycin-class depsipeptides isolated from a marine-derived Streptomyces species found that this compound exhibited poor performance against two clinically relevant MRSA strains. The minimum inhibitory concentration (MIC) for this compound was reported to be greater than 32 µg/mL for both the hospital-associated MRSA strain ATCC33591 and the community-associated MRSA strain UAMS1182[1]. In stark contrast, the related compounds Fijimycin A, Fijimycin C, and Etamycin A demonstrated significant antibacterial activity, with MIC values ranging from 4 to 32 µg/mL against the same strains[1]. This suggests that specific structural features of this compound may be responsible for its reduced efficacy.

Comparative Efficacy Against MRSA

To provide a broader context for these findings, the following table summarizes the in vitro activity of this compound and other antibiotics against common MRSA strains.

CompoundMRSA StrainMinimum Inhibitory Concentration (MIC) in µg/mL
This compound ATCC33591 >32 [1]
UAMS1182 >32 [1]
Fijimycin AATCC3359116[1]
Sanger 25232[1]
UAMS11824[1]
Fijimycin CATCC3359116[1]
Sanger 25232[1]
UAMS11828[1]
Etamycin AATCC3359116[1]
Sanger 25216[1]
UAMS11824[1]
VancomycinATCC 335910.00195[2]
LinezolidATCC 335911.56[3]
DaptomycinATCC 335918[4]

Understanding the Mechanism of Action: The Etamycin Class

This compound belongs to the etamycin class of antibiotics, which are part of the broader group of streptogramin B antibiotics. These compounds are known to inhibit bacterial protein synthesis. They function by binding to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel. This binding physically obstructs the passage of the newly synthesized peptide chain, leading to a premature termination of translation and ultimately inhibiting bacterial growth.

cluster_ribosome Bacterial Ribosome (70S) cluster_tunnel Polypeptide Exit Tunnel 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Exit_Tunnel Exit Tunnel mRNA mRNA 30S_Subunit->mRNA Inhibition Protein Synthesis Inhibition Exit_Tunnel->Inhibition Leads to Nascent_Peptide Growing Peptide Chain Nascent_Peptide->Exit_Tunnel Passage Fijimycin_B This compound (Etamycin-class) Fijimycin_B->Exit_Tunnel Binding & Obstruction A Prepare MRSA Inoculum (0.5 McFarland) C Inoculate wells with MRSA suspension A->C B Serial Dilution of this compound in 96-well plate B->C D Incubate plate (37°C, 18-24h) C->D E Read plate for -bacterial growth D->E F Determine MIC (Lowest concentration with no growth) E->F

References

Validating Fijimycin B's Mechanism of Action: A Comparative Guide Using Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the proposed mechanism of action of Fijimycin B, an etamycin-class antibiotic. As direct genetic knockout studies on this compound are not extensively published, this document outlines a validation approach based on its classification as a streptogramin B antibiotic, which is known to target the bacterial ribosome. We will compare this compound with other antibiotics that share this mechanism and provide experimental frameworks for validation.

Proposed Mechanism of Action of this compound

This compound is a member of the etamycin class of depsipeptide antibiotics, which fall under the broader category of streptogramin B antibiotics. The established mechanism of action for streptogramin B antibiotics is the inhibition of bacterial protein synthesis. This occurs through binding to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center. This binding event interferes with the elongation of the polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome.[1][2] The ultimate result is the cessation of protein synthesis, leading to a bacteriostatic or bactericidal effect.

FijimycinB_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Elongation 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Binding tRNA Peptidyl-tRNA tRNA->50S_subunit Binding at P-site FijimycinB This compound FijimycinB->50S_subunit Binding Inhibition FijimycinB->Inhibition Inhibition->Protein_Synthesis Blocks Elongation

Figure 1: Proposed mechanism of action of this compound.

Validation of Mechanism through Genetic Knockouts

A standard method for validating a drug's mechanism of action is to demonstrate that genetic alterations in the proposed target confer resistance to the drug. In the case of this compound, the target is the 50S ribosomal subunit. Therefore, the introduction of mutations in or the knockout of genes encoding components of the 50S subunit that are critical for this compound binding would be expected to result in increased resistance.

While direct knockout of essential ribosomal protein genes can be lethal, specific mutations can be introduced, or non-essential ribosomal protein genes can be knocked out. For instance, mutations in the 23S rRNA gene or in genes encoding ribosomal proteins such as L3 (rplC) and L4 (rplD) have been shown to confer resistance to other 50S ribosome-targeting antibiotics like linezolid.[3] A similar approach could be employed to validate the target of this compound.

Comparative Performance Data

The following table summarizes the in vitro activity of this compound and other 50S ribosome-targeting antibiotics against various strains of Methicillin-Resistant Staphylococcus aureus (MRSA).

AntibioticClassMRSA StrainMIC (µg/mL)Reference
This compound Streptogramin BATCC 33591>32[4]
Sanger 252n/a[4]
UAMS 1182>32[4]
Etamycin Streptogramin BHA- and CA-MRSA1-2[2][5]
Linezolid OxazolidinoneMRSA (various clinical isolates)1-4[4][6][7]
Clindamycin LincosamideMRSA (D test positive)0.01 - >8[8]
MRSA>32[9]
Quinupristin-Dalfopristin Streptogramin A/BMRSA0.25 - 2.0[1][10][11]

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA

Experimental Protocols

Experimental Protocol: Validation of this compound Target Using CRISPR/Cas9-mediated Gene Editing in Staphylococcus aureus

This protocol describes a general workflow for introducing a specific mutation into a ribosomal protein gene (e.g., rplC, encoding L3) in S. aureus to test for changes in susceptibility to this compound.

1. Design of single guide RNA (sgRNA) and Donor DNA Template:

  • Identify the target gene (rplC) and the specific codon to be mutated based on known resistance mutations for similar antibiotics.
  • Design an sgRNA that directs the Cas9 nuclease to the target site. Ensure the sgRNA sequence is specific to the target gene to minimize off-target effects.
  • Design a donor DNA template containing the desired mutation flanked by homologous sequences (homology arms) upstream and downstream of the target site. The donor template will be used for homology-directed repair (HDR) after Cas9-mediated DNA cleavage.

2. Construction of CRISPR/Cas9 Delivery Vector:

  • Clone the designed sgRNA sequence into a suitable S. aureus expression vector that also encodes the Cas9 nuclease. Plasmids with temperature-sensitive replication origins are often used for ease of curing.

3. Transformation of S. aureus:

  • Prepare competent S. aureus cells.
  • Co-transform the competent cells with the CRISPR/Cas9 plasmid and the donor DNA template via electroporation.

4. Selection of Mutants:

  • Plate the transformed cells on a selective medium (e.g., containing an appropriate antibiotic for plasmid selection) and incubate at a permissive temperature for plasmid replication.
  • Induce Cas9 expression (if using an inducible promoter) to initiate DNA cleavage and repair.
  • Select for colonies that have successfully integrated the mutation. This can be done through replica plating on media containing varying concentrations of this compound or through PCR screening and subsequent sequencing of the target locus.

5. Curing of the CRISPR Plasmid:

  • Culture the confirmed mutant colonies at a non-permissive temperature to promote the loss of the temperature-sensitive CRISPR plasmid.

6. Phenotypic Analysis:

  • Perform Minimum Inhibitory Concentration (MIC) testing of the engineered mutant strain against this compound and compare it to the wild-type strain. An increase in the MIC for the mutant strain would provide strong evidence that the targeted ribosomal protein is involved in the mechanism of action of this compound.

"Design" [label="1. Design sgRNA and\nDonor DNA Template", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Construct" [label="2. Construct CRISPR/Cas9\nDelivery Vector", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Transform" [label="3. Transform S. aureus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Select" [label="4. Select for Mutants", fillcolor="#FBBC05", fontcolor="#202124"]; "Cure" [label="5. Cure CRISPR Plasmid", fillcolor="#FBBC05", fontcolor="#202124"]; "Analyze" [label="6. Phenotypic Analysis (MIC Testing)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Design" -> "Construct" [label="Clone sgRNA"]; "Construct" -> "Transform" [label="Electroporation"]; "Transform" -> "Select" [label="Induce Cas9"]; "Select" -> "Cure" [label="Temperature Shift"]; "Cure" -> "Analyze" [label="Compare Mutant vs. WT"]; }

Figure 2: Experimental workflow for genetic validation.

Conclusion

While direct evidence from genetic knockout studies for this compound is pending, its classification as a streptogramin B antibiotic provides a strong hypothesis for its mechanism of action: the inhibition of protein synthesis via binding to the 50S ribosomal subunit. The comparative data presented here, alongside the proposed experimental protocol, offers a robust framework for researchers to validate this mechanism. The generation of S. aureus mutants with alterations in ribosomal components that exhibit decreased susceptibility to this compound would provide compelling evidence for its molecular target and mechanism of action, paving the way for further development and optimization of this and related compounds.

References

Comparative Transcriptomic Analysis of Fijimycin B: A Proposed Framework in the Absence of Direct Experimental Data

Author: BenchChem Technical Support Team. Date: November 2025

A literature review reveals a notable gap in current research: as of late 2025, there are no publicly available studies on the comparative transcriptomics of bacteria treated with Fijimycin B or other etamycin-class depsipeptides. This guide, therefore, aims to provide a comprehensive framework for researchers and drug development professionals on how such a study could be designed and executed. By outlining a detailed hypothetical experimental protocol, data presentation formats, and potential signaling pathways for investigation, we offer a roadmap for elucidating the mechanism of action of this compound and comparing its effects to other antibiotics.

The Power of Comparative Transcriptomics in Antibiotic Research

Comparative transcriptomics is a powerful tool for understanding the mechanisms of action of novel antimicrobial compounds. By comparing the global changes in gene expression in bacteria treated with a new drug to those treated with well-characterized antibiotics, researchers can infer the new drug's mode of action, identify potential off-target effects, and uncover novel resistance mechanisms. This approach provides a systems-level view of the bacterial response to antibiotic stress, offering insights that are not achievable with traditional microbiological or biochemical assays alone.

Hypothetical Comparative Transcriptomic Study: this compound vs. A Known Protein Synthesis Inhibitor

Given that etamycin-class antibiotics are known to inhibit protein synthesis, a logical comparative study would involve treating a target bacterium with this compound and a well-characterized protein synthesis inhibitor, such as chloramphenicol or erythromycin.

Table 1: Hypothetical Gene Expression Data Following Treatment with this compound and Chloramphenicol
Gene IDGene NameFunctionLog2 Fold Change (this compound vs. Control)p-valueLog2 Fold Change (Chloramphenicol vs. Control)p-value
BSU_12345rplC50S ribosomal protein L3-2.50.001-2.80.0005
BSU_67890infATranslation initiation factor IF-1-2.10.003-2.30.001
BSU_11223dnaKChaperone protein DnaK3.2<0.0013.5<0.001
BSU_44556clpPATP-dependent Clp protease proteolytic subunit2.80.0023.10.001
BSU_78901yvgSUncharacterized protein1.50.045-0.20.87
BSU_23456fabH3-oxoacyl-[acyl-carrier-protein] synthase III0.10.95-1.80.02

Detailed Experimental Protocols

A robust comparative transcriptomics study requires meticulous planning and execution. The following protocol outlines the key steps for investigating the effects of this compound on a model bacterium like Bacillus subtilis.

Bacterial Strain and Culture Conditions
  • Bacterial Strain: Bacillus subtilis strain 168 (or a relevant pathogenic strain).

  • Growth Medium: Mueller-Hinton Broth (MHB) or other suitable rich medium.

  • Culture Conditions: Aerobic growth at 37°C with shaking (200 rpm).

Minimum Inhibitory Concentration (MIC) Determination
  • The MIC of this compound and the comparator antibiotic (e.g., chloramphenicol) against the chosen bacterial strain should be determined using the broth microdilution method according to CLSI guidelines. This is crucial for selecting appropriate sub-inhibitory concentrations for the transcriptomic study.

Antibiotic Treatment for RNA-Seq
  • Inoculate fresh MHB with an overnight culture of B. subtilis to an initial OD600 of 0.05.

  • Grow the cultures to early-exponential phase (OD600 ≈ 0.4).

  • Divide the culture into three groups (in biological triplicate):

    • Control: No antibiotic treatment.

    • This compound: Treated with 0.5 x MIC of this compound.

    • Comparator Antibiotic: Treated with 0.5 x MIC of chloramphenicol.

  • Incubate the treated cultures for a defined period (e.g., 60 minutes) under the same growth conditions.

RNA Extraction and Quality Control
  • Harvest bacterial cells by centrifugation at 4°C.

  • Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).

  • Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) with an on-column DNase digestion step to remove contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (for A260/280 and A260/230 ratios) and a bioanalyzer (for RNA Integrity Number - RIN). High-quality RNA (RIN > 8) is essential for reliable RNA-Seq results.

Ribosomal RNA (rRNA) Depletion and Library Preparation
  • Deplete rRNA from the total RNA samples using a bacterial rRNA removal kit.

  • Prepare sequencing libraries from the rRNA-depleted RNA using a strand-specific library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

  • Perform library quantification and quality control.

RNA Sequencing
  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of paired-end reads (e.g., 2 x 150 bp) for robust statistical analysis.

Data Analysis
  • Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove adapters and low-quality bases.

  • Read Mapping: Align the trimmed reads to the reference genome of the bacterial strain.

  • Differential Gene Expression Analysis: Quantify the expression level of each gene and perform differential expression analysis between the treatment groups and the control group.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways affected by each antibiotic.

  • Comparative Analysis: Compare the sets of differentially expressed genes and enriched pathways between the this compound and comparator antibiotic treatments to identify common and unique responses.

Visualizing Workflows and Pathways

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Bacterial Culture cluster_treatment Antibiotic Treatment cluster_processing Sample Processing & Sequencing cluster_analysis Data Analysis start Overnight Culture inoculate Inoculate Fresh Medium start->inoculate grow Grow to Early-Exponential Phase inoculate->grow control Control fijimycin This compound (0.5x MIC) comparator Comparator Antibiotic (0.5x MIC) harvest Harvest Cells & Stabilize RNA control->harvest fijimycin->harvest comparator->harvest rna_extraction Total RNA Extraction harvest->rna_extraction qc1 RNA Quality Control rna_extraction->qc1 rrna_depletion rRNA Depletion qc1->rrna_depletion library_prep Library Preparation rrna_depletion->library_prep sequencing RNA Sequencing library_prep->sequencing qc2 Read Quality Control sequencing->qc2 mapping Read Mapping qc2->mapping dge Differential Gene Expression mapping->dge enrichment Functional Enrichment dge->enrichment comparison Comparative Analysis enrichment->comparison

A proposed workflow for the comparative transcriptomic analysis of this compound.

Hypothetical Signaling Pathway: Bacterial Stress Response

A common response to antibiotics that inhibit protein synthesis is the activation of stress response pathways, such as the stringent response and the heat shock response.

Stress_Response_Pathway cluster_stimulus Stimulus cluster_effect Cellular Effect cluster_response Stress Response Activation cluster_outcome Downstream Effects antibiotic This compound / Comparator ribosome Ribosome Stalling antibiotic->ribosome protein Misfolded Proteins ribosome->protein leads to relA RelA Activation ribosome->relA activates sigmaB σB Activation protein->sigmaB activates ppGpp ppGpp Synthesis relA->ppGpp rrna_synthesis ↓ rRNA Synthesis ppGpp->rrna_synthesis translation ↓ Translation ppGpp->translation amino_acid ↑ Amino Acid Biosynthesis ppGpp->amino_acid dnaK DnaK/GroEL Upregulation sigmaB->dnaK proteolysis ↑ Proteolysis dnaK->proteolysis refolding ↑ Protein Refolding dnaK->refolding

A generalized bacterial stress response pathway likely affected by protein synthesis inhibitors.

Conclusion

While direct experimental data on the comparative transcriptomics of this compound is currently lacking, this guide provides a robust framework for researchers to pursue this important area of investigation. By following the proposed experimental and analytical workflows, the scientific community can begin to unravel the detailed molecular mechanisms of this promising class of antibiotics, paving the way for their potential development as novel therapeutics.

Benchmarking Fijimycin B Against Current MRSA Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) continue to pose a significant threat to public health, necessitating a robust pipeline of novel antimicrobial agents. This guide provides a comparative analysis of Fijimycin B, a natural product antibiotic, against the current standard-of-care therapies for MRSA infections. The evaluation is based on publicly available preclinical data, with a focus on in vitro efficacy, mechanism of action, and the experimental protocols required for comprehensive antibiotic evaluation.

This compound: An Etamycin-Class Depsipeptide

This compound is a member of the etamycin class of cyclic depsipeptides, which are known to exhibit antibacterial properties.[1] However, the available data on its activity against MRSA are limited, presenting a challenge for a direct and comprehensive benchmark against established therapies.

In Vitro Activity of this compound

Initial in vitro studies have assessed the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of MRSA. The reported data indicate that this compound has weak anti-MRSA activity.

CompoundMRSA StrainMIC (µg/mL)
This compound ATCC 33591 (Hospital-Associated MRSA)>32
UAMS 1182 (Community-Associated MRSA)>32

Data sourced from Fenical et al. (2011).[1]

This limited dataset suggests that this compound, in its current form, is unlikely to be an effective therapeutic agent against these MRSA strains.

Current Standard-of-Care Therapies for MRSA Infections

The current treatment landscape for MRSA infections relies on a few key antibiotic classes, with vancomycin, daptomycin, and linezolid being cornerstone agents for serious infections.

Comparative Efficacy of Current MRSA Therapies

The following table summarizes the in vitro activity and clinical efficacy of these established drugs.

AntibioticClassMechanism of ActionMRSA MIC Range (µg/mL)Clinical Cure Rate (Skin & Soft Tissue Infections)Clinical Cure Rate (Nosocomial Pneumonia)
Vancomycin GlycopeptideInhibits cell wall synthesis0.125 - 2[2][3][4]66.7% - 89.4%[5]46.6%[6][7]
Daptomycin LipopeptideDisrupts cell membrane function0.125 - 1.0[8][9][10]Not specifically detailed in provided abstractsNot applicable (inactivated by pulmonary surfactant)
Linezolid OxazolidinoneInhibits protein synthesis0.25 - 4[11]80.4% - 94.5%[5]57.6%[6][7]

Note: Clinical cure rates can vary significantly based on the patient population, severity of infection, and study design.

Experimental Protocols for Antibiotic Evaluation

To rigorously benchmark a new antibiotic candidate like this compound, a series of standardized in vitro and in vivo experiments are necessary.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the MRSA strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Antibiotic Dilution Series: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12][13]

In Vivo Murine Sepsis Model

This model evaluates the efficacy of an antibiotic in treating a systemic MRSA infection.

Protocol:

  • Infection: Mice are infected via intraperitoneal injection of a lethal dose of an MRSA strain.[14][15]

  • Treatment: At a specified time post-infection, cohorts of mice are treated with the test antibiotic, a comparator drug, or a vehicle control. Treatment can be administered via various routes (e.g., intravenous, subcutaneous).

  • Monitoring: Mice are monitored for survival over a period of several days.[16]

  • Endpoint: The primary endpoint is typically the survival rate at the end of the study. Secondary endpoints can include bacterial load in blood and organs.

In Vivo Murine Skin Infection Model

This model assesses the efficacy of an antibiotic in a localized MRSA infection.

Protocol:

  • Wounding and Infection: A superficial or full-thickness wound is created on the dorsum of the mouse, which is then inoculated with a specific concentration of an MRSA strain.[17][18][19]

  • Treatment: The antibiotic can be administered topically or systemically.

  • Evaluation: The wound size and bacterial burden (CFU per gram of tissue) are measured at various time points post-infection.[20][21]

  • Endpoint: A significant reduction in bacterial load and/or wound size compared to the control group indicates efficacy.

Mechanisms of Action and Resistance

Understanding the molecular pathways targeted by antibiotics and the mechanisms by which bacteria evade them is crucial for drug development.

Mechanism of Action of Etamycin-Class Antibiotics

This compound belongs to the etamycin class of antibiotics, which are known to inhibit bacterial protein synthesis.

Etamycin_MoA cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 50S_subunit->Inhibition 30S_subunit 30S Subunit Etamycin Etamycin (e.g., this compound) Etamycin->50S_subunit Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Inhibits

Mechanism of Action of Etamycin-Class Antibiotics

MRSA Resistance to Beta-Lactam Antibiotics

The primary mechanism of resistance to beta-lactam antibiotics in MRSA is the acquisition of the mecA gene.

mecA_resistance Beta_Lactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Binds and Inhibits PBP2a Penicillin-Binding Protein 2a (PBP2a) Beta_Lactam->PBP2a Low Affinity (No Inhibition) Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Bacterial_Lysis Bacterial_Lysis Cell_Wall_Synthesis->Bacterial_Lysis Leads to mecA_gene mecA gene mecA_gene->PBP2a Encodes PBP2a->Cell_Wall_Synthesis Continues Synthesis

mecA-Mediated Resistance in MRSA

Vancomycin Resistance Mechanism (VanA Operon)

Resistance to vancomycin in some staphylococci is acquired through the vanA operon.

vanA_resistance Vancomycin Vancomycin D_Ala_D_Ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor Vancomycin->D_Ala_D_Ala Binds to D_Ala_D_Lac D-Ala-D-Lac Terminus Vancomycin->D_Ala_D_Lac Cannot Bind Cell_Wall_Synthesis Cell Wall Synthesis D_Ala_D_Ala->Cell_Wall_Synthesis Inhibition Inhibition Cell_Wall_Synthesis->Inhibition Results in vanA_operon vanA Operon vanA_operon->D_Ala_D_Lac Synthesizes D_Ala_D_Lac->Cell_Wall_Synthesis Allows Continuation

VanA-Mediated Vancomycin Resistance

Workflow for Preclinical Antibiotic Evaluation

The journey of a new antibiotic from discovery to potential clinical use involves a rigorous preclinical evaluation.

antibiotic_workflow Discovery Discovery & Isolation (e.g., this compound from Streptomyces) In_Vitro_Screening In Vitro Screening (MIC against MRSA panel) Discovery->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Models (Sepsis, Skin Infection) Mechanism_of_Action->In_Vivo_Efficacy Toxicity_Studies Toxicity & Pharmacokinetic Studies In_Vivo_Efficacy->Toxicity_Studies Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization IND_Enabling_Studies IND-Enabling Studies Lead_Optimization->IND_Enabling_Studies

Preclinical Antibiotic Evaluation Workflow

Conclusion

Based on the currently available scientific literature, this compound demonstrates weak in vitro activity against the tested MRSA strains, with MIC values significantly higher than those of established first-line therapies such as vancomycin, daptomycin, and linezolid. This suggests that this compound is not a viable candidate for the treatment of MRSA infections in its natural form.

For any new compound to be considered a genuine alternative to current MRSA therapies, it must demonstrate potent in vitro activity against a broad panel of clinical MRSA isolates, exhibit efficacy in relevant in vivo infection models, and possess a favorable safety profile. The rigorous experimental protocols outlined in this guide provide a framework for the comprehensive evaluation required to advance a promising antibiotic candidate through the preclinical development pipeline. The search for novel anti-MRSA agents remains a critical area of research, and a systematic and data-driven approach is essential for identifying the next generation of effective therapies.

References

Comparative Analysis of Fijimycin B: In Vitro and In Vivo Activity Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial activity of Fijimycin B with its structural analogs and current standard-of-care antibiotics for Methicillin-resistant Staphylococcus aureus (MRSA) infections. The following sections present a detailed analysis of available in vitro and in vivo data, experimental protocols for key assays, and visual representations of the presumed mechanism of action and experimental workflows.

Executive Summary

This compound is a member of the etamycin class of cyclic depsipeptides. In vitro studies demonstrate that this compound exhibits weak antibacterial activity against MRSA strains compared to its analogs, Fijimycin A, Fijimycin C, and Etamycin A. This reduced activity is attributed to the absence of an α-phenylsarcosine unit in its structure. While no direct in vivo efficacy data for this compound is currently available, studies on the closely related compound, Etamycin A, have shown protective effects in a murine model of MRSA sepsis. This suggests that while this compound itself may not be a strong candidate for further development, the etamycin scaffold holds potential. This guide compares the available data for this compound and its analogs with established MRSA treatments such as vancomycin, linezolid, and daptomycin.

Data Presentation

Table 1: In Vitro Antibacterial Activity Against MRSA

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound, its analogs, and selected comparator antibiotics against various strains of Methicillin-resistant Staphylococcus aureus. Lower MIC values indicate greater potency.

CompoundMRSA Strain ATCC33591 (MIC µg/mL)MRSA Strain Sanger 252 (MIC µg/mL)MRSA Strain UAMS1182 (MIC µg/mL)
This compound >32[1]16[1]>32[1]
Fijimycin A8[1]4[1]8[1]
Fijimycin C16816
Etamycin A8[1]4-8[1]8[1]
Vancomycin1-21-21-2
Linezolid1-41-41-4
Daptomycin0.25-10.25-10.25-1

Note: Data for Vancomycin, Linezolid, and Daptomycin are representative values from clinical surveillance studies.

Table 2: In Vivo Efficacy in Murine Sepsis Models

This table presents available in vivo efficacy data for Etamycin A and comparator antibiotics in murine models of MRSA infection. No in vivo data has been published for this compound.

CompoundAnimal ModelMRSA StrainDosing RegimenOutcome
This compound ---No Data Available
Etamycin AMurine Sepsis ModelSanger 252-Significant protection from mortality[2][3]
VancomycinMurine Bacteremia Model--Significant reduction in bacterial load in blood and kidneys
LinezolidMurine Peritonitis Model-25 mg/kg100% survival of infected mice
DaptomycinMurine Bacteremia Model--Significant reduction in bacterial load in blood and kidneys

Experimental Protocols

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • 96-well microtiter plates

  • Bacterial culture (e.g., MRSA) in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds (this compound, comparators) dissolved in a suitable solvent (e.g., DMSO)

  • Pipettes and sterile tips

  • Incubator (37°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight on an agar plate. Several colonies are then used to inoculate a tube of sterile broth. The broth is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Drug Dilutions: A serial two-fold dilution of each test compound is prepared in the 96-well microtiter plate using the appropriate broth. The concentration range should be sufficient to span the expected MIC value.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 16-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

In Vivo Efficacy Evaluation: Murine Sepsis Model

This model is used to assess the efficacy of an antimicrobial agent in treating a systemic bacterial infection in a living organism.

Materials:

  • Laboratory mice (e.g., BALB/c or CD-1 strain)

  • Pathogenic bacterial strain (e.g., MRSA)

  • Test compound formulated for in vivo administration (e.g., in saline or a suitable vehicle)

  • Syringes and needles for injection

  • Animal housing and care facilities

Procedure:

  • Induction of Sepsis: Mice are infected with a lethal or sub-lethal dose of the pathogenic bacteria. A common method is intraperitoneal (IP) injection of a standardized bacterial suspension. The bacterial dose is predetermined to cause a consistent and reproducible infection.

  • Treatment Administration: At a specified time post-infection (e.g., 1-2 hours), the test compound is administered to the mice. The route of administration (e.g., intravenous, subcutaneous, or oral) and the dosing regimen (e.g., single dose or multiple doses over a period) are critical parameters of the study design. A control group of infected mice receives only the vehicle.

  • Monitoring: The health of the animals is monitored at regular intervals for a predetermined period (e.g., 7-14 days). Key endpoints include survival, clinical signs of illness (e.g., weight loss, lethargy), and bacterial burden in target organs (e.g., blood, spleen, kidneys) at specific time points.

  • Data Analysis: Survival curves are often analyzed using the Kaplan-Meier method and log-rank test. Bacterial counts in organs are typically compared between treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Mechanism of Action: Inhibition of Protein Synthesis

The etamycin class of antibiotics, including this compound, are known to inhibit bacterial protein synthesis. They are believed to bind to the 50S ribosomal subunit, thereby interfering with the elongation of the polypeptide chain.

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit 30S_subunit 30S Subunit Polypeptide Growing Polypeptide Chain 50S_subunit->Polypeptide Catalyzes peptide bond formation mRNA mRNA mRNA->30S_subunit Binds tRNA Aminoacyl-tRNA tRNA->50S_subunit Binds to A-site FijimycinB This compound / Etamycin FijimycinB->50S_subunit Binds and blocks translocation

Caption: Presumed mechanism of action of this compound.

Experimental Workflow: Antibiotic Efficacy Evaluation

The following diagram outlines the general workflow for evaluating the efficacy of a novel antibiotic from initial in vitro screening to in vivo testing.

G start Start: Identify Lead Compound (e.g., this compound) invitro In Vitro Activity Assessment (MIC, MBC) start->invitro cytotoxicity In Vitro Cytotoxicity Assays (on mammalian cells) invitro->cytotoxicity decision1 Active & Non-toxic? cytotoxicity->decision1 invivo In Vivo Efficacy Studies (e.g., Murine Sepsis Model) decision1->invivo Yes stop Stop/Optimize decision1->stop No pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) Studies invivo->pk_pd decision2 Efficacious & Favorable PK/PD? pk_pd->decision2 preclinical Preclinical Development decision2->preclinical Yes decision2->stop No

Caption: General workflow for antibiotic efficacy evaluation.

References

Safety Operating Guide

Personal protective equipment for handling Fijimycin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Fijimycin B is publicly available. This guide is based on the chemical properties of similar depsipeptide antibiotics and general laboratory safety protocols for handling potent, uncharacterized powdered compounds. Always supplement this information with a thorough risk assessment conducted by qualified personnel in your institution.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.

Summary of Known this compound Properties

The following data is extrapolated from research literature. Due to the limited publicly available information, many standard safety metrics are currently unavailable.

PropertyValueSource
Physical State White, amorphous solidResearch[1]
Molecular Formula C₄₂H₆₆N₈O₁₁Research[1]
Toxicity Data Not publicly available. Assume high potency.N/A
Solubility Soluble in acetone, ethyl acetate, methanolResearch[1]
Hazard Class Not classified. Treat as a hazardous compound.N/A

Personal Protective Equipment (PPE)

A risk assessment should be performed to determine the specific PPE required for the planned procedures.[2] However, the following provides a baseline for handling this compound powder and solutions.

1. Hand Protection:

  • Use double-layered nitrile gloves to protect against skin contact.[3]

  • Inspect gloves for any signs of damage before use.[4]

  • Remove and replace gloves immediately if they become contaminated.[5]

  • Wash hands thoroughly after removing gloves.[6]

2. Eye and Face Protection:

  • Wear ANSI-rated safety glasses with side shields at all times.[7]

  • When there is a risk of splashes or aerosol generation, a face shield should be worn in addition to safety glasses.[3]

3. Body Protection:

  • A buttoned, long-sleeved laboratory coat is mandatory to protect skin and clothing.[8]

  • Ensure the lab coat is made of a suitable material for the solvents being used.[9]

4. Respiratory Protection:

  • Handle this compound as a powder exclusively within a certified chemical fume hood or a glove box to prevent inhalation.[4][10]

  • If a fume hood is not available, or if there is a risk of aerosol generation outside of a primary containment device, a fitted N95 or higher-rated respirator is required.[3][7]

Experimental Protocols: Safe Handling and Disposal

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, tightly sealed container.[11]

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

  • Maintain an accurate inventory of the compound.

2. Handling (Weighing and Preparing Solutions):

  • Preparation: Before handling, ensure that all necessary PPE is worn correctly and that a chemical spill kit is readily accessible.[5]

  • Weighing:

    • Conduct all weighing operations of powdered this compound within a chemical fume hood or a containment device like a glove box to minimize inhalation risk.[10]

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Clean the weighing area and spatula thoroughly after use.

  • Solubilization:

    • Add solvents slowly and carefully to the powdered compound to avoid splashing.[8]

    • Ensure that the chosen solvent is compatible with the container and any other reagents.

3. Spill Management:

  • Alert personnel in the immediate area.

  • Evacuate the area if the spill is large or involves volatile solvents.

  • For small powder spills: Gently cover with damp paper towels to avoid raising dust, then wipe the area with a suitable disinfectant or detergent.

  • For small liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12]

  • All materials used for cleanup should be treated as hazardous waste.

4. Disposal Plan:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, sealed hazardous waste container.[8]

  • Liquid Waste:

    • Stock solutions of this compound are considered hazardous chemical waste and should be collected in a labeled, sealed container for chemical waste disposal according to institutional guidelines.[13]

    • Do not pour antibiotic solutions down the drain, as this can contribute to environmental contamination and antimicrobial resistance.[14][15]

    • Used cell culture media containing this compound should also be treated as chemical waste.[13]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[16]

Visual Workflow for Safe Handling of this compound

FijimycinB_Workflow start Start: Receive this compound storage Store in a Cool, Dry, Well-Ventilated Area start->storage end_node End: Secure Storage/Disposal ppe Don Appropriate PPE (Double Gloves, Lab Coat, Eye Protection) storage->ppe Before Handling handling_env Work in a Certified Chemical Fume Hood or Glove Box ppe->handling_env weighing Weigh Powdered Compound handling_env->weighing solubilization Prepare Solution weighing->solubilization spill Spill Occurs weighing->spill experiment Perform Experiment solubilization->experiment solubilization->spill decontamination Decontaminate Work Area and Equipment experiment->decontamination waste_collection Collect Waste (Solid & Liquid) experiment->waste_collection experiment->spill decontamination->end_node Task Complete waste_disposal Dispose as Hazardous Waste (Follow Institutional Guidelines) waste_collection->waste_disposal waste_disposal->end_node spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Contingency spill_cleanup->decontamination

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fijimycin B
Reactant of Route 2
Fijimycin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.